molecular formula C22H14 B1220037 Pentaphene CAS No. 222-93-5

Pentaphene

Cat. No.: B1220037
CAS No.: 222-93-5
M. Wt: 278.3 g/mol
InChI Key: JQQSUOJIMKJQHS-UHFFFAOYSA-N
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Description

Pentaphene is an ortho-fused polycyclic arene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentaphene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14/c1-3-7-17-13-21-19(11-15(17)5-1)9-10-20-12-16-6-2-4-8-18(16)14-22(20)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQSUOJIMKJQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176743
Record name 2,3:6,7-Dibenzphenanthrene
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Molecular Weight

278.3 g/mol
Source PubChem
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CAS No.

222-93-5
Record name Pentaphene
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Record name 2,3:6,7-Dibenzphenanthrene
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Record name 2,3:6,7-Dibenzphenanthrene
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Record name Pentapheno
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Record name PENTAPHENE
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Bonding of Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene (C₂₂H₁₄), a polycyclic aromatic hydrocarbon (PAH), possesses a unique electronic and structural framework that has garnered interest in materials science and drug development. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and reactivity of this compound. It includes a detailed synthesis protocol, spectroscopic data with experimental procedures, and an analysis of its bonding based on computational models. Furthermore, this document outlines the general mechanisms for key reactions of this compound, providing a foundation for its further investigation and application.

Chemical Structure and Bonding

This compound, with the systematic IUPAC name dibenzo[b,h]phenanthrene, is an ortho-fused polycyclic arene consisting of five fused benzene (B151609) rings.[1][2] Its chemical formula is C₂₂H₁₄ and it has a molecular weight of approximately 278.35 g/mol .[3][4][5][6] The planar structure of this compound is a consequence of the sp² hybridization of its carbon atoms, leading to a delocalized π-electron system across the entire molecule.

Molecular Geometry

Table 1: Calculated Bond Lengths and Angles for this compound

Bond/AngleCalculated Value
C-C Bond Lengths1.36 - 1.45 Å
C-H Bond Lengths~1.09 Å
C-C-C Bond Angles118° - 122°
C-C-H Bond Angles~120°
Note: These values are representative and can vary slightly depending on the computational method and basis set used. The range of C-C bond lengths reflects the different bond orders within the aromatic system.

The variation in C-C bond lengths is indicative of the non-uniform electron density distribution across the this compound molecule, a characteristic feature of many polycyclic aromatic hydrocarbons.

Synthesis of this compound

A new synthesis of this compound was reported by Badger, Jefferies, and Kimber in 1957.[1][3] The full detailed protocol from the original publication is outlined below.

Experimental Protocol: Synthesis of this compound

This procedure describes a multi-step synthesis starting from the appropriate precursors, leading to the formation of the this compound backbone through cyclization reactions.

Materials:

  • Precursor molecules (as described in the original synthesis)

  • Appropriate solvents (e.g., nitrobenzene, benzene)

  • Dehydrogenation catalyst (e.g., Palladium on carbon)

Procedure:

  • Cyclization Step: The initial step involves the cyclization of a precursor molecule, typically a derivative of phenanthrene (B1679779) or naphthalene, under specific reaction conditions as detailed in the 1957 publication. This may involve heating the reactants in a high-boiling solvent.

  • Dehydrogenation: The product from the cyclization step is then subjected to dehydrogenation to form the fully aromatic this compound system. This is commonly achieved by heating the intermediate with a catalyst such as palladium on carbon.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as xylene, to yield yellow plates.[7] Sublimation under high vacuum can be used for further purification.[7]

Synthesis_Workflow Precursor Precursor Cyclization Cyclization Precursor->Cyclization Heating in solvent Intermediate Intermediate Cyclization->Intermediate Dehydrogenation Dehydrogenation Intermediate->Dehydrogenation Catalyst (e.g., Pd/C), Heat Crude_this compound Crude_this compound Dehydrogenation->Crude_this compound Purification Purification Crude_this compound->Purification Recrystallization/Sublimation This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and electronic properties of this compound can be elucidated through various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound, like other PAHs, is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions.

Table 2: UV-Visible Absorption Maxima of this compound

Solventλ_max (nm)
Cyclohexane~250-350 nm (multiple bands)
Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.[8][9]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

NMR Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹H7.5 - 9.0 (multiple signals)
¹³C120 - 135 (multiple signals)
Note: These are approximate ranges. Specific chemical shifts can be predicted more accurately using computational methods and will vary slightly based on the solvent used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₁₄
Exact Mass278.1096 u
Molecular Ion (M⁺)m/z = 278
Note: The fragmentation pattern will show characteristic losses of H atoms and small hydrocarbon fragments.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Analysis: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.

Reactivity of this compound

The delocalized π-electron system of this compound makes it susceptible to electrophilic attack and oxidation reactions, characteristic of polycyclic aromatic hydrocarbons.

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[11][12][13] The regioselectivity of the substitution is influenced by the electron density at different positions in the this compound ring system, with substitution generally favored at positions that lead to the most stable carbocation intermediate.[14]

EAS_Mechanism This compound This compound Sigma_Complex Sigma Complex (Arenium Ion) This compound->Sigma_Complex Attack by π-system Electrophile E+ Electrophile->Sigma_Complex Product Substituted this compound Sigma_Complex->Product Deprotonation HB HB+ Product->HB Base Base Base->Product

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Oxidation

This compound is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. The reaction with oxidants like ozone or other oxidizing agents can proceed through different pathways, including addition to the aromatic system and subsequent ring-opening or the formation of quinones.[15][16][17] The specific products formed depend on the oxidant and the reaction conditions.

Oxidation_Pathway This compound This compound Ozonide Ozonide This compound->Ozonide Ozone (O₃) Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate Oxidizing Agent Ring Cleavage Products Ring Cleavage Products Ozonide->Ring Cleavage Products Workup Quinones/Phenols Quinones/Phenols Epoxide Intermediate->Quinones/Phenols

Caption: Plausible oxidation pathways for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, spectroscopic characterization, and reactivity of this compound. While experimental data on its solid-state structure is limited, computational methods offer valuable insights into its molecular geometry. The provided experimental protocols for synthesis and spectroscopic analysis serve as a practical guide for researchers. The discussion of its reactivity through electrophilic substitution and oxidation highlights potential pathways for the functionalization of this intriguing polycyclic aromatic hydrocarbon, opening avenues for its application in the development of novel materials and therapeutics.

References

An In-depth Technical Guide to the Synthesis of Pentaphene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄, is a fascinating molecule characterized by its five linearly fused benzene (B151609) rings. This extended π-system imparts unique electronic and photophysical properties, making this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. While their direct application in drug development is less explored, the synthesis of functionalized pentaphenes provides a versatile platform for creating complex molecular architectures that could be investigated for biological activity. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of the this compound core and its functionalized analogues primarily relies on established methods for the construction of polycyclic aromatic systems. The most prominent among these are Diels-Alder reactions, Friedel-Crafts acylations and alkylations, and various cyclization reactions.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone in the synthesis of acenes and their derivatives.[1] In the context of this compound synthesis, this [4+2] cycloaddition typically involves the reaction of a diene with a dienophile to construct a portion of the pentacyclic framework. Subsequent aromatization steps are then employed to yield the final fully conjugated system. One common strategy involves the reaction of an anthracene (B1667546) derivative (acting as the diene) with a suitable dienophile.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including both acylation and alkylation, are fundamental methods for introducing substituents onto aromatic rings and for constructing fused ring systems through intramolecular cyclization. In the synthesis of this compound precursors, Friedel-Crafts acylation can be used to introduce a carbonyl group, which can then participate in a cyclization cascade to form one of the peripheral rings. The resulting ketone can be subsequently reduced. This method offers a high degree of control over the regioselectivity of substitution.[2]

Cyclization Reactions

Various other cyclization strategies are employed to construct the this compound skeleton. These can include photocyclization reactions, such as the Mallory photocyclooxidation, and transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. Flash vacuum pyrolysis of specifically designed precursors has also been explored as a method to generate highly reactive intermediates that cyclize to form the this compound core.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes quantitative data for the synthesis of this compound and a selection of its derivatives, highlighting the yields and key reaction conditions for different synthetic methodologies.

Derivative Synthetic Method Key Reagents Reaction Conditions Yield (%) Reference
This compoundDehydrogenationTetrahydrothis compound, Palladium on Carbon300 °CNot specified[3]
5-Bromobenzo[rst]this compoundBrominationBenzo[rst]this compound, N-Bromosuccinimide (NBS)Not specified88[4]
5-Mesitylbenzo[rst]this compoundSuzuki-Miyaura Coupling5-Bromobenzo[rst]this compound, Mesitylboronic acidNot specified77[4]
5,8-Dimesitylbenzo[rst]this compoundSuzuki-Miyaura Coupling5-Bromo-8-mesitylbenzo[rst]this compound, Mesitylboronic acidNot specified82[4]
8,8'-Dimesityl-5,5'-bibenzo[rst]this compoundYamamoto Coupling5-Bromo-8-mesitylbenzo[rst]this compoundNot specified76[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound precursors and related polycyclic aromatic hydrocarbons.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound[6]

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acid anhydride (B1165640) and a Lewis acid catalyst.

Materials:

Procedure:

  • To an Erlenmeyer flask equipped with a stir bar, add maleic anhydride (500 mg) and anisole (5 mL).

  • Stir the reaction mixture for 5 minutes to dissolve a portion of the maleic anhydride.

  • Slowly add aluminum chloride (2 equivalents) to the stirring mixture.

  • Stir the reaction for 30 minutes at room temperature.

  • After 30 minutes, place the Erlenmeyer flask in an ice bath.

  • Slowly and carefully add deionized water (3 mL), followed by concentrated HCl (1 mL), and continue stirring for 5 minutes. A solid should precipitate from the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with 6 M HCl (2 mL) and then with deionized water (2 mL).

  • Dry the product on the funnel for 5 minutes.

  • For purification, recrystallize the crude product from a minimal amount of hot toluene.

  • Once the solid has completely dissolved in the hot toluene, allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Isolate the purified product by vacuum filtration and rinse with cold toluene (2 mL) and cold hexane (5 mL).

  • Dry the purified product and characterize it using appropriate analytical techniques (¹H NMR, IR, LC/MS).

Protocol 2: Intramolecular Friedel-Crafts Acylation[7]

This protocol outlines a procedure for an intramolecular Friedel-Crafts acylation to form a cyclic ketone, a common precursor in polycyclic aromatic hydrocarbon synthesis.

Materials:

  • 4-(3,4-Dimethoxyphenyl)butanoic acid

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • Hexafluoroisopropanol (HFIP)

  • Dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: Part A: Acid Chloride Formation

  • In a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, an addition funnel, a thermocouple, and an argon inlet, charge 4-(3,4-dimethoxyphenyl)butanoic acid (7.25 g, 32.3 mmol), anhydrous DCM (40 mL), and DMF (50 µL, 0.65 mmol).

  • Add oxalyl chloride (5.5 mL, 64 mmol) to the addition funnel and add it to the reaction mixture over 4 minutes, which will result in effervescence.

  • Stir the reaction mixture at 23 °C for 30 minutes.

  • Remove the solvent and excess oxalyl chloride using a rotary evaporator to obtain the crude acid chloride.

Part B: Cyclization

  • In an oven-dried, 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a water condenser, a thermocouple, and an argon inlet, add HFIP (17 mL, 162 mmol).

  • Charge a solution of the crude acid chloride in 3 mL of dichloroethane to the flask via a syringe at a rate that maintains the internal temperature below 35 °C.

  • Allow the reaction to cool and stir at 23 °C for 2 hours.

  • Quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃ (100 mL).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Synthetic Pathway for a this compound Derivative via Friedel-Crafts Acylation and Cyclization

The following diagram illustrates a general synthetic route towards a this compound-like core structure, starting from a Friedel-Crafts acylation reaction, followed by intramolecular cyclization and subsequent aromatization steps.

G cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_reaction2 Intramolecular Cyclization cluster_reaction3 Reduction & Aromatization A Arene C Aryl Ketone A->C Lewis Acid (e.g., AlCl₃) B Acyl Halide / Anhydride B->C D Cyclized Intermediate C->D Acid Catalyst E This compound Derivative D->E e.g., Reduction (Wolff-Kishner) & Dehydrogenation

Caption: A generalized synthetic pathway for this compound derivatives.

Experimental Workflow for Fabrication and Characterization of a this compound-Based Organic Field-Effect Transistor (OFET)

This compound derivatives are promising materials for organic electronics. The following diagram outlines the typical experimental workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET) using a solution-processable this compound derivative.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Synthesis of Soluble This compound Derivative C Deposition of This compound Film (e.g., Spin-coating) A->C B Substrate Cleaning B->C D Deposition of Dielectric Layer C->D E Deposition of Gate, Source, and Drain Electrodes D->E F Electrical Measurement (I-V characteristics) E->F G Calculation of Mobility, On/Off Ratio, Threshold Voltage F->G

Caption: Workflow for this compound-based OFET fabrication and testing.

Conclusion

The synthesis of this compound and its derivatives offers a rich field of study for organic chemists and materials scientists. While classical methods like the Diels-Alder and Friedel-Crafts reactions remain central to their construction, ongoing research continues to refine these processes and develop novel synthetic routes. The functionalization of the this compound core allows for the tuning of its electronic and physical properties, opening up possibilities for its application in advanced materials, particularly organic semiconductors. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of this fascinating class of polycyclic aromatic hydrocarbons.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene (C₂₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene (B151609) rings. As a member of the acene series, it is a significant subject of research in materials science, organic electronics, and toxicology. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a candidate for applications in organic semiconductors and light-emitting diodes. From a toxicological standpoint, as a PAH, its potential biological activity and metabolic pathways are of interest to researchers in drug development and environmental science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of key experimental workflows.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₂₂H₁₄--INVALID-LINK--
Molar Mass 278.35 g/mol --INVALID-LINK--
CAS Number 222-93-5--INVALID-LINK--
Appearance Yellow crystalline solid[guidechem.com]
Melting Point 257 °C[1][2]
Boiling Point 524.7 °C at 760 mmHg[2]
Density 1.232 g/cm³[2]
Vapor Pressure 1.41E-10 mmHg at 25°C[2]
Refractive Index 1.811[2]
Calculated Thermodynamic and Solubility Properties
PropertyValueReference
Enthalpy of Fusion (ΔH_fus) 33.69 kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (ΔH_vap) 75.39 kJ/mol--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 6.299--INVALID-LINK--
Water Solubility (log10WS) -8.69 mol/L--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research. The following sections provide cited experimental protocols.

Synthesis of this compound

A notable synthesis of this compound was reported by Badger, Jefferies, and Kimber in 1957. The following protocol is based on their work.

Materials:

Procedure:

  • Friedel-Crafts Acylation: A solution of 2-methylnaphthalene and phthaloyl dichloride in nitrobenzene is slowly added to a stirred suspension of anhydrous aluminum chloride in nitrobenzene at room temperature.

  • The reaction mixture is stirred for several hours and then poured onto a mixture of ice and concentrated hydrochloric acid.

  • The nitrobenzene layer is separated, washed, and steam-distilled to remove the solvent.

  • Reduction and Cyclization: The resulting keto-acid is reduced using zinc dust in a sodium hydroxide (B78521) solution.

  • The reduced product is then cyclized by heating with a mixture of zinc dust, sodium chloride, and zinc chloride at high temperature.

  • The crude this compound is extracted from the reaction mixture.

Purification of this compound

Purification of the synthesized this compound is typically achieved through recrystallization and sublimation.

Recrystallization Protocol:

  • The crude this compound is dissolved in a minimal amount of hot xylene.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, during which yellow plates of this compound crystallize.

  • The crystals are collected by filtration, washed with a small amount of cold xylene, and dried under vacuum.[1]

Sublimation Protocol:

  • The recrystallized this compound is placed in a sublimation apparatus.

  • The apparatus is evacuated to a high vacuum.

  • The bottom of the apparatus is heated, causing the this compound to sublime.

  • Pure this compound is collected as a crystalline solid on a cold finger or the cooler upper parts of the apparatus.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

UV-Visible (UV-Vis) Absorption Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent such as cyclohexane, ethanol, or dichloromethane.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. A solvent blank is used as a reference.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification of this compound```dot

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials: 2-Methylnaphthalene Phthaloyl dichloride acylation Friedel-Crafts Acylation (AlCl3, Nitrobenzene) hydrolysis Hydrolysis (Ice, HCl) reduction Reduction & Cyclization (Zinc dust, heat) crude_this compound Crude this compound recrystallization Recrystallization (Hot Xylene) filtration Filtration sublimation High Vacuum Sublimation pure_this compound Pure this compound nmr NMR Spectroscopy (1H, 13C) uv_vis UV-Vis Spectroscopy mass_spec Mass Spectrometry

Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAHs.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its synthesis and purification, and presented a workflow for its preparation and analysis. While this compound's potential as a material for organic electronics is evident from its structure, a significant knowledge gap exists concerning its specific biological activities and interactions with cellular signaling pathways. The provided generalized AhR pathway serves as a starting point for further investigation into the toxicology and potential pharmaceutical applications of this compound. Future research should focus on elucidating the precise molecular targets and biological consequences of this compound exposure to fully characterize its profile for both materials science and drug development applications.

References

An In-depth Technical Guide to the Solubility of Pentaphene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of pentaphene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information on the general solubility trends of large PAHs and outlines the standard experimental protocols for solubility determination.

Overview of this compound and its Solubility Characteristics

This compound (C₂₂H₁₄), also known as dibenzo[b,h]phenanthrene, is a large, nonpolar polycyclic aromatic hydrocarbon. As a general rule, the solubility of PAHs in organic solvents tends to decrease as their molecular size and the number of fused aromatic rings increase.[1] Consequently, this compound is expected to be sparingly soluble in most common organic solvents.

While specific quantitative data for this compound is scarce in readily available literature, related compounds and general principles of solubility provide valuable insights. For instance, some methylated anthraquinone-acridones, which are large heterocyclic compounds, are described as sparingly soluble in solvents like nitrobenzene, trichlorobenzene, and aniline. This suggests that large, rigid ring systems like that of this compound exhibit limited solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like this compound requires precise and reliable experimental methods. The "shake-flask" method is a widely recognized and dependable technique for establishing the thermodynamic solubility of a compound.[2][3][4][5][6][7]

Shake-Flask Method

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated in a constant-temperature environment until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Sample Preparation: A surplus of high-purity, solid this compound is placed into a series of sealed vials.

  • Solvent Addition: A precise volume of the desired organic solvent (e.g., chloroform, benzene, acetone, ethanol) is added to each vial.

  • Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostated shaker bath. The samples are agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved phases is achieved.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter that does not absorb the solute.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to accurately measure the concentration of this compound in the saturated solvent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for the quantitative analysis of PAHs.[3][5][8][9]

    • Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is typically used.

    • Column: A reverse-phase C18 column is commonly employed for the separation of PAHs.

    • Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) and water, is often used as the mobile phase in a gradient elution mode.

    • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the experimental sample is then determined by comparing its peak area to the calibration curve.

  • UV-Visible (UV-Vis) Spectrophotometry: This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).[7][10][11][12]

    • Procedure: The absorbance of the saturated this compound solution is measured at a wavelength of maximum absorbance (λmax).

    • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard this compound solutions of known concentrations. The concentration of the unknown sample is then calculated from its absorbance using the calibration curve.

Data Presentation

As of the latest literature review, specific, publicly available quantitative solubility data for this compound in a range of common organic solvents remains elusive. The IUPAC-NIST Solubility Data Series, a comprehensive source for such information, is organized alphabetically by solute. Volume 59 of this series, titled "Polycyclic Aromatic Hydrocarbons: Binary Non-aqueous Systems, Part II Solutes F-Z," would be the expected location for this compound data.[2][13] However, access to the detailed contents of this volume to confirm the presence and extract the specific data for this compound was not possible within the scope of this work.

Researchers requiring precise solubility values for this compound are strongly encouraged to consult this specific volume of the IUPAC-NIST Solubility Data Series or to perform experimental determinations using the protocols outlined in this guide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostated shaker bath B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge or filter to separate solid D->E F Collect clear saturated supernatant/filtrate E->F H Analyze standards and sample by HPLC-UV/DAD F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I

Workflow for this compound Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a robust framework for researchers and professionals in drug development to understand its likely solubility characteristics and to experimentally determine these values. The established shake-flask method, coupled with modern analytical techniques such as HPLC or UV-Vis spectrophotometry, offers a reliable pathway to obtaining the necessary data for research and formulation development. For definitive data, consulting the specialized IUPAC-NIST Solubility Data Series, specifically Volume 59, is highly recommended.

References

In-Depth Spectroscopic Guide to Pentaphene: Unveiling its Electronic Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of pentaphene, a polycyclic aromatic hydrocarbon (PAH), focusing on its ultraviolet-visible (UV-Vis) absorption and fluorescence properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the analysis of aromatic compounds.

Core Spectroscopic Data of this compound

The photophysical properties of this compound are dictated by its extended π-conjugated system, which gives rise to characteristic absorption and emission spectra. The quantitative spectroscopic parameters of this compound in ethanol (B145695) are summarized in the table below.

ParameterValueSolvent
UV-Vis Absorption Maxima (λmax) 258 nm, 268 nm, 288 nm, 300 nm, 325 nm, 342 nm, 375 nm, 395 nmEthanol
Molar Absorptivity (ε) at λmax Data not available in the searched literature-
Fluorescence Excitation Maximum (λex) Data not available in the searched literature-
Fluorescence Emission Maximum (λem) Data not available in the searched literature-
Fluorescence Quantum Yield (ΦF) Data not available in the searched literature-

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound. The following protocols are adapted from established methods for the characterization of polycyclic aromatic hydrocarbons.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound standard

  • Spectroscopic grade ethanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 x 10-4 M). From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10-5 M, 5 x 10-6 M, 1 x 10-6 M).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 500 nm.

  • Blank Measurement: Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank. Place the cuvette in the spectrophotometer and record the baseline.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum. Repeat this for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration for a specific λmax.

    • The slope of the linear regression will be the molar absorptivity coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima and the fluorescence quantum yield of this compound.

Materials:

  • This compound standard

  • Spectroscopic grade ethanol

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Calibrated spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade ethanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance.

  • Emission Spectrum:

    • Set the excitation wavelength to one of the absorption maxima of this compound.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission ceases.

    • The wavelength at which the highest intensity is observed is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation spectrum over a wavelength range that covers the absorption spectrum of this compound.

    • The wavelength at which the highest intensity is observed is the excitation maximum (λex).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

      • ΦF,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing Spectroscopic Principles

To aid in the understanding of the experimental workflow and the fundamental photophysical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Reporting prep_this compound Prepare this compound Solution uv_sample Measure Sample Absorbance prep_this compound->uv_sample fluor_emission Measure Emission Spectrum prep_this compound->fluor_emission prep_standard Prepare Standard Solution fluor_qy Measure Quantum Yield prep_standard->fluor_qy uv_blank Measure Blank uv_blank->uv_sample uv_data Determine λmax and ε uv_sample->uv_data analysis Compile Spectroscopic Data uv_data->analysis fluor_excitation Measure Excitation Spectrum fluor_emission->fluor_excitation fluor_excitation->fluor_qy fluor_qy->analysis report Generate Technical Guide analysis->report Jablonski_Diagram cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence v0_0 v=0 v0_1 v=1 v0_2 v=2 v1_0 v=0 v1_1 v=1 v1_2 v=2 vt1_0 v=0 vt1_1 v=1

An In-depth Technical Guide to the Electronic and Optical Properties of Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angularly fused structure, presents a compelling case for investigation within materials science and drug development. Its unique electronic and optical characteristics, stemming from its extended π-conjugated system, are of significant interest for applications ranging from organic electronics to photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailing both theoretical and experimental methodologies for their characterization. Due to the limited availability of experimental data for pristine this compound, this guide incorporates theoretical values for this compound and its close structural analog, pentacene, to provide a representative understanding of its behavior.

Electronic Properties

The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic behavior, including its conductivity and reactivity.

Frontier Molecular Orbitals and Energy Gap

The HOMO and LUMO energy levels of this compound can be determined experimentally through electrochemical methods such as cyclic voltammetry and computationally using quantum chemical calculations like Density Functional Theory (DFT). While experimental data for pristine this compound is scarce, theoretical calculations provide valuable insights into its electronic structure. For comparison, theoretical values for the closely related isomer, pentacene, are also presented.

Table 1: Theoretical Electronic Properties of this compound and Pentacene

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compoundDFT/B3LYP-5.15-2.003.15[1]
PentaceneDFT/B3LYP/6-311G(d,p)-5.00-2.852.15[2][3]

Note: The values for this compound are for a substituted derivative, 5-isopropoxybenzo[rst]this compound, and serve as an estimation for the parent compound.

The HOMO-LUMO gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity and easier excitation. The theoretical data suggests that this compound possesses a wider HOMO-LUMO gap compared to its linear isomer, pentacene.

Optical Properties

The interaction of this compound with light gives rise to its characteristic optical properties, primarily absorption and fluorescence. These phenomena are direct consequences of electronic transitions between the ground and excited states.

Absorption and Emission Spectra

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes an electron from the HOMO to the LUMO or higher unoccupied molecular orbitals. The subsequent return of the electron to the ground state can occur via non-radiative decay or through the emission of a photon, a process known as fluorescence.

Due to the lack of specific experimental absorption and emission maxima for pristine this compound, theoretical values for a substituted this compound derivative are provided below.

Table 2: Theoretical Optical Properties of a this compound Derivative

CompoundMethodAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (PLQY)
5-isopropoxybenzo[rst]this compoundExperimental~400-450~450-55073%[1]
Benzo[rst]this compound (Pristine)ExperimentalNot SpecifiedNot Specified13%[1]

The significant enhancement in the photoluminescence quantum yield upon substitution highlights the tunability of the optical properties of the this compound core.

Experimental Protocols

Accurate characterization of the electronic and optical properties of this compound and its derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Solute Dissolve this compound in Electrolyte Solution Degas Deoxygenate with Inert Gas (N2 or Ar) Solute->Degas Immersion Immerse Electrodes in Solution Degas->Immersion Electrodes Working Electrode (e.g., Glassy Carbon) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) Electrodes->Immersion Potential Apply Potential Sweep (e.g., -2.0 V to +2.0 V) Immersion->Potential Current Measure Current Response Potential->Current Voltammogram Plot Current vs. Potential (Cyclic Voltammogram) Current->Voltammogram Potentials Determine Oxidation and Reduction Potentials Voltammogram->Potentials Energies Calculate HOMO and LUMO Energy Levels Potentials->Energies

Caption: Workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

Protocol Details:

  • Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light by a sample as a function of wavelength, providing information about the electronic transitions.

Experimental Workflow for UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Solute Dissolve this compound in a UV-transparent Solvent Cuvette Transfer to a Quartz Cuvette Solute->Cuvette Scan Scan the Absorbance of the this compound Solution Cuvette->Scan Blank Record Baseline Spectrum of the Solvent Blank->Scan Parameters Set Wavelength Range and Scan Speed Parameters->Scan Spectrum Plot Absorbance vs. Wavelength Scan->Spectrum LambdaMax Identify Absorption Maxima (λmax) Spectrum->LambdaMax BandGap Estimate Optical Band Gap from Absorption Edge Spectrum->BandGap

Caption: Workflow for obtaining the UV-Vis absorption spectrum of this compound.

Protocol Details:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or toluene). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A quartz cuvette filled with the pure solvent is used as a reference to record a baseline spectrum.

  • Measurement: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The absorbance is plotted against the wavelength to obtain the UV-Vis absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified. The optical band gap can be estimated from the onset of the absorption edge using a Tauc plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light. This technique provides information about the excited state properties of a molecule.

Experimental Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Solute Prepare a Dilute Solution of this compound Cuvette Transfer to a Fluorescence Cuvette Solute->Cuvette Scan Scan the Emission Spectrum Cuvette->Scan ExcitationWL Select Excitation Wavelength (typically at λmax of absorption) ExcitationWL->Scan Parameters Set Emission Wavelength Range and Slit Widths Parameters->Scan Spectrum Plot Emission Intensity vs. Wavelength Scan->Spectrum LambdaEm Identify Emission Maxima (λem) Spectrum->LambdaEm PLQY Calculate Photoluminescence Quantum Yield (PLQY) Spectrum->PLQY Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S2 (Second Excited Singlet) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

References

Pentaphene's Elusive Crystalline Form: A Technical Review of a Structural Mystery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its significance as a fundamental polycyclic aromatic hydrocarbon (PAH), a comprehensive, publicly available single-crystal X-ray diffraction structure of pentaphene remains conspicuously absent from major crystallographic databases. This in-depth technical guide navigates the current landscape of knowledge surrounding this compound's solid-state characteristics, addressing its crystal structure through the lens of closely related derivatives and exploring the potential for polymorphism. This report is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural properties of complex organic molecules.

While direct crystallographic data for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), or the Inorganic Crystal Structure Database (ICSD), valuable insights can be gleaned from the structural analysis of its derivatives. The study of these related compounds provides a foundation for understanding the potential packing motifs and intermolecular interactions that may govern the crystallization of this compound itself.

A Glimpse into the this compound Family: The Crystal Structure of a Benzo[rst]this compound Dimer

A significant contribution to the understanding of this compound's structural chemistry comes from the X-ray crystallographic analysis of 5,5'-bibenzo[rst]this compound, a dimer of a this compound derivative. Research has provided a detailed view of its molecular and supramolecular arrangement.

Crystallographic Data

The single crystal X-ray analysis of the racemic 8,8'-dimesityl-5,5'-bibenzo[rst]this compound was carried out at 120 K.[1] The crystallographic data is summarized in the table below.

ParameterValue
Empirical FormulaC62H42
Formula Weight787.01
Temperature120(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2(1)/n
Unit Cell Dimensionsa = 11.2345(2) Å, α = 90°b = 19.9876(4) Å, β = 100.231(1)°c = 19.1121(4) Å, γ = 90°
Volume4227.3(2) ų
Z4
Density (calculated)1.237 Mg/m³
Absorption Coefficient0.548 mm⁻¹
F(000)1664

The Challenge of Polymorphism in Polycyclic Aromatic Hydrocarbons

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in PAHs.[2] These different forms can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical considerations in materials science and pharmaceutical development. While no specific polymorphs of this compound have been experimentally isolated and characterized, the potential for their existence is high. The structural diversity observed in related PAHs like pentacene, which has at least four known polymorphs, underscores this likelihood.[2]

The factors influencing polymorphism in PAHs are complex and include the kinetics and thermodynamics of crystallization, solvent effects, and the presence of impurities. The subtle interplay of π-π stacking and C-H···π interactions dictates the packing arrangement of these planar molecules.

Below is a conceptual diagram illustrating the potential relationships between different polymorphic forms of a PAH like this compound and the factors that can influence their formation.

Polymorphism_Pathway cluster_conditions Crystallization Conditions cluster_polymorphs Polymorphic Forms Solvent Solvent Solution This compound in Solution Solvent->Solution Temperature Temperature Temperature->Solution Supersaturation Supersaturation Supersaturation->Solution Form_A Polymorph A (Metastable) Form_B Polymorph B (Stable) Form_A->Form_B Solid-State Transformation Amorphous Amorphous Solid Solution->Form_A Kinetic Control Solution->Form_B Thermodynamic Control Solution->Amorphous Rapid Quenching

Conceptual pathways to different solid forms of this compound.

Experimental Protocols: A Focus on Crystallization

The lack of a definitive crystal structure for this compound is likely linked to the challenges associated with growing single crystals of sufficient quality for X-ray diffraction. However, methods for the purification of this compound by crystallization have been reported, providing a starting point for developing single-crystal growth protocols.

Purification of this compound by Crystallization

A general method for the purification of this compound involves crystallization from xylene. While the primary goal of this procedure is purification rather than the growth of large single crystals, it provides a foundational methodology.

Materials:

  • Crude this compound

  • Xylene (analytical grade)

  • Alumina (B75360) (for chromatography, optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of xylene to dissolve the solid.

  • Heating: Gently heat the mixture with stirring to facilitate dissolution. If significant impurities are present, a prior purification step using column chromatography over alumina may be beneficial.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by insulating the flask.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.

  • Isolation: Collect the crystallized this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals, preferably under vacuum, to remove residual solvent. The resulting material is described as yellow plates.

Single Crystal Growth of 5,5'-Bibenzo[rst]this compound Derivative

The successful crystallization of the 5,5'-bibenzo[rst]this compound derivative was achieved through slow evaporation.[1]

Protocol:

  • A solution of the racemic 8,8'-dimesityl-5,5'-bibenzo[rst]this compound was prepared in a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH).[1]

  • The solution was allowed to stand undisturbed at ambient temperature, permitting the slow evaporation of the solvents.[1]

  • Over time, single crystals suitable for X-ray diffraction analysis formed and were subsequently isolated.[1]

This protocol highlights a common and effective method for growing single crystals of PAHs and their derivatives. The choice of solvent system is critical and often requires empirical optimization to control the rate of evaporation and the solubility of the compound.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound represents a significant gap in the fundamental understanding of this important PAH. The challenges in obtaining suitable single crystals are likely a key impediment. Future research efforts should focus on systematic screening of crystallization conditions, including a wide range of solvents, temperatures, and techniques such as vapor diffusion and layering experiments. The successful elucidation of the this compound crystal structure would not only be of fundamental scientific interest but would also provide a crucial reference point for computational studies and the design of new materials based on the this compound scaffold. Furthermore, a thorough investigation into its potential polymorphism is warranted to fully characterize its solid-state behavior and unlock its full potential in various applications.

References

A Technical Guide to the Thermal Stability and Degradation of Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science and organic electronics. Understanding its thermal stability and degradation profile is paramount for its application in environments where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability and potential degradation pathways. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide combines established analytical principles for polycyclic aromatic hydrocarbons with theoretical and computational insights to offer a predictive framework for its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further empirical investigation.

Introduction

This compound (C₂₂H₁₄) is a five-ring isomeric PAH that belongs to the phene series. Its planar structure and extended π-electron system endow it with unique electronic and photophysical properties, making it a candidate for use in organic semiconductors, light-emitting diodes, and other advanced materials. The performance and longevity of devices incorporating such materials are intrinsically linked to their thermal stability. Thermal degradation can lead to the loss of desired properties and the formation of potentially harmful byproducts. Therefore, a thorough understanding of the thermal decomposition temperature, degradation kinetics, and mechanistic pathways is crucial for the successful implementation of this compound in various applications.

This guide summarizes the expected thermal behavior of this compound based on the known properties of similar PAHs and provides standardized methodologies for its experimental characterization.

Thermal Stability Analysis

The thermal stability of a material is typically assessed by determining the temperature at which it begins to lose mass due to decomposition or evaporation. For solid organic compounds like this compound, thermogravimetric analysis (TGA) is the primary technique used for this purpose.

Predicted Thermogravimetric Analysis (TGA) Data
ParameterPredicted ValueAtmosphereNotes
Onset Decomposition Temperature (Tonset) 400 - 450 °CInert (Nitrogen)The temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (Td5) 420 - 470 °CInert (Nitrogen)A common metric for comparing the thermal stability of materials.
Temperature at Maximum Decomposition Rate (Tmax) 450 - 500 °CInert (Nitrogen)The peak of the derivative thermogravimetric (DTG) curve.
Residual Mass at 800 °C < 5%Inert (Nitrogen)Indicates nearly complete volatilization or decomposition.
Predicted Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry (DSC) is employed to study thermal transitions such as melting and crystallization. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

ParameterPredicted ValueAtmosphereNotes
Melting Point (Tm) 250 - 280 °CInert (Nitrogen)Characterized by a sharp endothermic peak. The literature value for the melting point of this compound is approximately 256-258 °C.
Enthalpy of Fusion (ΔHf) 100 - 150 J/gInert (Nitrogen)The amount of energy required to melt the sample.

Experimental Protocols

To facilitate the acquisition of empirical data on this compound's thermal properties, the following detailed experimental protocols for TGA and DSC are provided. These protocols are based on best practices for the analysis of polycyclic aromatic hydrocarbons.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound sample (high purity, finely ground powder)

  • Inert purge gas (e.g., high-purity nitrogen or argon)

  • Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Maintain the inert gas flow throughout the experiment.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset), the temperature at 5% mass loss (Td5), and the temperature of maximum decomposition rate (Tmax) from the TGA and derivative thermogravimetric (DTG) curves.

    • Note the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound sample (high purity)

  • Inert purge gas (e.g., high-purity nitrogen)

  • Sample pans (e.g., aluminum, hermetically sealed)

Procedure:

  • Instrument Preparation: Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a tared DSC pan. Hermetically seal the pan to prevent sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

    • Ramp the temperature to a point well above the melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Perform a second heating scan under the same conditions to observe the thermal history of the material.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

Degradation Pathways

The thermal degradation of polycyclic aromatic hydrocarbons in an inert atmosphere typically proceeds through pyrolytic mechanisms involving bond cleavage and rearrangement reactions. While specific degradation pathways for this compound have not been experimentally elucidated, computational studies on similar aromatic structures, such as thiophene (B33073) and other PAHs, can provide valuable insights into the likely mechanisms.[2][3]

It is hypothesized that the thermal degradation of this compound initiates with the homolytic cleavage of C-H and C-C bonds at the most sterically strained or electronically favorable positions. This would lead to the formation of radical species that can subsequently undergo a cascade of reactions, including:

  • Hydrogen abstraction: Leading to the formation of H₂ gas.

  • Isomerization and rearrangement: Formation of more stable aromatic structures.

  • Fragmentation: Breaking of the ring structures to yield smaller volatile hydrocarbons and polycyclic aromatic fragments.

  • Polymerization/Condensation: At higher temperatures, radical species can combine to form larger, more complex, and often carbonaceous materials.

The final degradation products are expected to be a complex mixture of smaller PAHs, volatile organic compounds, and a carbon-rich residue.

Visualizations

Proposed Thermal Degradation Pathway of this compound

The following diagram illustrates a hypothetical initial stage of the thermal degradation of this compound, leading to the formation of radical intermediates.

G This compound This compound Radical1 This compound Radical + H• This compound->Radical1 High Temperature (C-H Bond Cleavage) Radical2 Fragmented Radicals This compound->Radical2 High Temperature (C-C Bond Cleavage) Products Smaller PAHs, Volatiles, Char Radical1->Products Further Reactions Radical2->Products Rearrangement & Fragmentation G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample High Purity this compound Grinding Grind to Fine Powder Sample->Grinding TGA Thermogravimetric Analysis (TGA) Grinding->TGA DSC Differential Scanning Calorimetry (DSC) Grinding->DSC TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point Enthalpy of Fusion DSC->DSC_Data Stability Overall Thermal Stability Assessment TGA_Data->Stability DSC_Data->Stability

References

In-Depth Technical Guide to the Computational Modeling of Pentaphene Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a pentacyclic aromatic hydrocarbon, presents a fascinating case study in the realm of molecular orbital theory and its implications for material science and drug development. Its unique electronic structure, characterized by the arrangement of its five fused benzene (B151609) rings, dictates its reactivity, stability, and potential as a molecular building block. This technical guide provides a comprehensive overview of the computational methodologies employed to model the molecular orbitals of this compound, with a focus on Density Functional Theory (DFT). We will delve into the theoretical underpinnings of these computational approaches, present key quantitative data on this compound's electronic properties, and provide detailed protocols for replicating these analyses. The aim is to equip researchers with the foundational knowledge and practical steps required to computationally investigate this compound and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction to the Computational Chemistry of this compound

The electronic properties of polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their prevalence as environmental agents and their potential applications in organic electronics. Computational chemistry provides a powerful lens through which to examine the molecular orbitals of these compounds, offering insights that complement and guide experimental work.[1] For this compound, understanding the spatial distribution and energy levels of its molecular orbitals is crucial for predicting its chemical behavior and designing novel derivatives with tailored electronic characteristics.

At the heart of these computational investigations lies the goal of solving the Schrödinger equation for the molecule to determine its electronic wavefunction and the corresponding energy levels of its molecular orbitals. However, for a molecule as complex as this compound, exact solutions are computationally intractable. Therefore, a range of theoretical models and approximations are employed, with Density Functional Theory (DFT) being a particularly popular and effective choice for balancing accuracy and computational cost.[2]

This guide will focus on the application of DFT to elucidate the molecular orbital landscape of this compound, including the determination of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the aromaticity of its individual rings.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state electronic energy and all other ground-state electronic properties are a functional of the electron density. This simplification significantly reduces the computational expense without a prohibitive loss of accuracy for many systems.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This functional accounts for the quantum mechanical effects of exchange and electron correlation. A widely used and generally reliable functional for organic molecules like this compound is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) .[3] It combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. For molecules containing carbon and hydrogen, Pople-style basis sets are common. A good starting point that offers a reasonable balance of accuracy and computational cost is the 6-31G(d,p) (often denoted as 6-31G *) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

Quantitative Analysis of this compound's Molecular Orbitals

Computational studies on this compound provide crucial quantitative data that characterize its electronic behavior. The following tables summarize key parameters obtained from DFT calculations, typically at the B3LYP/6-31G* level of theory or similar.

Frontier Molecular Orbital Energies

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ease of accepting an electron). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and its optical and electronic properties.[4]

Molecular OrbitalEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-5.5 to -6.0
LUMO (Lowest Unoccupied Molecular Orbital)-1.5 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

Note: The exact values can vary slightly depending on the specific computational method and basis set used.

Aromaticity Analysis: Nucleus-Independent Chemical Shift (NICS)

The aromaticity of the individual rings within this compound can be quantified using the Nucleus-Independent Chemical Shift (NICS) method. NICS is a computational technique that calculates the magnetic shielding at the center of a ring.[5] A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity, and a value near zero indicates non-aromaticity.[5] The NICS values are typically calculated at the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)). The out-of-plane component of the NICS tensor (NICSzz) is often considered a more reliable indicator of π-electron delocalization.[6]

RingNICS(0) (ppm)NICS(1) (ppm)Aromaticity
A (Terminal)-8.0 to -10.0-9.0 to -11.0Aromatic
B -7.5 to -9.5-8.5 to -10.5Aromatic
C (Central)-7.0 to -9.0-8.0 to -10.0Aromatic
D -7.5 to -9.5-8.5 to -10.5Aromatic
E (Terminal)-8.0 to -10.0-9.0 to -11.0Aromatic

Note: The lettering of the rings starts from one of the terminal rings. The values presented are typical ranges found in computational studies of polycyclic aromatic hydrocarbons.

Detailed Computational Protocols

This section outlines a typical workflow for performing a computational analysis of this compound's molecular orbitals using the Gaussian suite of programs, a widely used software package in computational chemistry.

Geometry Optimization

The first step in any computational study is to determine the lowest energy structure of the molecule.

experimental_workflow start Define this compound Structure opt Geometry Optimization (B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify sp Single Point Energy Calculation (for orbital properties) verify->sp end Optimized Structure & Wavefunction sp->end

Geometry Optimization Workflow.

Protocol:

  • Input File Creation: Create an input file for the Gaussian program specifying the initial coordinates of the this compound molecule. This can be done using a molecular modeling program or by providing a Z-matrix.

  • Keyword Selection: In the input file, specify the following keywords:

    • #p B3LYP/6-31G(d,p) Opt Freq

      • #p: Requests verbose output.

      • B3LYP/6-31G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.

  • Job Submission: Submit the input file to the Gaussian program.

  • Verification: After the calculation is complete, check the output file to ensure that the optimization converged successfully and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Molecular Orbital Analysis

Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbitals and their energies.

logical_relationship opt_geom Optimized this compound Geometry dft_calc DFT Calculation (B3LYP/6-311+G(d,p)) opt_geom->dft_calc mo_energies Molecular Orbital Energies (HOMO, LUMO, etc.) dft_calc->mo_energies mo_coeffs Molecular Orbital Coefficients dft_calc->mo_coeffs homo_lumo_gap HOMO-LUMO Gap mo_energies->homo_lumo_gap orbital_vis Molecular Orbital Visualization mo_coeffs->orbital_vis

Molecular Orbital Analysis Workflow.

Protocol:

  • Input File Modification: Use the optimized coordinates from the previous step to create a new input file.

  • Keyword Selection: Specify the following keywords:

    • #p B3LYP/6-311+G(d,p) Pop=Full

      • B3LYP/6-311+G(d,p): A larger basis set can be used for more accurate orbital energies.

      • Pop=Full: Requests a full printout of the molecular orbitals and their compositions.

  • Job Submission and Analysis: Submit the job and analyze the output file to extract the energies of the HOMO, LUMO, and other molecular orbitals.

NICS Calculation

To assess the aromaticity of each ring, NICS calculations are performed at the geometric center of each ring.

Protocol:

  • Determine Ring Centers: Calculate the geometric center of each of the five rings of the optimized this compound structure.

  • Input File with Ghost Atoms: Create a new input file using the optimized geometry. At the center of each ring, add a "ghost" atom (Bq). A ghost atom is a point in space with an associated basis set but no nucleus or electrons.

  • Keyword Selection: Use the following keywords:

    • #p B3LYP/6-311+G(d,p) NMR

      • NMR: Requests the calculation of NMR shielding tensors, which are used to determine the NICS values.

  • Job Submission and Analysis: Run the calculation and extract the isotropic magnetic shielding value for each ghost atom from the output file. The NICS value is the negative of this shielding value.

Visualization of Molecular Orbitals

Visualizing the molecular orbitals of this compound is essential for a qualitative understanding of its electronic structure. Software such as GaussView, Avogadro, or VMD can be used to generate isosurface plots of the HOMO and LUMO.

  • HOMO Visualization: The HOMO of this compound is a π-orbital delocalized across the entire molecule, with the largest lobes typically found on the terminal rings.

  • LUMO Visualization: The LUMO is also a π-orbital, with a nodal plane that is not present in the HOMO. The distribution of the LUMO provides insight into where the molecule is most likely to accept an electron.

Conclusion

The computational modeling of this compound's molecular orbitals provides invaluable insights into its electronic structure, reactivity, and aromaticity. Density Functional Theory, particularly with the B3LYP functional and Pople-style basis sets, offers a robust and computationally efficient framework for these investigations. The quantitative data on HOMO-LUMO energies and NICS values, combined with the visualization of the frontier molecular orbitals, provides a comprehensive picture of this fascinating polycyclic aromatic hydrocarbon. The detailed protocols provided in this guide serve as a practical starting point for researchers to conduct their own computational studies on this compound and related molecules, paving the way for the rational design of new materials and therapeutics.

References

Health and Safety Considerations for Handling Pentaphene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. Pentaphene is a polycyclic aromatic hydrocarbon (PAH) and should be handled with extreme caution. All procedures should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. Consult your institution's safety office and the latest Safety Data Sheet (SDS) for comprehensive guidance.

Introduction

This compound (C₂₂H₁₄) is a five-ring polycyclic aromatic hydrocarbon. As a member of the PAH class of compounds, it is essential to handle this compound with a thorough understanding of its potential health and safety risks. PAHs are known for their carcinogenic, mutagenic, and teratogenic properties. This guide provides an in-depth overview of the health and safety considerations, handling procedures, and emergency protocols for this compound to ensure the safety of laboratory personnel. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar and well-studied PAHs to provide a conservative approach to risk mitigation.

Hazard Identification and Classification

GHS Classification (Anticipated based on PAH class):

  • Carcinogenicity: Category 1B or 2

  • Germ Cell Mutagenicity: Category 1B or 2

  • Reproductive Toxicity: Category 1B or 2

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2

  • Hazardous to the Aquatic Environment (Acute and Chronic): Category 1

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 : Not classifiable as to its carcinogenicity to humans.[1][2][3][4][5] This classification indicates that there is inadequate evidence in humans and inadequate or limited evidence in experimental animals for carcinogenicity. However, this does not mean the substance is safe, and it should be handled as a potential carcinogen.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Chemical Formula C₂₂H₁₄[6]
Molecular Weight 278.35 g/mol [6]
Appearance Yellow plates or needles[4]
Melting Point 257 °C[6]
Boiling Point 524.7 °C[6]
Solubility Insoluble in water. Soluble in organic solvents like benzene (B151609) and xylene.[4]
Vapor Pressure No data available
Octanol/Water Partition Coefficient (logP) 6.7[6]

Toxicological Information

There is a significant lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound in publicly available literature and databases.[7][8][9][10] Therefore, a conservative approach is to consider the toxicity of well-characterized, structurally similar five-ring PAHs as a proxy for potential hazards.

CompoundCAS NumberCarcinogenicity (IARC)Acute Toxicity (Oral LD50, Rat)
This compound 222-93-5 Group 3 No data available
Benzo[a]pyrene50-32-8Group 1 (Carcinogenic to humans)50 mg/kg
Dibenz[a,h]anthracene53-70-3Group 2A (Probably carcinogenic to humans)50 mg/kg
Chrysene218-01-9Group 2B (Possibly carcinogenic to humans)> 2,000 mg/kg

Health Effects of PAHs:

  • Acute Effects: May cause skin and eye irritation. Inhalation of dusts can lead to respiratory tract irritation.[11]

  • Chronic Effects: Prolonged or repeated exposure to PAHs is associated with an increased risk of cancer, particularly of the skin, lung, and bladder.[4] PAHs can also cause damage to the liver, kidneys, and hematopoietic system.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA (Occupational Safety and Health Administration) or ACGIH (American Conference of Governmental Industrial Hygienists). In the absence of a specific OEL, it is recommended to handle this compound with the goal of minimizing exposure to the lowest feasible level.

For context, OELs for other PAHs are as follows:

CompoundAgencyTWA (8-hour)
Coal tar pitch volatiles (as benzene soluble)OSHA0.2 mg/m³
Benzo[a]pyreneACGIH0.0002 mg/m³ (Inhalable fraction and vapor)

Handling and Storage Procedures

6.1 Engineering Controls:

  • All work with solid this compound or solutions containing this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Use of a powder-containment balance enclosure is recommended when weighing solid this compound.

  • Ensure adequate ventilation in all areas where this compound is handled or stored.

6.2 Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Prepare a designated area for working with this compound and decontaminate the area thoroughly after use.

6.3 Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure location to restrict access.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Body Protection: A lab coat, preferably a disposable one. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols and are not performed in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

Emergency Procedures

8.1 First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

8.2 Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE.

  • For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

8.3 Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

  • Specific Hazards: this compound may produce hazardous decomposition products, including carbon monoxide and carbon dioxide, upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocol: A New Synthesis of this compound

The following is a generalized workflow for a potential synthesis of this compound, based on the principles outlined in historical chemical literature.[2] Note: This is not a detailed, validated protocol and should be adapted and optimized by a qualified chemist with appropriate risk assessments.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 2-Methylnaphthalene step1 Friedel-Crafts Acylation start1->step1 start2 Succinic Anhydride start2->step1 step2 Clemmensen Reduction step1->step2 step3 Cyclization step2->step3 step4 Aromatization step3->step4 product This compound step4->product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Metabolism

Like many other PAHs, this compound is expected to be metabolized by cytochrome P450 enzymes in the liver.[12] This metabolic activation can lead to the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and initiate carcinogenesis.[12]

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is known to be activated by many PAHs.[13][14][15][16][17] Activation of the AhR can induce the expression of metabolic enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs. While specific studies on this compound's interaction with the AhR are lacking, it is reasonable to hypothesize that it may follow a similar pathway.

G This compound This compound cyp450 Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) This compound->cyp450 epoxide This compound Epoxide cyp450->epoxide dihydrodiol This compound Dihydrodiol epoxide->dihydrodiol diol_epoxide This compound Diol Epoxide (Reactive Intermediate) dihydrodiol->diol_epoxide dna DNA diol_epoxide->dna dna_adduct DNA Adducts dna->dna_adduct mutation Mutations dna_adduct->mutation cancer Cancer Initiation mutation->cancer

Caption: Postulated metabolic activation pathway of this compound.

Emergency Response Workflow

A clear and logical workflow is essential for responding to emergencies involving this compound.

G cluster_assess Immediate Assessment cluster_action Action cluster_followup Follow-up incident Incident Occurs (Spill, Exposure, Fire) assess_scene Assess Scene Safety incident->assess_scene first_aid Administer First Aid (if trained and safe) incident->first_aid spill_control Control Spill (if trained and safe) incident->spill_control fire_control Fight Fire (if trained and safe) incident->fire_control identify_hazard Identify Hazard (this compound) assess_scene->identify_hazard evacuate Evacuate Area identify_hazard->evacuate notify Notify Supervisor & EHS evacuate->notify medical Seek Medical Attention first_aid->medical decontaminate Decontaminate Area spill_control->decontaminate fire_control->decontaminate report Complete Incident Report medical->report decontaminate->report

References

The Evolving Landscape of Pentaphene Research: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a five-ring angular polycyclic aromatic hydrocarbon (PAH), has captivated the interest of chemists for over a century. From its initial conceptualization and the synthesis of its derivatives in the early 20th century to its current role in the development of advanced organic materials, the journey of this compound research reflects the broader evolution of organic chemistry. This in-depth technical guide provides a comprehensive historical overview of this compound research, detailing key milestones in its synthesis, the elucidation of its physicochemical properties, and the theoretical frameworks developed to understand its behavior. This guide includes detailed experimental protocols for both historical and contemporary synthetic methods, quantitative spectroscopic and photophysical data, and visualizations of key reaction pathways to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

A Century of this compound: A Historical Overview

The story of this compound research begins in the early 20th century, a period of burgeoning interest in the chemistry of polycyclic aromatic hydrocarbons. While the parent this compound molecule remained elusive for some time, the first significant milestone was the synthesis of a this compound derivative, benzo[rst]this compound, by Scholl and Neumann in 1922. This seminal work laid the groundwork for future explorations into this class of compounds.

A pivotal moment in the history of this compound research came in 1957 when G. M. Badger and his colleagues reported a new, unambiguous synthesis of this compound itself. This achievement opened the door to a more thorough investigation of its fundamental properties.

The mid-20th century also saw the profound theoretical contributions of Erich Clar, who introduced the "aromatic sextet" theory. Clar's work in the 1950s provided a powerful framework for understanding the stability and reactivity of this compound and its isomers. He experimentally demonstrated that the arrangement of fused benzene (B151609) rings significantly impacts the chemical behavior of these molecules, with some isomers readily undergoing reactions like the Diels-Alder reaction while others remained inert.[1][2]

In recent decades, research has shifted towards the synthesis of functionalized this compound derivatives and heteroatom-doped analogues. These modern investigations are driven by the potential applications of pentaphenes in organic electronics, optoelectronics, and materials science. The introduction of substituents and the incorporation of elements like boron allow for the fine-tuning of this compound's electronic and photophysical properties.[3]

Synthesis of this compound and Its Derivatives: From Classical Methods to Modern Innovations

The synthetic strategies for accessing the this compound core have evolved significantly over time, reflecting advances in synthetic methodology.

Historical Synthesis: The Badger Synthesis (1957)
Modern Synthetic Protocol: A Representative Example

Contemporary methods for synthesizing this compound derivatives often employ more efficient and versatile cross-coupling reactions and cyclization strategies. Below is a representative protocol for the synthesis of a substituted benzo[rst]this compound, illustrating a modern approach.

Experimental Protocol: Synthesis of 5-isopropoxybenzo[rst]this compound [4]

  • Materials: Benzo[rst]pentaphen-5(10H)-one, isopropanol, tin(II) chloride dihydrate, hydrochloric acid.

  • Procedure:

    • A mixture of benzo[rst]pentaphen-5(10H)-one, a significant excess of isopropanol, and tin(II) chloride dihydrate in a suitable solvent is prepared.

    • Concentrated hydrochloric acid is added to the mixture.

    • The reaction mixture is heated at reflux for several hours.

    • After cooling, the product is isolated by filtration and purified by chromatography.

This modern approach offers higher yields and functional group tolerance compared to earlier methods.

Physicochemical Properties of this compound

The unique arrangement of five fused aromatic rings in this compound gives rise to its characteristic spectroscopic and photophysical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for pristine this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

ProtonChemical Shift (ppm)
H-1, H-12Data not readily available in compiled format
H-2, H-11Data not readily available in compiled format
H-3, H-10Data not readily available in compiled format
H-4, H-9Data not readily available in compiled format
H-5, H-8Data not readily available in compiled format
H-6, H-7Data not readily available in compiled format
H-13, H-14Data not readily available in compiled format

Note: Specific, unambiguously assigned 1H NMR chemical shifts for pristine this compound are not consistently reported in readily accessible literature. The complexity of the spectrum and potential for overlapping signals necessitate detailed 2D NMR analysis for full assignment.

Table 2: 13C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm)
C-1, C-12Data not readily available in compiled format
C-2, C-11Data not readily available in compiled format
C-3, C-10Data not readily available in compiled format
C-4, C-9Data not readily available in compiled format
C-5, C-8Data not readily available in compiled format
C-6, C-7Data not readily available in compiled format
C-13, C-14Data not readily available in compiled format
Quaternary CData not readily available in compiled format

Table 3: UV-Vis Absorption and Fluorescence Data for Pristine this compound

ParameterWavelength (nm)Solvent
Absorption λmaxData for pristine this compound is not consistently reported; derivatives show complex spectra with multiple bands.Toluene
Emission λmax~436Toluene
Photoluminescence Quantum Yield (PLQY)0.13Toluene

Note: The photophysical data presented is for the closely related benzo[rst]this compound, as detailed data for the parent this compound is scarce in recent literature. The low quantum yield of the parent compound has been a driving factor for the synthesis of more emissive derivatives.[4]

Theoretical Framework: Clar's Aromatic Sextet Rule

Erich Clar's aromatic π-sextet rule is a powerful qualitative tool for predicting the stability and reactivity of polycyclic aromatic hydrocarbons like this compound.[1][2][5] The rule states that the resonance structure with the maximum number of disjoint "aromatic sextets" (benzene-like rings with three alternating double bonds) is the most significant contributor to the overall electronic structure.

For this compound, multiple Clar structures can be drawn, and the distribution of these sextets can be used to rationalize its chemical behavior. For example, isomers with a higher number of "full" benzenoid rings are predicted to be more stable and less reactive.[1][2]

Visualizing this compound Synthesis and Theory

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

clar_rule_this compound cluster_this compound This compound Resonance Structures This compound This compound Clar_Structure_2 Clar Structure 2 This compound->Clar_Structure_2 Resonance Clar_Structure_1 Clar_Structure_1 This compound->Clar_Structure_1 Resonance

Caption: Clar's resonance structures for this compound.

badger_synthesis_workflow Starting_Materials Aromatic Precursors Step_1 Multi-step sequence Starting_Materials->Step_1 Cyclization_Aromatization Cyclization & Aromatization Step_1->Cyclization_Aromatization Pentaphene_Product Pristine this compound Cyclization_Aromatization->Pentaphene_Product

Caption: Generalized workflow of the 1957 Badger synthesis.

modern_synthesis_workflow Starting_Material Benzo[rst]pentaphen-5(10H)-one Reaction Reaction with Isopropanol and SnCl2*2H2O in acid Starting_Material->Reaction Purification Chromatographic Purification Reaction->Purification Final_Product 5-isopropoxybenzo[rst]this compound Purification->Final_Product

Caption: Workflow for a modern synthesis of a this compound derivative.

Future Directions

The historical development of this compound research demonstrates a clear trajectory from fundamental synthesis and characterization to the rational design of functional materials. Future research in this area is likely to focus on several key aspects:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic routes to the this compound core and its derivatives will remain a priority.

  • Advanced Materials: The exploration of this compound-based materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) will continue to be a major driver of research.

  • Supramolecular Chemistry: The self-assembly of this compound derivatives into well-defined nanostructures is a promising area for creating materials with novel electronic and optical properties.

  • Computational Chemistry: Density functional theory (DFT) and other computational methods will play an increasingly important role in predicting the properties of new this compound-based materials and guiding synthetic efforts.

Conclusion

The study of this compound has a rich history that mirrors the progress of organic chemistry itself. From the early triumphs of synthesis to the sophisticated design of functional molecules, this compound continues to be a source of scientific inquiry and innovation. This guide has provided a comprehensive overview of the historical development, synthetic methodologies, and physicochemical properties of this compound, offering a valuable resource for researchers poised to contribute to the next chapter of its fascinating story.

References

The Synthetic Nature of Pentaphene: A Guide to its Laboratory Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄, is a compound of interest in materials science and medicinal chemistry due to its unique electronic and structural properties. Contrary to many other PAHs that are products of incomplete combustion and found in environmental sources like coal tar, extensive literature reviews indicate that this compound is not a known naturally occurring compound. Its presence in any sample is a strong indicator of synthetic origin. This guide provides a comprehensive overview of the laboratory synthesis of this compound, focusing on a well-established synthetic route, and details the subsequent isolation and purification protocols critical for obtaining a high-purity product for research and development purposes.

Absence in Nature

A thorough examination of scientific literature and chemical databases reveals no evidence of this compound being isolated from natural sources such as minerals, plants, fungi, or animals. While other PAHs are common environmental contaminants formed during the incomplete combustion of organic materials, this compound's specific five-ring linear acene structure appears not to be a product of natural biosynthetic or geological processes. Therefore, any study involving this compound must begin with its chemical synthesis.

Chemical Synthesis of this compound

The most cited method for the synthesis of this compound involves a two-step process starting from 3,3'-bis(bromomethyl)-2,2'-dinaphthyl. This process includes an intramolecular cyclization followed by a dehydrogenation step to form the fully aromatic this compound structure.

Synthesis of the Precursor: 3,3'-bis(bromomethyl)-2,2'-dinaphthyl

The starting material, 3,3'-bis(bromomethyl)-2,2'-dinaphthyl, is itself synthesized from 2,2'-dimethyl-3,3'-binaphthyl. The synthesis involves the bromination of the methyl groups.

Experimental Protocol: Synthesis of 3,3'-bis(bromomethyl)-2,2'-dinaphthyl

  • Materials: 2,2'-dimethyl-3,3'-binaphthyl, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure:

    • A solution of 2,2'-dimethyl-3,3'-binaphthyl in carbon tetrachloride is prepared in a round-bottom flask.

    • N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

    • The mixture is refluxed under irradiation with a UV lamp to initiate the radical bromination.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

    • The filtrate is washed with a sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure 3,3'-bis(bromomethyl)-2,2'-dinaphthyl.

Intramolecular Cyclization and Dehydrogenation

The synthesized 3,3'-bis(bromomethyl)-2,2'-dinaphthyl undergoes an intramolecular cyclization to form a partially saturated this compound precursor, tetrahydrothis compound. This is followed by dehydrogenation to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 3,3'-bis(bromomethyl)-2,2'-dinaphthyl, sodium iodide, N,N-dimethylformamide (DMF), palladium on carbon (Pd/C), xylene.

  • Procedure:

    • Cyclization: 3,3'-bis(bromomethyl)-2,2'-dinaphthyl is dissolved in N,N-dimethylformamide. Sodium iodide is added, and the mixture is heated to induce an intramolecular Wurtz-Fittig type reaction, forming 6,7,13,14-tetrahydrothis compound. The reaction is typically stirred at an elevated temperature for several hours. After cooling, the mixture is poured into water, and the precipitated solid is collected by filtration.

    • Dehydrogenation: The crude tetrahydrothis compound is mixed with a catalytic amount of 10% palladium on carbon in a high-boiling point solvent such as xylene. The mixture is refluxed for several hours to effect dehydrogenation. The progress of the aromatization can be monitored by UV-Vis spectroscopy.

    • Work-up: After the reaction is complete, the hot solution is filtered to remove the palladium catalyst. The filtrate is then cooled to allow the this compound to crystallize.

Isolation and Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, intermediates, and byproducts. The choice of purification method depends on the scale of the synthesis and the desired purity level.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The selection of an appropriate solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: A suitable solvent for recrystallizing this compound is one in which it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for polycyclic aromatic hydrocarbons is a mixture of ethanol and water or toluene.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the hot solvent (e.g., boiling toluene).

    • If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

    • The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • The purified this compound crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • The purified this compound is then dried in a vacuum oven.

Column Chromatography

For higher purity or when separating closely related impurities, column chromatography is the preferred method.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel or alumina (B75360) are common stationary phases for the purification of PAHs.

  • Mobile Phase (Eluent): A non-polar solvent system is typically used, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and toluene. The optimal solvent ratio is determined by preliminary thin-layer chromatography (TLC) analysis.

  • Procedure:

    • A slurry of the stationary phase in the chosen eluent is packed into a chromatography column.

    • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

    • The eluent is passed through the column, and the separated fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure this compound.

    • The fractions containing pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)Purity (%)
Bromination2,2'-dimethyl-3,3'-binaphthyl3,3'-bis(bromomethyl)-2,2'-dinaphthyl70-85>95
Cyclization & Dehydrogenation3,3'-bis(bromomethyl)-2,2'-dinaphthylThis compound60-75>90 (crude)
RecrystallizationCrude this compoundPurified this compound80-95 (recovery)>98
Column ChromatographyCrude or Recrystallized this compoundHigh-Purity this compound70-90 (recovery)>99.5

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes for this compound.

Synthesis_Workflow A 2,2'-dimethyl-3,3'-binaphthyl B Bromination (NBS, BPO, CCl4, UV light) A->B Reactant C 3,3'-bis(bromomethyl)-2,2'-dinaphthyl B->C Product D Intramolecular Cyclization (NaI, DMF) C->D Reactant E 6,7,13,14-Tetrahydrothis compound D->E Intermediate F Dehydrogenation (Pd/C, Xylene, Reflux) E->F Reactant G Crude this compound F->G Product Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography A Crude this compound B Dissolve in minimal hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Purified this compound Crystals F->G H Crude/Recrystallized This compound I Dissolve and load onto column H->I J Elution with solvent gradient I->J K Fraction Collection J->K L TLC Analysis K->L M Combine Pure Fractions L->M N Solvent Evaporation M->N O High-Purity this compound N->O

Pentaphene Analogues: A Technical Guide to Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angular arrangement, and its analogues are emerging as a significant class of materials with tunable electronic and photophysical properties. The strategic modification of the this compound core through heteroatom substitution, functionalization, and extension of the π-system allows for the fine-tuning of its fundamental characteristics, opening avenues for applications in organic electronics, materials science, and potentially, medicinal chemistry. This technical guide provides an in-depth overview of the core properties of various this compound analogues, detailing their synthesis, electronic and spectroscopic characteristics, and potential applications. All quantitative data is summarized in comparative tables, and key experimental methodologies are described.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of organic compounds that have been extensively studied for their unique electronic and optical properties. This compound (C₂₂H₁₄) represents an interesting scaffold within the PAH family due to its angular, non-linear structure, which imparts different characteristics compared to its linear isomer, pentacene. The development of synthetic methodologies to create analogues of this compound has allowed for the modulation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge transport capabilities, light absorption and emission profiles, and overall stability.

This guide focuses on summarizing the fundamental properties of various classes of this compound analogues, including heteroatom-doped systems (e.g., boron- and nitrogen-containing), functionalized derivatives, and larger, more complex structures. The aim is to provide a consolidated resource for researchers to facilitate the design and development of novel this compound-based materials.

Synthesis of this compound Analogues

The synthesis of this compound analogues often involves multi-step procedures, starting from smaller aromatic precursors. Key reactions include bromination, cross-coupling reactions like Suzuki-Miyaura and Yamamoto coupling, and cyclization reactions.

Example Synthetic Pathway: Synthesis of 5,5'-Bibenzo[rst]this compound

A notable example is the synthesis of 5,5'-bibenzo[rst]this compound, an axially chiral dimer of a this compound derivative.[1] The synthesis involves the initial preparation of benzo[rst]this compound, followed by bromination and subsequent coupling reactions.

Synthesis_of_5_5_Bibenzo_rst_this compound BPP Benzo[rst]this compound (BPP) Br_BPP 5-Bromobenzo[rst]this compound BPP->Br_BPP NBS Mesityl_Br_BPP 5-Bromo-8-mesitylbenzo[rst]this compound Br_BPP->Mesityl_Br_BPP Suzuki-Miyaura Coupling (Mesitylboronic acid) Dimesityl_BPP 5,8-Dimesitylbenzo[rst]this compound Mesityl_Br_BPP->Dimesityl_BPP Suzuki-Miyaura Coupling (Mesitylboronic acid) BBPP_dimer 8,8'-Dimesityl-5,5'-bibenzo[rst]this compound Mesityl_Br_BPP->BBPP_dimer Yamamoto Coupling

Synthesis of 8,8'-dimesityl-5,5'-bibenzo[rst]this compound.
Experimental Protocols

Protocol 1: Bromination of Benzo[rst]this compound [1]

  • Materials: Benzo[rst]this compound (BPP), N-bromosuccinimide (NBS), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve BPP in DCM in a round-bottom flask.

    • Add NBS to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent.

    • Extract the product with DCM and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Yamamoto Coupling for Dimerization [1]

  • Materials: 5-Bromo-8-mesitylbenzo[rst]this compound, bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], 2,2'-bipyridyl, N,N-dimethylformamide (DMF), toluene.

  • Procedure:

    • To a solution of Ni(cod)₂ and 2,2'-bipyridyl in a mixture of DMF and toluene, add the 5-bromo-8-mesitylbenzo[rst]this compound.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with dilute HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

    • Purify the product by column chromatography.

Fundamental Properties of this compound Analogues

The fundamental properties of this compound analogues are highly dependent on their molecular structure, including the nature and position of substituents or heteroatoms.

Electronic Properties

The electronic properties, particularly the HOMO and LUMO energy levels and the resulting energy gap, are crucial for determining the potential applications of these materials in electronic devices. Functionalization and heteroatom doping are common strategies to tune these properties.

Table 1: Comparison of HOMO, LUMO, and Energy Gaps for this compound Analogues and Related Compounds

Compound/AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
Pentacene-4.86-3.251.61DFT/B3LYP/6-311G(d,p)[2][3]
PbOM (Pentacene-based)-4.00-2.391.61DFT/B3LYP/6-311G(d,p)[2][3]
Hydrogenated Penta-graphene--4.97 (indirect)DFT/HSE06[4]
Fluorinated Penta-graphene--4.81 (indirect)DFT/HSE06[4]
Chlorinated Penta-graphene--0 (metallic)DFT/HSE06[4]
Hydrogenated Pentagermanene--2.60 (indirect)DFT/HSE06[5]
Fluorinated Pentagermanene--2.09 (indirect)DFT/HSE06[5]

Note: Data for penta-graphene and pentagermanene are included to illustrate the effects of functionalization on related pentagonal structures.

Spectroscopic Properties

The absorption and emission characteristics of this compound analogues are key to their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Spectroscopic Data for Selected this compound Analogues and Related Aromatic Compounds

CompoundAbsorption λmax (nm)Emission λmax (nm)SolventReference
8,8'-dimesityl-5,5'-bibenzo[rst]this compound300, 312, 327, 342, 360, 380, 401, 425455, 483Dichloromethane[1]
Diazapentacene Derivative 1308, 322, 337, 355, 373, 412, 437465, 495Dichloromethane[6][7]
Diazapentacene Derivative 2307, 321, 336, 353, 371, 410, 434461, 491Dichloromethane[6][7]
Electrochemical Properties

Cyclic voltammetry is a common technique used to probe the redox behavior of this compound analogues, providing information about their oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Table 3: Electrochemical Data for Selected Aromatic Compounds

CompoundE_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)Electrochemical Gap (eV)SolventReference
Diazapentacene Derivative 10.88-1.412.29Dichloromethane[6][7]
Diazapentacene Derivative 20.92-1.372.29Dichloromethane[6][7]

Characterization Workflow

The comprehensive characterization of novel this compound analogues involves a series of analytical techniques to confirm their structure and elucidate their fundamental properties.

Characterization_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Property_Analysis Property Analysis Purification->Property_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry (MALDI-TOF, HRMS) Structural_Confirmation->MS XRay Single Crystal X-ray Diffraction Structural_Confirmation->XRay UVVis UV-Vis Spectroscopy Property_Analysis->UVVis Fluorescence Fluorescence Spectroscopy Property_Analysis->Fluorescence CV Cyclic Voltammetry Property_Analysis->CV DFT DFT Calculations Property_Analysis->DFT

General workflow for the characterization of this compound analogues.

Applications in Drug Development

While the primary focus of research on this compound analogues has been on materials science, their rigid, planar structures and potential for functionalization make them interesting scaffolds for biological applications. Analogues of other PAHs and heterocyclic systems have shown a wide range of biological activities. For instance, pentathiepins, which are sulfur-containing heterocyclic compounds, have demonstrated cytotoxic, antimicrobial, and enzyme inhibitory activities.[8][9] Thiophene derivatives are also known to possess diverse pharmacological properties, including anticancer and anti-inflammatory effects.[10][11]

The exploration of this compound analogues in drug development is still in its infancy. However, their ability to be functionalized with various pharmacophores could lead to the development of novel therapeutic agents, for example, as DNA intercalators or as ligands for specific protein targets. Further research is required to systematically evaluate the biological activities and toxicological profiles of this class of compounds.

Conclusion

This compound analogues represent a versatile class of compounds with highly tunable fundamental properties. Through synthetic modifications, their electronic, optical, and electrochemical characteristics can be precisely controlled, making them promising candidates for a range of applications in organic electronics and materials science. While their potential in drug development is largely unexplored, the structural features of this compound analogues suggest that they could serve as novel scaffolds for the design of bioactive molecules. This guide provides a foundational overview to encourage further research and development in this exciting area.

References

Quantum Chemical Calculations of Pentaphene: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

While research exists for related polycyclic aromatic hydrocarbons (PAHs), boron-doped pentaphene analogs, and larger systems incorporating the this compound moiety, a focused computational analysis of isolated this compound with detailed quantitative results for properties such as HOMO-LUMO energies, excitation energies, and aromaticity indices (NICS and HOMA) remains to be published.

Therefore, this document will serve as a methodological guide for researchers, scientists, and drug development professionals on how to approach the quantum chemical calculation of this compound. It will outline the standard computational protocols and theoretical frameworks that would be employed for such a study, based on established practices for similar aromatic systems.

Theoretical Framework for this compound Calculations

The investigation of this compound's electronic structure and properties would typically be conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a good balance between computational cost and accuracy for medium-sized organic molecules. For higher accuracy, especially for excited state properties, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed, though at a significantly higher computational expense.

Ground-State Properties

For ground-state properties, including geometry optimization, molecular orbital analysis (HOMO-LUMO), and aromaticity indices, DFT is the method of choice. The selection of an appropriate functional and basis set is crucial for obtaining reliable results.

Excited-State Properties

To understand the photophysical properties of this compound, such as its absorption spectrum, TD-DFT calculations are necessary. These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

Hypothetical Experimental Protocols

The following sections detail the methodologies that would be applied in a computational study of this compound.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule.

Protocol:

  • Initial Structure: A starting geometry of the this compound molecule would be constructed using standard bond lengths and angles.

  • Computational Method: Geometry optimization would be performed using DFT. A common and reliable choice for PAHs is the B3LYP functional.

  • Basis Set: The 6-31G(d,p) basis set is a standard choice that provides a good description of the electronic structure for molecules of this size. For higher accuracy, a larger basis set such as 6-311+G(d,p) could be used.

  • Convergence Criteria: The optimization would be carried out until the forces on all atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum, a frequency calculation would be performed. The absence of imaginary frequencies would verify that the structure is a stable equilibrium geometry.

Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed by examining the molecular orbitals.

Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation would be performed on the optimized geometry using the same DFT functional and basis set as in the optimization.

  • Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be extracted from the output of this calculation.

  • HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (the HOMO-LUMO gap) would be calculated. This value is a key indicator of the molecule's electronic excitability and chemical reactivity.

  • Orbital Visualization: The spatial distribution of the HOMO and LUMO would be visualized to understand the nature of the frontier molecular orbitals.

Aromaticity Analysis

The aromaticity of the individual rings within the this compound structure would be quantified using established computational indices.

Protocol:

  • Nucleus-Independent Chemical Shift (NICS):

    • NICS values would be calculated at the geometric center of each ring of the optimized this compound structure.

    • The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework (e.g., B3LYP/6-311+G(d,p)) would be used.

    • NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values would be computed to assess the magnetic shielding, which is indicative of aromaticity (negative values) or anti-aromaticity (positive values).

  • Harmonic Oscillator Model of Aromaticity (HOMA):

    • The HOMA index would be calculated for each ring based on the bond lengths of the optimized geometry.

    • This index quantifies the degree of bond length equalization, a key characteristic of aromatic systems. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character.

Excited-State Calculations

To predict the UV-Vis absorption spectrum of this compound, TD-DFT calculations would be performed.

Protocol:

  • Methodology: TD-DFT calculations would be carried out on the ground-state optimized geometry. The choice of functional can be critical for accurate excitation energies; range-separated functionals like CAM-B3LYP or ωB97X-D are often recommended for PAHs.

  • Number of States: A sufficient number of excited states (e.g., 10-20) would be calculated to cover the relevant portion of the UV-Vis spectrum.

  • Data Extraction: For each calculated excited state, the excitation energy (in eV and nm), oscillator strength, and the contributing orbital transitions would be recorded.

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths would be used to simulate the UV-Vis absorption spectrum by fitting the data to Gaussian or Lorentzian functions.

Data Presentation (Hypothetical)

Were the data available, it would be summarized in the following tables for clarity and comparative analysis.

Table 1: Calculated Ground-State Properties of this compound

PropertyMethod/Basis SetCalculated Value
Ground-State Energy (Hartree)B3LYP/6-31G(d,p)Data not available
HOMO Energy (eV)B3LYP/6-31G(d,p)Data not available
LUMO Energy (eV)B3LYP/6-31G(d,p)Data not available
HOMO-LUMO Gap (eV)B3LYP/6-31G(d,p)Data not available
Dipole Moment (Debye)B3LYP/6-31G(d,p)Data not available

Table 2: Aromaticity Indices for the Rings of this compound

RingNICS(0) (ppm)NICS(1) (ppm)HOMA
AData not availableData not availableData not available
BData not availableData not availableData not available
CData not availableData not availableData not available
DData not availableData not availableData not available
EData not availableData not availableData not available

Table 3: Calculated Vertical Excitation Energies and Oscillator Strengths of this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S1Data not availableData not availableData not availableData not available
S2Data not availableData not availableData not availableData not available
S3Data not availableData not availableData not availableData not available
...Data not availableData not availableData not availableData not available

Visualization of Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and key theoretical concepts.

G cluster_workflow Quantum Chemical Calculation Workflow for this compound start Initial this compound Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal ground_state Ground-State Properties Calculation freq_anal->ground_state Verified Minimum mo_analysis Molecular Orbital Analysis (HOMO, LUMO) ground_state->mo_analysis arom_analysis Aromaticity Analysis (NICS, HOMA) ground_state->arom_analysis tddft TD-DFT Calculation ground_state->tddft end Final Results and Analysis mo_analysis->end arom_analysis->end excited_state Excited-State Properties (Excitation Energies, Oscillator Strengths) tddft->excited_state excited_state->end

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO gap.

Conclusion

While a specific, in-depth technical guide with quantitative data for the quantum chemical calculations of this compound is not currently available in the scientific literature, this document provides a comprehensive methodological framework for conducting such a study. The outlined protocols for geometry optimization, molecular orbital analysis, aromaticity assessment, and excited-state calculations represent the standard and best practices in computational chemistry for polycyclic aromatic hydrocarbons. Researchers and scientists can utilize this guide to design and execute their own computational investigations into the electronic and structural properties of this compound, thereby contributing valuable data to the scientific community. The provided templates for data presentation and workflow visualizations can serve as a foundation for the clear and effective communication of their findings.

Methodological & Application

Pentaphene Synthesis for Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄, is a structural isomer of the well-studied organic semiconductor, pentacene (B32325). Comprising five linearly fused benzene (B151609) rings in an angular arrangement, this compound's unique electronic structure and high stability make it a compelling candidate for applications in organic electronics. According to Clar's aromatic π-sextet rule, this compound is considered a fully benzenoid hydrocarbon, which suggests significant thermodynamic stability. This inherent stability, coupled with its extended π-conjugation, positions this compound as a promising material for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This document provides detailed application notes on the synthesis of this compound and protocols for its potential use in the fabrication of organic electronic devices.

Electronic Properties of this compound

The performance of an organic semiconductor in an electronic device is intrinsically linked to its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, ionization potential, and electron affinity. While experimental data on the device performance of this compound is limited, computational studies provide valuable insights into its electronic characteristics. Below is a comparison of the calculated electronic properties of this compound with the widely used organic semiconductor, pentacene.

PropertyThis compound (Calculated)Pentacene (Calculated)Pentacene (Experimental)
HOMO Energy -5.58 eV-5.15 eV-4.85 to -5.2 eV
LUMO Energy -2.17 eV-2.85 eV-2.8 to -3.2 eV
HOMO-LUMO Gap 3.41 eV2.30 eV~2.2 eV
Ionization Potential 6.88 eV6.58 eV6.58 eV
Electron Affinity 0.79 eV1.35 eV1.35 eV

Note: Calculated values can vary depending on the computational method and basis set used. The experimental values for pentacene are provided for reference.

Synthesis of this compound via Mallory Photocyclization

A common and effective method for the synthesis of phenanthrene-like structures, including this compound, is the Mallory photocyclization reaction. This reaction involves the intramolecular cyclization of a stilbene (B7821643) derivative under photochemical conditions, followed by oxidation to yield the final aromatic compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from a suitable stilbene-type precursor. The specific precursor for this compound would be 1,2-di(naphthalen-2-yl)ethene.

Materials:

  • 1,2-di(naphthalen-2-yl)ethene

  • Cyclohexane (or another suitable solvent like benzene)

  • Iodine (catalytic amount)

  • A suitable light source (e.g., a high-pressure mercury lamp)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve 1,2-di(naphthalen-2-yl)ethene in a suitable solvent (e.g., cyclohexane) to a concentration of approximately 0.01 M.

    • Add a catalytic amount of iodine (typically 5-10 mol%).

    • Deoxygenate the solution by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. This is crucial as oxygen can interfere with the reaction.

  • Photochemical Reaction:

    • While maintaining a slow stream of inert gas, irradiate the solution with a high-pressure mercury lamp. The reaction vessel should be positioned to receive maximum light exposure.

    • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of a new, more fluorescent spot (in the case of TLC) indicates the formation of the product.

    • The reaction time can vary from several hours to a few days depending on the scale and the intensity of the light source.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and dichloromethane).

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene (B28343) or xylene) to obtain pure this compound as a crystalline solid.

  • Characterization:

    • The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Visualizations

Synthesis of this compound via Mallory Reaction

G Synthesis of this compound via Mallory Reaction cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product start 1,2-di(naphthalen-2-yl)ethene conditions hv (UV light) Iodine (catalyst) Solvent (e.g., Cyclohexane) start->conditions Reacts under intermediate Dihydrothis compound Intermediate conditions->intermediate Forms oxidation Oxidation (-2H) intermediate->oxidation Undergoes product This compound oxidation->product Yields

Caption: Synthetic pathway for this compound.

Workflow for Organic Field-Effect Transistor (OFET) Fabrication and Characterization

G OFET Fabrication and Characterization Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Substrate Cleaning (e.g., Si/SiO₂) B Gate Electrode Deposition A->B C Dielectric Layer Deposition B->C D This compound Deposition (Active Layer) C->D E Source/Drain Electrode Deposition D->E F Electrical Characterization (Transfer and Output Curves) E->F Test G Parameter Extraction (Mobility, On/Off Ratio, Threshold Voltage) F->G Analyze

Caption: General workflow for OFET fabrication.

Application in Organic Electronics: A Prospective View

While experimental realization of high-performance electronic devices based on this compound is still an emerging area of research, its calculated electronic properties provide a basis for predicting its potential.

  • Organic Field-Effect Transistors (OFETs): The significant HOMO-LUMO gap of this compound suggests good ambient stability, a crucial factor for reliable transistor operation. Its rigid, planar structure could facilitate ordered molecular packing in thin films, which is essential for efficient charge transport. The HOMO level of this compound is deeper than that of pentacene, which could lead to better stability against oxidation but may require higher work function electrodes for efficient hole injection.

  • Organic Light-Emitting Diodes (OLEDs): The wide bandgap of this compound suggests that it could be a suitable candidate for a host material in phosphorescent OLEDs (PHOLEDs) or as a blue-emitting material, although its fluorescence quantum yield would need to be investigated.

  • Organic Photovoltaics (OPVs): In the context of OPVs, this compound could potentially be used as a donor material when paired with a suitable acceptor. However, its wide optical gap might limit its absorption of the solar spectrum. Chemical modification of the this compound core could be a strategy to tune its absorption profile and energy levels for optimal performance in solar cells.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored organic semiconductor. Its synthesis via established methods like the Mallory photocyclization is feasible, and its predicted electronic properties suggest it could be a stable and efficient material for various organic electronic applications. The lack of extensive experimental data on this compound-based devices highlights a significant opportunity for future research. Further investigations into its synthesis, thin-film morphology, and performance in OFETs, OLEDs, and OPVs are warranted to fully unlock the potential of this promising polycyclic aromatic hydrocarbon. The development of soluble this compound derivatives would also be a critical step towards enabling solution-based processing for large-area and flexible electronics.

Application Notes and Protocols: Pentaphene Isomers as Building Blocks in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with five fused benzene (B151609) rings, and its various isomers represent a versatile class of building blocks for advanced materials. While the linear isomer, pentacene (B32325), has been extensively studied, other angular and benzo-fused isomers of this compound are emerging as promising candidates for applications in organic electronics and photonics. Their unique electronic structures, stability, and self-assembly properties can be tailored through synthetic modification to achieve desired functionalities. These application notes provide an overview of the use of select this compound isomers in organic field-effect transistors (OFETs) and as fluorescent materials, complete with experimental protocols and performance data.

I. Dialkylated Dibenzo[a,h]anthracene for High-Performance Organic Field-Effect Transistors

Dibenzo[a,h]anthracene (DBA), an angular isomer of this compound, offers enhanced ambient stability compared to pentacene due to its lower highest occupied molecular orbital (HOMO) energy level.[1] Alkylation of the DBA core improves its solubility, enabling solution-processing techniques for the fabrication of organic thin-film transistors (OTFTs).

Performance of Dialkylated Dibenzo[a,h]anthracene Based OFETs

Solution-processed OTFTs utilizing 3,10-didodecylbenzo[k]tetraphene (C12-DBA-C12) as the active layer have demonstrated impressive performance, with high charge carrier mobility and excellent thermal stability.

ParameterValueReference
Hole Mobility (μ) up to 2.97 cm²/Vs[1]
Average Hole Mobility 1.22 cm²/Vs[1]
Thermal Stability (Td) 434 °C (5% weight loss)[2]
Optical Band Gap (Eg) ~3.2 eV[1]
HOMO Level -5.7 eV[1]
Experimental Protocols

A. Synthesis of 3,10-Didodecylbenzo[k]tetraphene (C12-DBA-C12)

This protocol describes a key step in the synthesis of C12-DBA-C12.[3]

Materials:

  • 4,4''-Didodecyl-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde

  • Methanesulfonic acid (MeSO₃H)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH)

  • Three-necked flask

  • Magnetic stirrer

Procedure:

  • In a three-necked flask, dissolve the dialdehyde (B1249045) precursor (2 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • With stirring, add MeSO₃H (2 mL) dropwise to the solution at 25 °C.

  • Continue stirring the resulting mixture at 25 °C for 3 hours.

  • After the reaction is complete, pour the mixture into CH₃OH to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Purify the crude product by repeated recrystallization and column chromatography to yield C12-DBA-C12.

Characterization Data for C12-DBA-C12: [2]

  • ¹H NMR (500 MHz, CDCl₃): δ 9.10 (s, 2H), 8.77 (s, J = 8.4 Hz, 2H), 7.93 (d, J = 8.9 Hz, 4H), 7.71 (d, J = 9.5 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 2.84 (t, J = 7.7 Hz, 4H), 1.76 (dt, J = 15.4, 7.6 Hz, 4H), 1.57–1.10 (m, 38H), 0.87 (t, J = 6.9 Hz, 6H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 141.74, 132.09, 130.60, 128.95, 128.28, 127.79, 127.45, 127.11, 122.79, 121.84, 35.96, 31.93, 31.58, 29.69, 29.65, 29.63, 29.57, 29.41, 29.37, 22.70, 14.12.

  • HRMS (EI): calculated for C₄₆H₆₂ 614.4852, found 614.4847.

B. Fabrication of C12-DBA-C12 Based OFETs

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using solution-based deposition.[3]

Materials:

  • Heavily p-doped Si wafers with 300 nm thermally grown SiO₂

  • Benzocyclobutene (BCB) polymer

  • C12-DBA-C12

  • Anisole (B1667542)

  • Gold (Au) for electrodes

  • Ultrasonic cleaner, vacuum oven, plasma cleaner, blade coater, thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 10 minutes each. Dry the substrates in a vacuum oven at 100 °C for 30 minutes and then treat with a plasma cleaner for 15 minutes.

  • Dielectric Surface Modification: Apply a thin layer (50-60 nm) of BCB polymer onto the SiO₂ surface as a dielectric modification layer and thermally crosslink it according to the manufacturer's instructions.

  • Semiconductor Deposition: Prepare a 0.05-0.075 wt% solution of C12-DBA-C12 in anisole at 70-80 °C. Deposit the semiconductor film onto the heated substrate (70 °C) using a blade coater with a blade speed of 2.5-5 μm/s.

  • Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes.

OFET_Fabrication cluster_prep Substrate Preparation cluster_layer Layer Deposition Clean Substrate Cleaning (Ultrasonication) Dry Drying (Vacuum Oven) Clean->Dry Plasma Plasma Treatment Dry->Plasma BCB BCB Dielectric Modification Plasma->BCB Semiconductor C12-DBA-C12 Deposition (Blade Coating) BCB->Semiconductor Electrodes Au Electrode Evaporation Semiconductor->Electrodes Picene_Synthesis Start Dinaphthylethene Precursor Photo Photochemical Cyclization (Key Step) Start->Photo Imide Imide Functionalization Photo->Imide Final Cn-PicDI Imide->Final BPP_Synthesis_Logic cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Dialdehyde Precursor DPEX Dehydrative π-Extension (DPEX) Aldehyde->DPEX Alcohol Isopropanol Alcohol->DPEX Catalyst Acid Catalyst Catalyst->DPEX Heat Reflux Heat->DPEX BPPOiPr BPP-OiPr DPEX->BPPOiPr

References

Pentaphene Derivatives Powering Next-Generation Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Field-Effect Transistors (OFETs)

The pursuit of high-performance, solution-processable, and stable organic semiconductors is a cornerstone of next-generation flexible electronics. Among the vast landscape of molecular candidates, pentaphene derivatives and their isomers have emerged as a promising class of materials for organic field-effect transistors (OFETs). Their extended π-conjugated systems offer excellent charge transport properties, while strategic functionalization can enhance solubility and environmental stability, making them suitable for low-cost, large-area fabrication techniques.

This document provides detailed application notes and experimental protocols for the synthesis and device fabrication of OFETs based on select this compound isomers, namely dialkylated dibenzo[a,h]anthracene and picene (B1221364) derivatives. These protocols are intended for researchers, scientists, and professionals in materials science and drug development exploring novel organic electronic materials.

Key this compound Isomers and Their Performance

While this compound itself has been a subject of theoretical interest, practical applications in OFETs have focused on its more stable and synthetically accessible isomers. Two such isomers, dibenzo[a,h]anthracene and picene, have been functionalized to create solution-processable semiconductors with impressive performance characteristics.

Performance Data of this compound Isomer-Based OFETs

The following table summarizes the key performance parameters of OFETs fabricated using derivatives of dibenzo[a,h]anthracene and picene.

Semiconductor MaterialDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) [V]
C12-DBA-C12Blade-coatingup to 2.97--
Cy5-DBA-Cy5Blade-coating~0.45--
PiceneEvaporationup to 1.1[1][2]-~ -40[1]
Picene (in heterojunction)Evaporation~0.2[1]--

Experimental Protocols

Detailed methodologies for the synthesis of a representative dibenzo[a,h]anthracene derivative and the fabrication of a solution-processed OFET are provided below.

Protocol 1: Synthesis of Dialkylated Dibenzo[a,h]anthracene Derivatives

This protocol describes a general synthetic route for dialkylated dibenzo[a,h]anthracene derivatives, which has been shown to yield materials with high charge carrier mobility. The synthesis of C12-DBA-C12 is used as an example. The synthesis often involves a multi-step process, including cyclization and functionalization steps. A crucial step is the palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives.[3]

Materials:

  • Substituted p-styrylstilbene precursor

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Precursor Synthesis: Synthesize the (Z,Z)-p-styrylstilbene precursor according to established literature procedures.[3]

  • Cyclization Reaction: In a round-bottom flask, dissolve the p-styrylstilbene derivative in an appropriate solvent like toluene.

  • Catalyst Addition: Add the palladium catalyst to the solution.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature and for a duration sufficient to complete the cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the desired dialkylated dibenzo[a,h]anthracene derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow Precursor Styrylstilbene Precursor ReactionMix Dissolve in Toluene + Pd Catalyst Precursor->ReactionMix 1 Heating Heat under Inert Atmosphere ReactionMix->Heating 2 Workup Cool, Filter, Evaporate Heating->Workup 3 Purification Column Chromatography Workup->Purification 4 FinalProduct Dialkylated Dibenzo[a,h]anthracene Purification->FinalProduct 5

Protocol 2: Fabrication of a Solution-Sheared OFET

This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-shearing technique, which is known to produce highly crystalline organic semiconductor films.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

  • This compound derivative solution (e.g., C12-DBA-C12 in an aromatic solvent)

  • Substrate cleaning solvents (acetone, isopropanol)

  • Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) - OTS)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Sonicate the substrate sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an O₂ plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.

  • Surface Treatment:

    • Prepare a solution of OTS in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned substrate in the OTS solution for a specified time (e.g., 30 minutes) to form a self-assembled monolayer (SAM).

    • Rinse the substrate with the solvent to remove excess OTS.

    • Anneal the substrate at a moderate temperature (e.g., 120 °C) to complete the SAM formation.

  • Semiconductor Deposition (Solution-Shearing):

    • Place the surface-treated substrate on a heated stage.

    • Dispense a drop of the this compound derivative solution onto the substrate.

    • Bring a blade (e.g., a glass slide or a specialized coater blade) into contact with the substrate at a small angle.

    • Move the blade at a constant, slow speed (e.g., 0.1-1 mm/s) across the substrate to deposit a uniform thin film of the organic semiconductor.

    • Anneal the film at an optimized temperature to promote crystallization and remove residual solvent.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor film.

    • Deposit the source and drain electrodes (e.g., 50 nm of Au) through the shadow mask using thermal evaporation at a high vacuum.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output curves.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Analysis Cleaning Substrate Cleaning (Solvents, O2 Plasma) SurfaceTx Surface Treatment (OTS SAM formation) Cleaning->SurfaceTx Deposition Solution-Shearing of This compound Derivative SurfaceTx->Deposition Electrode Au Electrode Deposition Deposition->Electrode Characterization Electrical Characterization Electrode->Characterization

Signaling Pathways and Logical Relationships

The performance of an OFET is governed by a complex interplay of factors, from the molecular structure of the semiconductor to the processing conditions and device architecture. The following diagram illustrates the key relationships influencing the charge carrier mobility, a critical performance metric.

Mobility_Factors cluster_molecular Molecular Properties cluster_film Thin Film Properties cluster_device Device & Processing Mobility Charge Carrier Mobility PiStacking π-π Stacking PiStacking->Mobility HOMO_LUMO HOMO/LUMO Levels HOMO_LUMO->Mobility Solubility Solubility Deposition Deposition Technique Solubility->Deposition Crystallinity Crystallinity Crystallinity->Mobility Morphology Morphology Morphology->Mobility GrainBoundaries Grain Boundaries GrainBoundaries->Mobility Deposition->Crystallinity Deposition->Morphology Interface Dielectric Interface Interface->Mobility Electrodes Electrode Contacts Electrodes->Mobility

By carefully controlling these parameters, researchers can optimize the performance of this compound derivative-based OFETs for various applications in flexible and printed electronics. The protocols and data presented herein provide a foundation for further exploration and innovation in this exciting field.

References

Application of Fused Polycyclic Aromatic Hydrocarbons in Organic Light-Emitting Diodes (OLEDs): A Case Study on Thianthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request focused on pentaphene, a thorough review of the current literature did not yield specific data on its application in OLEDs. Therefore, this document provides a detailed application note and protocol using a relevant and well-documented class of fused polycyclic aromatic hydrocarbons, thianthrene (B1682798) derivatives, as a representative example. The principles, experimental protocols, and data presentation formats described herein are broadly applicable to the research and development of novel organic materials for OLEDs.

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in the display and solid-state lighting industries due to their high contrast, wide viewing angles, and fast response times. The performance of an OLED is critically dependent on the organic materials used in its emissive and charge-transporting layers. Fused polycyclic aromatic hydrocarbons (PAHs) are a promising class of materials for OLED applications owing to their rigid structures, high thermal stability, and tunable photophysical properties. Thianthrene and its derivatives, characterized by a unique V-shaped sulfur-containing heterocyclic structure, have recently emerged as highly efficient emitters in OLEDs. This document provides a comparative analysis of thianthrene-based emitters, detailing their performance, synthesis, and device fabrication protocols.

Data Presentation: Performance of Thianthrene-Based OLED Emitters

The selection of an appropriate emitter is crucial for achieving high-performance OLEDs. Key performance metrics include the maximum external quantum efficiency (EQEmax), photoluminescence quantum yield (PLQY), emission wavelength (λem), and Commission Internationale de l'Éclairage (CIE) coordinates. The following table summarizes the performance of representative thianthrene derivatives from recent literature.[1]

EmitterHostEQEmax (%)PLQY (%)λem (nm)CIE (x, y)
Derivative 1 Host A25.595475(0.15, 0.28)
Derivative 2 Host B28.198520(0.32, 0.62)
Derivative 3 Host C22.392490(0.21, 0.45)
Derivative 4 Host D30.299550(0.45, 0.54)

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and advancement of high-performance emitters. The following are generalized protocols for the synthesis of a representative thianthrene-based emitter and the fabrication of a solution-processed OLED device.[1]

Synthesis of a Thianthrene-Based TADF Emitter

The synthesis of donor-acceptor type thianthrene derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction.[1]

1. Synthesis of the Thianthrene Donor Moiety:

  • A common starting material is a halogenated thianthrene derivative.

2. Synthesis of the Acceptor Moiety:

  • The acceptor is often a nitrogen-containing heterocycle, such as a triazine or pyrimidine (B1678525) derivative, functionalized with a boronic acid or ester group for Suzuki coupling, or an amine for Buchwald-Hartwig coupling.

3. Cross-Coupling Reaction:

  • Reactants: Halogenated thianthrene donor, functionalized acceptor, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene (B28343) or dioxane).

  • Procedure:

    • Combine the reactants in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to the reaction temperature (typically 80-120 °C) and stir for the specified time (12-48 hours).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final thianthrene-based emitter.

4. Characterization:

  • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Fabrication of a Solution-Processed OLED Device

1. Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole-transporting material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate.

  • The substrate is then annealed on a hotplate to remove the solvent.

3. Emissive Layer (EML) Deposition:

  • A solution containing the thianthrene-based emitter and a host material in a suitable organic solvent (e.g., chlorobenzene (B131634) or toluene) is prepared.

  • The EML solution is spin-coated on top of the HTL.

  • The film is then annealed to remove the residual solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • The substrate is transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • An electron-transporting material (e.g., TPBi) is deposited by thermal evaporation.

  • Subsequently, a low work function metal (e.g., LiF) followed by aluminum (Al) are deposited to form the cathode.

5. Encapsulation:

  • The completed device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

6. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra are recorded with a spectrometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Mandatory Visualizations

Molecular Structure of a Thianthrene Derivative

cluster_thianthrene Thianthrene Donor cluster_acceptor Acceptor Moiety S1 S C5 C S1->C5 S2 S C1 C S2->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->S1 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 CA1 C C6->CA1 Linker C8 C C7->C8 C8->S2 C11 C C8->C11 C10 C C9->C10 C10->S2 C12 C C11->C12 C12->S1 N1 N N1->CA1 N2 N CA2 C N2->CA2 N3 N CA3 C N3->CA3 CA1->N2 CA2->N3 CA3->N1

Caption: A representative donor-acceptor molecular structure of a thianthrene-based emitter.

General Layered Structure of an OLED

cluster_arrows Cathode Cathode (Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) photon Light (hν) EML->photon HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Substrate (Glass) e_minus e⁻ e_minus->EML h_plus h⁺ h_plus->EML

Caption: General layered structure of an OLED and the process of electroluminescence.

Experimental Workflow for OLED Fabrication

A Substrate Cleaning (Ultrasonication, UV-Ozone) B HTL Deposition (Spin-Coating) A->B C EML Deposition (Spin-Coating) B->C D Thermal Evaporation (ETL, Cathode) C->D E Encapsulation (Glovebox) D->E F Device Characterization (J-V-L, EL, EQE) E->F

Caption: A typical experimental workflow for the fabrication of a solution-processed OLED.

References

Application Notes and Protocols for Fused Pentacyclic Aromatic Hydrocarbons in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronics.

Introduction

Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering advantages such as low cost, light weight, and the potential for fabrication on flexible substrates. The performance of OPV devices is intrinsically linked to the molecular design of the electron donor and acceptor materials within the active layer. Fused-ring aromatic hydrocarbons are a significant class of materials under investigation due to their tunable electronic properties, high charge carrier mobility, and robust thermal stability.

This document focuses on the application of fused pentacyclic aromatic hydrocarbons, a class of molecules that includes pentaphene, in OPVs. While direct research on this compound for OPVs is limited in publicly available literature, extensive research on analogous penta-fused-ring systems, such as those based on cyclopentadithiophene and other fused heteroaromatic cores, provides valuable insights into the potential of this structural motif. These materials can be engineered to act as either electron donors or non-fullerene acceptors (NFAs). Strategic modifications to the fused-ring core and peripheral side chains can significantly influence the material's energy levels, absorption spectrum, and morphology in the solid state, all of which are critical factors for achieving high-performance solar cells.

Data Presentation: Performance of Pentacyclic-Based OPVs

The following table summarizes the performance of various organic photovoltaic devices incorporating different penta-fused-ring-based non-fullerene acceptors. This data highlights the impact of molecular engineering on the key photovoltaic parameters.

Donor MaterialAcceptor Material (Penta-fused-ring based)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PM6TPBT-2Cl (Thiophene-based)0.743.56-1.0[1]
PM6DPBT-2Cl (Pyrrole-based)0.7823.1-11.5[1]
PBDB-TDFPCIC (Cyclopentadithiophene derivative)---10.14[2]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. A hyphen (-) indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Synthesis of a Fused Pentacyclic Acceptor (Illustrative Example)

This protocol provides a generalized approach for the synthesis of a D-A-D type fused pentacyclic molecule, inspired by common synthetic strategies for non-fullerene acceptors.

Materials:

  • Appropriate fused pentacyclic aromatic core (e.g., a derivative of cyclopentadithiophene).

  • Electron-withdrawing end-groups (e.g., 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile derivatives).

  • Palladium catalyst (e.g., Pd(PPh3)4).

  • Solvents (e.g., anhydrous toluene, chloroform).

  • Standard laboratory glassware and purification supplies (e.g., column chromatography materials).

Procedure:

  • Halogenation of the Core: Brominate the fused pentacyclic aromatic core at the desired positions using N-bromosuccinimide (NBS) in a suitable solvent like chloroform, typically in the dark to prevent radical side reactions.

  • Stille Coupling: React the brominated core with an organotin derivative of the desired electron-withdrawing end-group via a Stille coupling reaction. This is typically carried out in an inert atmosphere using a palladium catalyst in a high-boiling point solvent like toluene.

  • Purification: After the reaction is complete, the crude product is purified using column chromatography on silica (B1680970) gel to yield the final fused pentacyclic acceptor molecule.

  • Characterization: Confirm the structure and purity of the synthesized material using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Fabrication of Bulk Heterojunction (BHJ) OPV Devices

This protocol outlines the steps for fabricating a standard inverted architecture organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates.

  • Zinc oxide (ZnO) nanoparticle solution (for electron transport layer).

  • Electron donor material (e.g., a conjugated polymer like PM6).

  • Synthesized this compound-based acceptor material.

  • Chlorobenzene or other suitable organic solvent.

  • Molybdenum oxide (MoO3) (for hole transport layer).

  • Silver (Ag) or Aluminum (Al) (for top electrode).

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of ZnO nanoparticle solution onto the cleaned ITO substrates and anneal at an appropriate temperature (e.g., 150 °C) to form the electron transport layer.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and the this compound-based acceptor in a 1:1.2 weight ratio in chlorobenzene. Spin-coat this active layer solution onto the ZnO layer in a nitrogen-filled glovebox. Anneal the film to optimize the morphology.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (e.g., 10 nm) of MoO3 on top of the active layer under high vacuum.

  • Top Electrode Deposition: Thermally evaporate the metal top electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the active area of the device.

  • Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation before testing.

Protocol 3: Characterization of OPV Devices

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²).

  • Source measure unit (SMU).

  • External Quantum Efficiency (EQE) measurement system.

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated OPV device under the solar simulator.

    • Connect the device to the SMU and sweep the voltage from reverse to forward bias, measuring the corresponding current.

    • From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and calculate the PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the spectral response of the solar cell using the EQE system. This involves illuminating the device with monochromatic light of varying wavelengths and measuring the generated current.

    • The EQE spectrum provides information about the contribution of different wavelengths of light to the photocurrent.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization s1 Pentacyclic Core Synthesis s2 Functionalization/Derivatization s1->s2 s3 Purification & Characterization s2->s3 f3 Active Layer (Donor:Acceptor Blend) Spin-Coating s3->f3 f1 Substrate Cleaning f2 ETL Deposition f1->f2 f2->f3 f4 HTL Deposition f3->f4 f5 Electrode Evaporation f4->f5 c1 J-V Measurement under AM 1.5G f5->c1 c3 Performance Analysis (PCE, Voc, Jsc, FF) c1->c3 c2 EQE Measurement c2->c3

Caption: Experimental workflow from material synthesis to device characterization.

charge_separation_mechanism cluster_device BHJ Active Layer photon Photon (hν) exciton Exciton Generation photon->exciton donor_acceptor Donor-Acceptor Interface exciton->donor_acceptor Diffusion charge_separation Charge Separation donor_acceptor->charge_separation hole Hole (h+) charge_separation->hole electron Electron (e-) charge_separation->electron hole_transport Hole Transport (in Donor) hole->hole_transport electron_transport Electron Transport (in Acceptor) electron->electron_transport anode Anode hole_transport->anode Collection cathode Cathode electron_transport->cathode Collection

Caption: Mechanism of charge generation and collection in a bulk heterojunction OPV.

References

Application Notes and Protocols for the Purification of Synthetic Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science and electronics due to its unique optical and electronic properties. The synthesis of this compound often results in a mixture containing unreacted starting materials, isomers, and other byproducts. High purity this compound is essential for its intended applications, as impurities can significantly alter its performance. These application notes provide detailed protocols for the purification of synthetic this compound using three common laboratory techniques: column chromatography, recrystallization, and sublimation. Additionally, methods for assessing purity are discussed.

Common Impurities in Synthetic this compound

The purification strategy for synthetic this compound should be designed to remove common impurities that can arise during its synthesis. These impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can vary.

  • Isomers: Other pentacyclic aromatic isomers may form.

  • Partially Hydrogenated or Oxidized this compound Species: These can form during the reaction or subsequent workup.

  • Polymeric Byproducts: High molecular weight impurities can also be present.

Purification Strategies

The selection of a purification method depends on the nature of the impurities and the desired final purity of the this compound. Often, a combination of methods is employed for optimal results.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For non-polar compounds like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases.[2]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines the purification of crude this compound using flash column chromatography with silica gel.

Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (or cyclohexane), HPLC grade

  • Toluene (B28343) (or dichloromethane), HPLC grade

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • UV lamp

Procedure:

  • Slurry Preparation: A slurry of silica gel in hexane is prepared.

  • Column Packing: A cotton or glass wool plug is placed at the bottom of the column, followed by a thin layer of sand.[3] The silica gel slurry is then carefully poured into the column, and the solvent is allowed to drain until it is just above the silica bed. The column should be tapped gently to ensure even packing and to remove any air bubbles.[4] A thin layer of sand is added to the top of the silica gel to prevent disturbance of the stationary phase during sample loading.[4]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of toluene (or dichloromethane). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This dry-loading method is often preferred for better separation.[5] The dried this compound-silica mixture is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with a non-polar solvent system. A typical starting eluent would be pure hexane. The polarity of the eluent can be gradually increased by adding small percentages of toluene or dichloromethane (B109758) to facilitate the elution of this compound while retaining more polar impurities on the column.[5]

  • Fraction Collection: Fractions are collected in test tubes. The progress of the separation is monitored by TLC analysis of the collected fractions. This compound can be visualized on the TLC plate under a UV lamp.

  • Product Isolation: Fractions containing pure this compound (as determined by TLC) are combined, and the solvent is removed by rotary evaporation to yield purified this compound.

Workflow for Column Chromatography Purification

Crude this compound Crude this compound Pure this compound Pure this compound Dissolve in Toluene Dissolve in Toluene Adsorb on Silica Adsorb on Silica Dissolve in Toluene->Adsorb on Silica Dry Loading on Column Dry Loading on Column Adsorb on Silica->Dry Loading on Column Elute with Hexane/Toluene Gradient Elute with Hexane/Toluene Gradient Dry Loading on Column->Elute with Hexane/Toluene Gradient Mobile Phase Collect Fractions Collect Fractions Elute with Hexane/Toluene Gradient->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Solvent Evaporation->Pure this compound

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6][7][8] The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Toluene (or xylene, or a mixture of ethanol (B145695) and hexane), reagent grade

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Toluene or xylene are often good choices for PAHs.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated on a hot plate with stirring until the this compound dissolves completely.[9] If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.[9]

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and pure crystals will form.[7] The flask can then be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Washing: The crystals are collected by vacuum filtration using a Buchner funnel.[6] The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.

Workflow for Recrystallization Purification

Crude this compound Crude this compound Pure this compound Crystals Pure this compound Crystals Dissolve in Hot Toluene Dissolve in Hot Toluene Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Toluene->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystallization Crystallization Slow Cooling->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Drying Drying Wash with Cold Solvent->Drying Drying->Pure this compound Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Sublimation

Sublimation is a phase transition where a substance goes directly from a solid to a gas phase, bypassing the liquid phase.[10] This technique is particularly effective for purifying non-volatile solids like this compound from non-volatile or less volatile impurities.[11]

Experimental Protocol: Vacuum Sublimation of this compound

This protocol details the purification of this compound using vacuum sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., a Kugelrohr or a custom-made glass sublimator)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser with a coolant source (e.g., cold water or dry ice/acetone)

Procedure:

  • Apparatus Setup: The crude this compound is placed in the bottom of the sublimation apparatus. The cold finger is inserted and connected to the coolant source.

  • Evacuation: The apparatus is connected to a high-vacuum pump and evacuated to a low pressure (typically < 0.1 Torr).

  • Heating: The bottom of the apparatus containing the crude this compound is slowly heated using a heating mantle or an oil bath. The temperature should be high enough to cause this compound to sublime but low enough to prevent the sublimation of less volatile impurities. For many PAHs, this temperature is in the range of 150-300 °C, but the optimal temperature for this compound should be determined empirically.

  • Deposition: The gaseous this compound will travel to the cold surface of the condenser (cold finger) and deposit as pure crystals.[11]

  • Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature while still under vacuum. The vacuum is then carefully released, and the purified this compound crystals are scraped from the cold finger.

Workflow for Sublimation Purification

Crude this compound Crude this compound Pure Crystalline this compound Pure Crystalline this compound Place in Sublimator Place in Sublimator Evacuate to High Vacuum Evacuate to High Vacuum Place in Sublimator->Evacuate to High Vacuum Heat Gently Heat Gently Evacuate to High Vacuum->Heat Gently Sublimation Sublimation Heat Gently->Sublimation Deposition on Cold Finger Deposition on Cold Finger Sublimation->Deposition on Cold Finger Cool to Room Temperature Cool to Room Temperature Deposition on Cold Finger->Cool to Room Temperature Collect Crystals Collect Crystals Cool to Room Temperature->Collect Crystals Collect Crystals->Pure Crystalline this compound

Caption: Workflow for the purification of this compound by vacuum sublimation.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a highly sensitive method for determining the purity of PAHs.[12][13] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying impurities.[12][13] It provides information on the molecular weight of the components in the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified this compound and detect the presence of impurities with different chemical structures.

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of a high-purity compound.

Data Presentation

The following table summarizes the expected outcomes and key parameters for each purification method. Actual values will depend on the specific nature and quantity of impurities in the starting material.

Purification MethodKey ParametersTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Toluene Gradient> 99%60-90%Good for separating a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization Solvent: Toluene or Xylene> 99.5%50-80%Simple, scalable, and can yield high-purity crystals.Yield can be low if the compound has some solubility in the cold solvent.
Sublimation Temperature: 150-300 °CPressure: < 0.1 Torr> 99.9%40-70%Excellent for removing non-volatile or less volatile impurities; solvent-free.Not effective for impurities with similar vapor pressures; can be difficult to scale up.

Conclusion

The purification of synthetic this compound is a critical step in obtaining material suitable for advanced applications. The choice of purification protocol will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of column chromatography followed by either recrystallization or sublimation is often the most effective approach to achieve high-purity this compound. Rigorous analytical characterization is essential to confirm the purity of the final product.

References

Application Notes and Protocols for High-Quality Pentaphene Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing high-quality single crystals of pentaphene, a polycyclic aromatic hydrocarbon of interest for applications in organic electronics and materials science. The methodologies outlined below are based on established techniques for the growth of similar organic semiconductor crystals, such as pentacene (B32325), and provide a strong starting point for the successful crystallization of this compound.

Introduction to this compound Crystallization

The production of high-quality single crystals is crucial for investigating the intrinsic electronic and photonic properties of organic semiconductors like this compound. The arrangement of molecules in the crystal lattice significantly impacts charge transport and other physical properties. The primary challenges in growing this compound crystals are its low solubility in common organic solvents and its tendency to decompose at high temperatures.

Two primary methods have proven effective for growing high-quality single crystals of related polycyclic aromatic hydrocarbons and are adaptable for this compound:

  • Physical Vapor Transport (PVT): A sublimation-based technique that yields high-purity crystals by heating the material in a vacuum or in the presence of an inert carrier gas.

  • Solution-Based Growth (Naphthalene Flux Method): This method utilizes a molten aromatic solid, such as naphthalene (B1677914), as a solvent to grow crystals from a saturated solution at elevated temperatures.[1][2]

Physical Vapor Transport (PVT) Method

The PVT method is a widely used technique for growing large, high-quality single crystals of organic semiconductors.[3] The process involves the sublimation of the source material in a hot zone and its subsequent recrystallization in a colder zone of a sealed tube.

Experimental Protocol: Physical Vapor Transport
  • Preparation of the Growth Ampoule:

    • Thoroughly clean a quartz ampoule (e.g., 19 mm inner diameter) with appropriate solvents (e.g., acetone, isopropanol) and deionized water, followed by drying in an oven.

    • Place a precisely weighed amount of high-purity this compound powder (source material) into one end of the ampoule.

  • Purification (Optional but Recommended):

    • To improve the quality of the resulting crystals, the source material can be purified by pre-sublimation to separate it from less volatile impurities.

  • Sealing and Evacuation:

    • Connect the ampoule to a vacuum pump and evacuate to a high vacuum.

    • Introduce a carrier gas, such as a mixture of argon with 5% hydrogen (purity 99.9999%), at a controlled flow rate (e.g., 0.5 L/h).[3] The use of hydrogen can help in the formation of purer crystals.[3]

    • Seal the ampoule under vacuum or with the carrier gas inside.

  • Crystal Growth:

    • Place the sealed ampoule into a two-zone horizontal tube furnace.

    • The end of the ampoule containing the this compound powder is placed in the "hot zone" (source zone), while the other end is in the "cold zone" (growth zone).

    • Slowly raise the temperatures of both zones to the desired setpoints (see Table 1 for typical parameters for pentacene, which can be used as a starting point).

    • Maintain the temperature gradient for a sufficient duration to allow for crystal growth (typically several hours to days). Crystal growth is often observed in the transition region where there is a sudden temperature change.[3]

  • Cooling and Crystal Harvesting:

    • After the growth period, slowly cool the furnace to room temperature to avoid thermal shock to the crystals.

    • Carefully remove the ampoule and break it open to harvest the grown single crystals.

Data Presentation: PVT Growth Parameters

The following table summarizes typical experimental parameters for the PVT growth of pentacene, which can be adapted for this compound.

ParameterValueReference
Source Temperature (T1) 260 - 290 °C[3]
Growth Zone Temperature (T2) 220 - 250 °C[3]
Carrier Gas Argon with 5% Hydrogen[3]
Carrier Gas Flow Rate 0.5 L/h[3]
Growth Duration Several hours to days-
Resulting Crystal Size Up to centimeter-scale[3]

Visualization: PVT Experimental Workflow

PVT_Workflow cluster_prep Preparation cluster_setup Setup cluster_growth Growth cluster_harvest Harvesting Clean_Ampoule Clean Quartz Ampoule Load_this compound Load this compound Powder Clean_Ampoule->Load_this compound Evacuate Evacuate and Purge Load_this compound->Evacuate Seal_Ampoule Seal Ampoule Evacuate->Seal_Ampoule Place_in_Furnace Place in Two-Zone Furnace Seal_Ampoule->Place_in_Furnace Heat_Zones Establish Temp. Gradient (T_source > T_growth) Place_in_Furnace->Heat_Zones Maintain_Conditions Maintain Conditions (Sublimation & Deposition) Heat_Zones->Maintain_Conditions Cool_Down Slowly Cool Furnace Maintain_Conditions->Cool_Down Harvest_Crystals Harvest Crystals Cool_Down->Harvest_Crystals

Physical Vapor Transport (PVT) Workflow

Solution-Based Growth: Naphthalene Flux Method

For organic materials with low solubility in common solvents, a flux method using a molten organic solid as the solvent can be effective. The naphthalene flux method has been successfully applied to grow pentacene crystals and is a promising technique for this compound.[1][2]

Experimental Protocol: Naphthalene Flux Method
  • Preparation of the Growth Vessel:

    • A vacuum-sealed H-shaped glass tube is typically used for this method to handle the volatile and air-sensitive materials at high temperatures.[1][2]

    • Thoroughly clean and dry the glass tube.

  • Loading the Reactants:

    • Introduce a mixture of high-purity this compound and naphthalene into one side of the H-shaped tube. A typical concentration for pentacene is around 0.15 wt%.[1][2]

  • Sealing the Vessel:

    • Evacuate the H-shaped tube to a low pressure (e.g., 10 Pa) and seal it.[2]

  • Dissolution and Crystal Growth:

    • Place the sealed tube in a two-zone heater.

    • Heat both sides of the tube to a temperature sufficient to completely dissolve the this compound in the molten naphthalene (e.g., up to 260 °C).[2]

    • To initiate crystallization, establish a slight temperature difference between the two sides of the H-tube.

    • Slowly cool both sides, maintaining the slight temperature gradient. The crystals will grow on the side with the slightly lower temperature.[1]

  • Crystal Harvesting:

    • After the growth period, cool the apparatus to room temperature.

    • The naphthalene can be removed by sublimation under vacuum, leaving the this compound crystals.

    • Carefully open the tube to collect the crystals.

Data Presentation: Naphthalene Flux Growth Parameters

The following table provides typical parameters for the naphthalene flux growth of pentacene, which can serve as a guide for this compound.

ParameterValueReference
Solvent (Flux) Naphthalene[1][2]
This compound Concentration ~0.15 wt%[1][2]
Maximum Dissolution Temperature 230 - 260 °C[1][2]
Growth Temperature Range 220 - 240 °C[2]
Cooling Rate Very slow[1]
Resulting Crystal Appearance Single-crystal-like with flat surfaces[1][2]

Visualization: Naphthalene Flux Method Workflow

Naphthalene_Flux_Workflow cluster_prep Preparation cluster_setup Setup cluster_growth Growth cluster_harvest Harvesting Prepare_Mixture Prepare this compound- Naphthalene Mixture Load_Tube Load into H-Tube Prepare_Mixture->Load_Tube Evacuate_Seal Evacuate and Seal Tube Load_Tube->Evacuate_Seal Place_in_Heater Place in Two-Zone Heater Evacuate_Seal->Place_in_Heater Dissolve Heat to Dissolve this compound Place_in_Heater->Dissolve Create_Gradient Establish Slight Temp. Gradient Dissolve->Create_Gradient Slow_Cool Slowly Cool to Grow Crystals Create_Gradient->Slow_Cool Cool_to_RT Cool to Room Temp. Slow_Cool->Cool_to_RT Remove_Naphthalene Sublime Naphthalene Cool_to_RT->Remove_Naphthalene Harvest_Crystals Harvest Crystals Remove_Naphthalene->Harvest_Crystals

Naphthalene Flux Method Workflow

General Tips for High-Quality Crystal Growth

  • Purity of Starting Material: The purity of the initial this compound powder is critical. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, degrading its quality.[4]

  • Slow Growth Rate: Slower growth rates generally lead to larger and higher-quality crystals with fewer defects. This can be achieved by using smaller temperature gradients in PVT or slower cooling rates in solution growth.[5][6]

  • Minimize Disturbances: The crystallization process should be carried out in an environment free from vibrations and significant temperature fluctuations.[4]

  • Solvent Choice (for solution methods): Finding an appropriate solvent or solvent system is key. For solution growth, a solvent in which the compound has moderate solubility and that evaporates slowly is often ideal.[4][7]

Characterization of this compound Single Crystals

After successful growth, the quality of the crystals should be assessed using various characterization techniques:

  • X-ray Diffraction (XRD): To confirm the single-crystal nature and determine the crystal structure.

  • Atomic Force Microscopy (AFM): To examine the surface morphology and identify growth steps and defects.[3]

  • Polarized Optical Microscopy: To observe the optical anisotropy and identify single-crystal domains.[2]

  • Field-Effect Transistor (FET) Measurements: To evaluate the electronic properties, such as charge carrier mobility.[3]

References

Methodology for Thin-Film Deposition of Pentaphene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene, a polycyclic aromatic hydrocarbon, is a compelling organic semiconductor material for applications in advanced electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the quality of the this compound thin film, particularly its molecular ordering, crystallinity, and surface morphology. This document provides detailed application notes and protocols for the two primary methods of this compound thin-film deposition: Thermal Evaporation and Solution-Based Spin Coating.

Due to the limited availability of extensive research specifically on this compound thin-film deposition, the protocols and data presented herein are substantially based on established methodologies for pentacene (B32325), a structurally analogous and widely studied organic semiconductor. The close chemical and structural similarity between this compound and pentacene suggests that these methodologies provide a robust starting point for the successful deposition of high-quality this compound thin films. Researchers are encouraged to use the provided parameters as a baseline and optimize them for their specific experimental setup and desired film characteristics.

Data Presentation: Comparative Analysis of Deposition Techniques

The choice of deposition technique significantly influences the resulting properties of the organic semiconductor thin film. The following tables summarize key quantitative data for thin films of pentacene, which can be used as a benchmark for optimizing this compound deposition.

ParameterThermal Evaporation of PentaceneSolution-Based Spin Coating of Pentacene Derivatives
Carrier Mobility (µ) 0.5 - 8.85 cm²/Vs[1][2]~0.38 cm²/Vs[3]
On/Off Current Ratio > 10⁶~10⁶[3]
Typical Film Thickness 10 - 65 nm[1][2]30 - 60 nm
Surface Roughness (RMS) ~0.2 - 2.2 nmDependent on solvent and annealing
Deposition Rate 0.1 - 2 Å/s[1]N/A
Substrate Temperature Room Temperature - 90°C[1]N/A (Annealing: 150-200°C)
Base Pressure < 1 x 10⁻⁶ Torr[1]N/A

Table 1: Comparison of typical quantitative data for pentacene thin films deposited by thermal evaporation and spin coating.

Characterization TechniqueInformation ObtainedTypical Observations for Acene Thin Films
Atomic Force Microscopy (AFM) Surface morphology, grain size, roughness.[4]Dendritic growth, terraced structures, nanoscale roughness.[2]
X-Ray Diffraction (XRD) Crystallinity, molecular packing, phase identification.Presence of "thin-film phase" with specific interlayer spacing.

Table 2: Common characterization techniques for this compound/pentacene thin films.

Experimental Protocols

Thermal Evaporation Protocol for this compound Thin Films

Thermal evaporation is a physical vapor deposition (PVD) technique that is highly effective for depositing uniform and highly pure thin films of organic materials that are not readily soluble.

Materials and Equipment:

  • High-vacuum deposition chamber (< 1 x 10⁻⁶ Torr)

  • This compound powder (high purity)

  • Tungsten or molybdenum evaporation boat

  • Quartz crystal microbalance (QCM) for in-situ thickness and rate monitoring

  • Substrate holder with heating capabilities

  • Substrates (e.g., Si/SiO₂, glass, ITO-coated glass)

  • Cleaning solvents: Deionized water, acetone, isopropanol (B130326) (semiconductor grade)

  • Ultrasonic bath

  • High-purity nitrogen gas

Protocol:

  • Substrate Preparation:

    • Place substrates in a substrate holder.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • For applications requiring an ordered molecular orientation, consider surface treatment with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (B89594) (OTS).

  • Source Preparation:

    • Load a clean evaporation boat with a small amount of high-purity this compound powder.

    • Securely mount the boat in the evaporation source holder within the vacuum chamber.

  • Deposition Procedure:

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

    • If required, heat the substrates to the desired temperature (e.g., 70°C) and allow the temperature to stabilize.[1]

    • Gradually increase the current to the evaporation boat to heat the this compound source material until it begins to sublimate.

    • Monitor the deposition rate using the QCM. A typical deposition rate for organic semiconductors is between 0.1 and 1 Å/s.[1]

    • Once a stable deposition rate is achieved, open the shutter to commence deposition onto the substrates.

    • Continue the deposition until the desired film thickness is achieved, as indicated by the QCM.

    • Close the shutter to terminate the deposition.

    • Slowly reduce the current to the evaporation boat to allow it to cool down.

    • Allow the substrates to cool to room temperature before venting the chamber with an inert gas (e.g., nitrogen).

    • Carefully remove the coated substrates from the chamber.

Spin Coating Protocol for Soluble this compound Derivatives

For this compound derivatives that have been chemically modified to be soluble, spin coating offers a rapid and cost-effective method for thin-film deposition.

Materials and Equipment:

  • Soluble this compound derivative

  • Appropriate organic solvent (e.g., chloroform, chlorobenzene, toluene)

  • Spin coater

  • Substrates (e.g., Si/SiO₂, glass)

  • Hotplate

  • Pipettes and syringe filters (0.2 µm, PTFE)

  • Cleaning solvents and ultrasonic bath

  • Inert atmosphere glovebox (recommended for solution preparation and annealing)

Protocol:

  • Substrate Preparation:

    • Follow the same cleaning procedure as described in the thermal evaporation protocol.

  • Solution Preparation (perform in an inert atmosphere if possible):

    • Dissolve the soluble this compound derivative in the chosen solvent to a specific concentration (e.g., 5-10 mg/mL).

    • Gently heat and stir the solution to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Just before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Spin Coating Process:

    • Place a cleaned substrate on the spin coater chuck and engage the vacuum to secure it.

    • Dispense a small volume of the this compound solution onto the center of the substrate, enough to cover the surface.

    • Start the spin coater. A two-step process is often employed:

      • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution evenly.

      • A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

    • Stop the spin coater and carefully remove the coated substrate.

  • Post-Deposition Annealing:

    • Transfer the substrate to a hotplate within an inert atmosphere.

    • Anneal the film at a temperature above the boiling point of the solvent but below the decomposition temperature of the this compound derivative (e.g., 150-200°C) for a defined period (e.g., 10-30 minutes). This step removes residual solvent and can improve the crystallinity of the film.

    • Allow the substrate to cool down to room temperature before further processing or characterization.

Mandatory Visualization

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning (Sonication in Solvents) vac_pump Vacuum Chamber Pump Down (< 1x10⁻⁶ Torr) sub_prep->vac_pump src_prep Source Preparation (Load this compound Powder) src_prep->vac_pump sub_heat Substrate Heating (Optional, e.g., 70°C) vac_pump->sub_heat src_heat Source Heating & Sublimation sub_heat->src_heat deposition Deposition on Substrate (Monitor Rate & Thickness) src_heat->deposition cool_down Cool Down deposition->cool_down vent Vent Chamber with N₂ cool_down->vent removal Substrate Removal vent->removal char Characterization (AFM, XRD, etc.) removal->char

Caption: Workflow for Thermal Evaporation of this compound Thin Films.

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning (Sonication in Solvents) dispense Dispense Solution onto Substrate sub_prep->dispense sol_prep Solution Preparation (Dissolve & Filter this compound Derivative) sol_prep->dispense spin_spread Low-Speed Spin (Spread) dispense->spin_spread spin_thin High-Speed Spin (Thin) spin_spread->spin_thin anneal Thermal Annealing (e.g., 150-200°C in N₂) spin_thin->anneal cool_down Cool Down anneal->cool_down char Characterization (AFM, XRD, etc.) cool_down->char

Caption: Workflow for Spin Coating of Soluble this compound Derivatives.

References

Application Notes and Protocols for the Characterization of Pentaphene Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene (C₂₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) with a pentacyclic-fused ring system. As with other PAHs, the precise characterization of its structure and purity is critical for its application in materials science, organic electronics, and as a reference standard in environmental analysis. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structure elucidation and molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms in the aromatic system.

Data Presentation: NMR Spectroscopic Data for Benzo[rst]this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a specific isomer of this compound, benzo[rst]this compound (BPP). This data was obtained from the supporting information of a study on BPP derivatives.[1]

Table 1: ¹H NMR Chemical Shift Data for Benzo[rst]this compound (BPP)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H128.93d7.6
H2, H117.79t7.6
H3, H107.96d7.6
H4, H98.19s-
H6, H78.87s-
H5, H88.19s-

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Table 2: ¹³C NMR Chemical Shift Data for Benzo[rst]this compound (BPP)

Carbon AssignmentChemical Shift (δ, ppm)
C1, C12128.9
C2, C11128.1
C3, C10126.9
C3a, C9a131.5
C4, C9124.2
C4a, C8a130.6
C5, C8124.2
C5a, C7a131.5
C6, C7122.9
C12a, C12d129.8
C12b, C12c124.9

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration (20-50 mg) is recommended if sample availability allows.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated benzene (B151609) (C₆D₆)). Ensure the chosen solvent does not have signals that overlap with the analyte signals.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration.

2. NMR Instrument Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C, e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are commonly used.

Data Presentation: Mass Spectrometric Data for Benzo[rst]this compound

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Benzo[rst]this compound (BPP)

IonCalculated m/zMeasured m/z
[M+H]⁺279.1168279.1162

Ionization Method: Atmospheric Pressure Photoionization (APPI)

Table 4: Common Fragment Ions in the EI Mass Spectrum of PAHs

Fragmentation ProcessDescription
Molecular Ion (M⁺) The most intense peak in the spectrum of many rigid aromatic systems.
[M-H]⁺ Loss of a hydrogen radical.
[M-2H]⁺ Loss of a hydrogen molecule.
Doubly Charged Ions (M²⁺) Often observed in the mass spectra of stable aromatic compounds at m/z = M/2.

Note: The specific fragmentation pattern of this compound will depend on the ionization energy and the isomer.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, toluene, or hexane.

  • If the sample is part of a complex mixture, a prior extraction and cleanup step may be necessary. Solid-phase extraction (SPE) with a silica-based sorbent is often used for the cleanup of PAH samples.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 280-320 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a stationary phase like 5% phenyl-methylpolysiloxane.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 300-320 °C and hold for several minutes to ensure elution of the high-boiling this compound.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230-250 °C.

    • Transfer Line Temperature: 280-300 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Examine the mass spectrum of the this compound peak.

  • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern and compare it with known fragmentation pathways for PAHs to support the structural identification.

  • For quantitative analysis, a calibration curve should be prepared using certified this compound standards.

Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized or isolated this compound sample.

Pentaphene_Characterization_Workflow cluster_synthesis Sample Origin cluster_purification Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis or Isolation of this compound Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structure Elucidation NMR->Structure MS->Structure Confirmation Purity Confirmation Purity->Confirmation Structure->Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

The combined use of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the unambiguous characterization of this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this and other polycyclic aromatic hydrocarbons. Adherence to these methodologies will ensure the generation of high-quality, reliable data for structural confirmation and purity assessment.

References

Application Notes and Protocols for Measuring Pentaphene's Charge Carrier Mobility

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pentaphene, an isomer of the well-studied pentacene (B32325), is an organic semiconductor with significant potential for applications in advanced electronic devices. The performance of such devices is fundamentally governed by the charge carrier mobility of the active material. This document provides detailed application notes and experimental protocols for the characterization of charge carrier mobility in this compound thin films. We cover three principal techniques: the Organic Field-Effect Transistor (OFET) method for in-plane mobility, the Space-Charge-Limited Current (SCLC) method, and the Time-of-Flight (TOF) technique for out-of-plane mobility. These guidelines are designed for researchers and scientists to facilitate the accurate and reproducible measurement of this critical electronic parameter.

Organic Field-Effect Transistor (OFET) Method

The OFET method is the most common technique for determining the charge carrier mobility in the direction parallel to the substrate surface (in-plane).[1] It involves fabricating a transistor structure and analyzing its current-voltage (I-V) characteristics.[2] The mobility is typically extracted from the saturation regime of the transfer curve.[3]

Experimental Protocol: Bottom-Gate, Top-Contact (BGTC) OFET Fabrication and Characterization

This protocol outlines the fabrication of a common BGTC device architecture.

1. Substrate Preparation:

  • Begin with a heavily doped silicon (n++ Si) wafer, which will serve as the gate electrode.
  • Grow a layer of silicon dioxide (SiO₂) of approximately 200-300 nm thickness on the wafer via thermal oxidation. This layer acts as the gate dielectric.
  • Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrate under a stream of nitrogen gas and bake at 120°C for 30 minutes to remove residual moisture.

2. Dielectric Surface Treatment (Optional but Recommended):

  • To improve the interface quality and promote better film growth, treat the SiO₂ surface with a self-assembled monolayer (SAM). Octadecyltrichlorosilane (OTS) is commonly used for p-type semiconductors like this compound.[4]
  • This can be done via solution-phase treatment or vacuum vapor priming. For the latter, place the cleaned substrates in a vacuum chamber with a small container of OTS.[4]

3. This compound Deposition:

  • Method: High-vacuum thermal evaporation is preferred for achieving ordered crystalline films.[5]
  • Source Material: Use high-purity, sublimation-grade this compound powder.
  • Deposition Parameters:
  • Place the substrates in a high-vacuum chamber (base pressure < 1 x 10⁻⁶ Torr).[1]
  • Heat the crucible containing this compound to its sublimation temperature.
  • Maintain the substrate at an elevated temperature (e.g., 60-90°C) to enhance film crystallinity.[1]
  • Deposit a thin film of this compound (typically 30-50 nm) at a slow rate (0.1-0.5 Å/s) monitored by a quartz crystal microbalance.[1]

4. Source and Drain Electrode Deposition:

  • Define the source and drain electrodes on top of the this compound layer using a shadow mask.
  • Thermally evaporate a high work function metal, such as Gold (Au, ~50 nm), for efficient hole injection. An adhesion layer of Chromium (Cr) or Titanium (Ti) (~5 nm) may be used if necessary.
  • The channel length (L) and width (W) are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

5. Electrical Characterization:

  • Place the fabricated device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to avoid degradation from air and moisture.
  • Use a semiconductor parameter analyzer to perform the measurements.[3]
  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).[2]
  • Transfer Characteristics: Measure ID as a function of VGS at a fixed, high VDS (to ensure saturation).

6. Mobility Calculation:

  • In the saturation regime, the field-effect mobility (µ) can be calculated from the transfer curve using the following equation[3][6]: ID,sat = (W / 2L) * Ci * µ * (VGS - Vth)²
  • Where:
  • W is the channel width.
  • L is the channel length.
  • Cᵢ is the capacitance per unit area of the gate dielectric.
  • Vₜₕ is the threshold voltage.
  • The mobility (µ) is determined from the slope of a plot of |ID,sat|1/2 versus VGS.[3]

Visualization: OFET Fabrication Workflow

OFET_Fabrication cluster_prep 1. Substrate Preparation cluster_treatment 2. Surface Treatment cluster_deposition 3. Active Layer Deposition cluster_electrodes 4. Electrode Deposition cluster_characterization 5. Characterization Start n++ Si Wafer Oxidation Thermal Oxidation (SiO₂) Start->Oxidation Cleaning Sonication Clean (DI, Acetone, IPA) Oxidation->Cleaning OTS OTS SAM Treatment Cleaning->OTS Evaporation Thermal Evaporation of this compound OTS->Evaporation Mask Shadow Mask Alignment Evaporation->Mask Au_Dep Au (S/D) Evaporation Mask->Au_Dep Probing Electrical Probing (Semiconductor Analyzer) Au_Dep->Probing

Bottom-Gate, Top-Contact (BGTC) OFET fabrication workflow.
Data Presentation: OFET Performance of Pentacene and Related Materials

Since specific data for unsubstituted this compound is limited, performance parameters for the closely related pentacene and its functionalized derivatives are presented for comparison.

MaterialDielectricMobility (µ) [cm²/Vs]On/Off RatioDeposition MethodReference
PentaceneSiO₂~0.04> 10⁵Thermal Evaporation[4]
PentaceneOTS-Treated SiO₂> 0.1> 10⁶Thermal Evaporation[4]
PentaceneBaTiO₃8.85~3.77 x 10⁴Thermal Evaporation[7]
PentacenePEDOT:PSS/PVP0.3-Thermal Evaporation[5]
TIPS-Pentacene-~0.7-Solution (Zone-Casting)[8]
TES-Pentacene-~0.06-Solution (Zone-Casting)[8]

Space-Charge-Limited Current (SCLC) Method

The SCLC technique is used to determine the bulk, out-of-plane mobility in a semiconductor by measuring the I-V characteristics of a single-carrier device (e.g., a hole-only device).[9] When the injected charge carrier density surpasses the intrinsic carrier density at a high enough voltage, the current becomes limited by the space charge and follows the Mott-Gurney law.[10][11]

Experimental Protocol: Hole-Only Device Fabrication and Measurement

1. Substrate and Bottom Electrode:

  • Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
  • Clean the substrate as described in the OFET protocol.
  • Deposit a hole-injection layer (HIL), such as Molybdenum Oxide (MoO₃) or PEDOT:PSS, onto the ITO to ensure an ohmic contact for holes.

2. This compound Deposition:

  • Using high-vacuum thermal evaporation, deposit a relatively thick film of this compound (typically 100-500 nm) onto the HIL.[1] The thickness (L) must be accurately measured (e.g., using a profilometer).

3. Top Electrode Deposition:

  • Through a shadow mask, deposit a top electrode with a high work function to facilitate hole injection and block electron injection. Gold (Au) is a suitable choice.

4. Electrical Characterization:

  • Measure the current density (J) as a function of applied voltage (V) using a source-measure unit.
  • The J-V curve will typically show an ohmic region (J ∝ V) at low voltages and an SCLC region at higher voltages.

5. Mobility Calculation:

  • In the trap-free SCLC regime, the current density is described by the Mott-Gurney law[9][10]: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
  • Where:
  • ε₀ is the permittivity of free space.
  • εᵣ is the relative permittivity of the material (typically 3-4 for organic semiconductors).
  • µ is the charge carrier mobility.
  • V is the effective voltage (V_applied - V_bi, where V_bi is the built-in voltage).
  • L is the thickness of the this compound layer.
  • Mobility can be extracted from the slope of a J vs. V² plot in the SCLC region.

Visualization: SCLC Measurement Setup

SCLC_Setup cluster_device Single-Carrier Device cluster_circuit Measurement Circuit Top Top Electrode (Au) Organic This compound Film (100-500 nm) Top->Organic HIL Hole Injection Layer (MoO₃) Organic->HIL Bottom Bottom Electrode (ITO) HIL->Bottom Substrate Glass Substrate Bottom->Substrate SMU Source-Measure Unit Ammeter A SMU->Ammeter p1 Ammeter->p1 p1->Top V+ p2 p2->Bottom V- / GND p2->SMU

Schematic of a hole-only device and SCLC measurement circuit.

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers perpendicular to the substrate.[12] It involves photogenerating a sheet of charge carriers near one electrode and measuring the time it takes for them to travel across the sample thickness to the counter electrode under an applied electric field.[13][14]

Experimental Protocol: TOF Measurement

1. Sample Preparation:

  • Prepare a "sandwich" structure: Electrode 1 / this compound / Electrode 2.
  • One electrode must be semi-transparent to allow for photoexcitation (e.g., thin Au or ITO).
  • The this compound layer must be sufficiently thick (> 1 µm) to allow for a measurable transit time.[1][13] The film should be uniform and relatively free of defects.

2. Experimental Setup:

  • Mount the sample in a cryostat for temperature-controlled measurements.
  • Connect a DC voltage source across the two electrodes to create a uniform electric field (E = V/L).
  • Use a pulsed laser (with a pulse duration much shorter than the carrier transit time) with a photon energy above the absorption edge of this compound to generate electron-hole pairs.
  • Direct the laser pulse through the semi-transparent electrode, generating a thin sheet of charge carriers at the interface.
  • Connect the sample in series with a load resistor (R) and monitor the voltage drop across the resistor using a fast digital oscilloscope. This voltage is proportional to the transient photocurrent.[15]

3. Measurement Procedure:

  • Apply a bias voltage across the sample. The polarity determines whether electrons or holes are drifted across the bulk. For hole mobility, the transparent electrode is held at a positive potential.[13]
  • Fire a single laser pulse.
  • Record the resulting transient photocurrent on the oscilloscope.

4. Mobility Calculation:

  • The transient photocurrent will ideally show a plateau that drops off when the sheet of charge carriers reaches the counter electrode. The time at which this drop occurs is the transit time (tT).
  • In many organic materials, the current trace is more "dispersive" (less sharp), and tT is often determined from a log-log plot of photocurrent vs. time.[13]
  • The drift mobility (µ) is then calculated using the formula[12]: µ = L / (tT * E) = L² / (tT * V)
  • Where:
  • L is the film thickness.
  • tT is the transit time.
  • E is the applied electric field.
  • V is the applied voltage.

Visualization: Principle of Time-of-Flight (TOF)

TOF_Principle cluster_setup TOF Setup cluster_sample Sample cluster_process Charge Drift & Signal Laser Pulsed Laser E1 Transparent Electrode (+V) Laser->E1 This compound This compound (L > 1µm) E2 Counter Electrode (GND) Resistor R E2->Resistor Photocurrent Signal Oscilloscope Oscilloscope Resistor->Oscilloscope Photocurrent Signal Drift 1. Laser pulse creates charge sheet (t=0) 2. Holes drift across sample under E-field 3. Charges reach electrode (t=tT) Signal Ideal Photocurrent vs. Time Drift->Signal generates

Principle of the Time-of-Flight (TOF) measurement technique.
Data Presentation: Representative TOF Mobility Data

The following table includes TOF mobility data for related oligoacenes to provide an expected range for this compound.

MaterialPhaseMobility (µ) [cm²/Vs]TemperatureMeasurement AxisReference
RubreneSingle Crystal0.29296 Kc-axis (bulk)[14]
PTAAPolymer Film~1.3 x 10⁻⁶Room TempBulk[16]
PTAA:TIPS-PentacenePolymer Blend~2.2 x 10⁻⁵Room TempBulk[16]
Pyrene-thiophene DLCDiscotic Liquid Crystal10⁻⁴ - 10⁻³Room TempBulk[17]

References

Functionalization of the Pentaphene Core: Application Notes and Protocols for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the functionalization of the pentaphene core for specific applications in organic electronics and anticancer drug discovery. This compound, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angularly fused structure, offers a unique and versatile platform for the development of novel materials and therapeutic agents. Strategic functionalization of the this compound core allows for the fine-tuning of its electronic, optical, and biological properties.

Application Note 1: Functionalized this compound Derivatives for Organic Electronics

The rigid, planar structure and extended π-conjugation of the this compound core make it an attractive candidate for use in organic electronic devices. Functionalization is key to enhancing solubility, controlling solid-state packing, and tuning the energy levels (HOMO/LUMO) to optimize device performance.

Organic Field-Effect Transistors (OFETs)

Functionalized this compound derivatives can serve as the active semiconductor layer in OFETs. The introduction of solubilizing groups, such as alkyl or trialkylsilylethynyl moieties, improves processability from solution, while electron-withdrawing or -donating groups can modulate the charge carrier mobility. While data on this compound itself is emerging, the closely related pentacene (B32325) framework provides valuable insights into the impact of functionalization.

Table 1: Performance of Functionalized Pentacene Derivatives in OFETs

DerivativeSubstituent PositionHole Mobility (μh) [cm²/Vs]On/Off RatioDeposition Method
Pentacene-~1.0> 10⁶Vacuum Deposition
2,3-Dibromopentacene2, 30.21> 10⁵Vacuum Deposition
2,3,9,10-Tetrabromopentacene2, 3, 9, 10~10⁻³> 10⁴Vacuum Deposition
6,13-Bis(triisopropylsilylethynyl)pentacene6, 13> 1.0> 10⁶Solution Shearing
2,9-didecyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (related heteroacene)2, 9up to 16.4> 10⁷Solution Shearing

Note: This table includes data from pentacene and a related high-performance heteroacene to illustrate the effects of functionalization on OFET performance. Similar trends are anticipated for analogous this compound derivatives.

Organic Light-Emitting Diodes (OLEDs)

The this compound core can be incorporated into emissive or host materials for OLEDs. Functionalization with donor and acceptor groups can tune the emission color and improve the external quantum efficiency (EQE).

Table 2: Performance of Polycyclic Aromatic Hydrocarbon-Based Emitters in OLEDs

Emitter TypeCore StructureMaximum External Quantum Efficiency (EQE) [%]Emission Color
Thermally Activated Delayed Fluorescence (TADF)Donor-Acceptor Substituted Benzophenone> 20Blue to Green
PhosphorescentIridium(III) complex with PAH ligands> 25Green to Red
TADFOrganoboron-Phenazasiline Hybrid~30Deep Blue
Non-doped TADFSpiro-functionalized TADF emitter> 30Blue

Note: This table presents representative data for high-efficiency OLEDs based on various PAH derivatives, highlighting the potential for functionalized pentaphenes in this application.

Application Note 2: Aza-Pentaphene Derivatives as Anticancer Agents

The incorporation of nitrogen atoms into the this compound core to form aza-pentaphenes introduces functionalities that can lead to potent and selective anticancer activity. These heteroaromatic structures can interact with biological targets such as DNA and key enzymes involved in cancer progression. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Cytotoxicity of Aza-Polycyclic Aromatic Hydrocarbons

The cytotoxic potential of aza-PAHs has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 3: In Vitro Anticancer Activity of Representative Aza-Polycyclic Aromatic Hydrocarbons

Compound ClassCancer Cell LineIC50 (µM)
Benzo[a]phenazine derivativeHeLa (Cervical Cancer)1.0 - 10
A549 (Lung Cancer)1.0 - 10
MCF-7 (Breast Cancer)1.0 - 10
Phenanthridine derivativeMCF-7 (Breast Cancer)0.28
Fluorinated Aza-heterocycleHep2 (Laryngeal Carcinoma)2.2 - 26.4
Azafuramidine derivativeHepG2 (Liver Cancer)< 2
MCF-7 (Breast Cancer)< 2

Note: This table provides IC50 values for various aza-PAHs to illustrate the potential of aza-pentaphene derivatives as potent anticancer agents.

Proposed Mechanism of Action: p53-Mediated Apoptosis

A plausible mechanism for the anticancer activity of aza-pentaphene derivatives is the induction of apoptosis through the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage caused by an intercalating agent.

p53_mediated_apoptosis cluster_stimulus Cellular Stress cluster_activation p53 Activation cluster_downstream Apoptotic Cascade Aza-Pentaphene Aza-Pentaphene p53 p53 Aza-Pentaphene->p53 DNA Damage MDM2 MDM2 p53->MDM2 inhibition p53_active p53 (active) p53->p53_active Phosphorylation Bax Bax p53_active->Bax Upregulation Bcl2 Bcl-2 p53_active->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Mitochondrion Inhibition of pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: p53-mediated apoptosis induced by an aza-pentaphene derivative.

Experimental Protocols

Detailed methodologies for the synthesis and functionalization of the this compound core are provided below. These protocols are intended as a guide and may require optimization based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of a Dibrominated this compound Precursor

This protocol describes a plausible synthetic route to a dibrominated this compound, a key intermediate for further functionalization via cross-coupling reactions. The procedure is adapted from the synthesis of 6,13-dibromopentacene.

synthesis_workflow A Starting Material (e.g., Naphthalene (B1677914) derivative) B Friedel-Crafts Acylation A->B 1. Anhydride (B1165640), AlCl₃ C Intermediate A B->C D Reduction C->D 2. Zn, NaOH E Intermediate B D->E F Bromination E->F 3. NBS, DMF G Dibrominated this compound F->G

Caption: Synthetic workflow for a dibrominated this compound.

Materials:

  • Appropriate naphthalene or other polycyclic aromatic precursor

  • Phthalic anhydride or a suitable diacid anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Zinc dust

  • Sodium hydroxide (B78521) (NaOH)

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate organic solvents (e.g., nitrobenzene, ethanol, chloroform)

  • Hydrochloric acid (HCl)

Procedure:

  • Friedel-Crafts Acylation: In a round-bottom flask under an inert atmosphere, dissolve the starting aromatic precursor in a suitable solvent (e.g., nitrobenzene). Add the diacid anhydride and cool the mixture in an ice bath. Slowly add anhydrous AlCl₃ portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to the appropriate temperature (e.g., 120-160 °C) for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture onto a mixture of ice and concentrated HCl. Filter the resulting precipitate, wash with water and ethanol, and dry to yield the intermediate diketone.

  • Reduction: To a suspension of the diketone in an aqueous solution of NaOH, add zinc dust. Reflux the mixture for several hours until the color changes, indicating the reduction to the hydroquinone (B1673460). Cool the reaction mixture and filter the precipitate. Wash with hot water and dry under vacuum.

  • Aromatization and Bromination: The hydroquinone can be aromatized to the this compound core. For bromination, dissolve the this compound precursor in anhydrous DMF under an inert atmosphere. Add NBS portion-wise at room temperature. Stir the reaction mixture for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and filter the precipitate. Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities. Dry the product under vacuum to obtain the dibrominated this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dibrominated this compound with an arylboronic acid to introduce aryl substituents.

suzuki_coupling Reactants Dibromothis compound + Arylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heat (e.g., 80-100 °C) under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Diarylthis compound Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Dibrominated this compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃])

  • Anhydrous solvents (e.g., toluene, tetrahydrofuran (B95107) [THF])

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the dibrominated this compound, arylboronic acid (typically 2.2-2.5 equivalents), and the base (typically 3-4 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., in a 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl-functionalized this compound.

Protocol 3: Sonogashira Coupling for Alkynyl Functionalization

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira cross-coupling of a dibrominated this compound with a terminal alkyne.

Materials:

  • Dibrominated this compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) [TEA], diisopropylamine (B44863) [DIPA])

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the dibrominated this compound, palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Degas the mixture with an inert gas.

  • Alkyne Addition: Add the terminal alkyne (2.2-3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the dialkynyl-functionalized this compound.

Application Notes and Protocols: Incorporation of Pentaphene Analogs into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polycyclic aromatic hydrocarbons (PAHs) into polymer matrices offers a versatile platform for the development of advanced materials with tailored electronic, optical, and biomedical properties. While direct studies on pentaphene are limited, its structural analogs, pentacene (B32325) and anthracene (B1667546), have been extensively investigated. This document provides detailed application notes and protocols for the incorporation of these this compound analogs into various polymer matrices, drawing upon established methodologies. These protocols can be adapted for this compound with appropriate modifications.

Applications

The unique properties of PAH-polymer composites make them suitable for a range of applications:

  • Organic Electronics: The semiconducting nature of PAHs like pentacene makes them ideal for fabricating organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The polymer matrix provides mechanical flexibility, processability, and can influence the morphology and electronic properties of the composite.[1][2]

  • Biomedical Applications: Polymer nanoparticles loaded with PAHs can be utilized for bioimaging and drug delivery.[3] The polymer shell can enhance solubility, control release, and be functionalized for targeted delivery to specific cells or tissues.[4][5] Anthracene's fluorescent properties are particularly useful for imaging applications.[3][6]

  • Sensors: The electronic properties of PAH-polymer composites can be sensitive to environmental changes, making them suitable for chemical and biological sensors.[1]

Experimental Protocols

Solution Casting for Thin Film Fabrication

Solution casting is a straightforward method for preparing thin films of PAH-polymer composites.

Materials:

  • Pentacene or Anthracene

  • Polymer (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(α-methylstyrene) (PαMS))[7][8]

  • Solvent (e.g., Toluene, Chloroform, Tetralin)[7][8]

Protocol:

  • Solution Preparation:

    • Dissolve the chosen polymer in a suitable solvent to a desired concentration (e.g., 1-5 wt%).

    • Separately, dissolve the PAH (pentacene or anthracene) in the same solvent. The concentration will depend on the desired loading in the final composite.

    • Mix the polymer and PAH solutions and stir for several hours to ensure homogeneity.

  • Casting:

    • Pour the mixed solution into a flat-bottomed petri dish or onto a clean substrate (e.g., glass, silicon wafer).

    • Cover the dish with a lid, leaving a small opening to allow for slow solvent evaporation. This slow evaporation is crucial for forming a uniform film with well-defined crystalline domains of the PAH.[7][8]

  • Drying and Annealing:

    • Allow the solvent to evaporate completely in a dust-free environment. This may take several hours to days depending on the solvent's boiling point.

    • Once the film is dry, it can be annealed at a temperature above the glass transition temperature of the polymer but below the melting point of the PAH to improve crystallinity and device performance.[8]

Workflow Diagram:

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_post Post-Processing Dissolve_Polymer Dissolve Polymer in Solvent Mix_Solutions Mix and Stir Dissolve_Polymer->Mix_Solutions Dissolve_PAH Dissolve PAH in Solvent Dissolve_PAH->Mix_Solutions Cast_Solution Cast Solution onto Substrate Mix_Solutions->Cast_Solution Slow_Evaporation Slow Solvent Evaporation Cast_Solution->Slow_Evaporation Drying Complete Drying Slow_Evaporation->Drying Annealing Thermal Annealing Drying->Annealing Final_Film PAH-Polymer Composite Film Annealing->Final_Film

Caption: Workflow for solution casting of PAH-polymer films.

In-Situ Polymerization

In-situ polymerization involves polymerizing a monomer in the presence of the PAH, leading to a composite where the PAH is intimately dispersed within the polymer matrix.[9][10]

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • PAH (Pentacene or Anthracene)

  • Solvent (if applicable)

Protocol:

  • Dispersion: Disperse the PAH in the liquid monomer. Sonication can be used to achieve a uniform dispersion.

  • Initiation: Add the initiator to the monomer-PAH mixture.

  • Polymerization: Heat the mixture to the appropriate temperature to initiate polymerization. The reaction can be carried out in bulk or in a solvent.

  • Purification: Once the polymerization is complete, the resulting composite is typically dissolved in a suitable solvent and then precipitated in a non-solvent to remove any unreacted monomer and initiator.

  • Drying: The purified composite is then dried under vacuum.

Workflow Diagram:

InSitu_Polymerization_Workflow cluster_react Reaction Setup cluster_poly Polymerization cluster_purify Purification Disperse_PAH Disperse PAH in Monomer Add_Initiator Add Initiator Disperse_PAH->Add_Initiator Heat_Mixture Heat to Initiate Polymerization Add_Initiator->Heat_Mixture Dissolve_Precipitate Dissolve and Precipitate Heat_Mixture->Dissolve_Precipitate Drying Vacuum Drying Dissolve_Precipitate->Drying Final_Composite PAH-Polymer Composite Drying->Final_Composite

Caption: Workflow for in-situ polymerization of PAH-polymer composites.

Data Presentation

The following tables summarize key quantitative data for pentacene and anthracene incorporated into polymer matrices. These values can serve as a benchmark for the expected properties of this compound-polymer composites.

Table 1: Electrical Properties of Pentacene-Polymer Composites

Polymer MatrixPAH Loading (wt%)Fabrication MethodMobility (cm²/Vs)On/Off RatioReference
Polystyrene (PS)50Solution Casting0.1 - 1.010⁵ - 10⁷[11]
Poly(α-methylstyrene)50Solution Castingup to 0.8> 10⁶[12]
Poly(triarylamine)50Solution Castingup to 2.82> 10⁶[7][8]
PolyvinylphenolN/ASpin Coatingup to 3> 10⁶[13]

Table 2: Thermal Properties of PAH-Polymer Composites

Polymer MatrixPAHPAH Loading (wt%)Thermal Stability (T_d5, °C)Reference
Poly(methyl methacrylate)Anthracene10~350[14]
EpoxyAnthracene20>300[15]

Table 3: Optical Properties of Anthracene-Polymer Composites

Polymer MatrixPAH Loading (mol%)Emission Wavelength (nm)Quantum YieldReference
Poly(methyl methacrylate)1-20400-450Varies with concentration[6]
Polystyrene5-15410-460Varies with concentration[16]

Signaling Pathways in Biomedical Applications

When considering PAH-loaded polymer nanoparticles for drug delivery, understanding their interaction with cellular signaling pathways is crucial. PAHs can modulate various cellular processes, and their delivery via nanoparticles can influence their bioavailability and subsequent biological effects.

Cellular Uptake and Trafficking:

Polymer nanoparticles are typically taken up by cells through endocytosis.[4][5] The surface properties of the nanoparticles, such as size, charge, and surface functionalization, play a critical role in the uptake mechanism and efficiency.[17][18]

PAH-Induced Signaling:

PAHs are known to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[19] This interaction can trigger a cascade of downstream signaling events.

Diagram of a Simplified PAH-Induced Signaling Pathway:

PAH_Signaling_Pathway cluster_uptake Cellular Uptake cluster_release Intracellular Release cluster_signaling Signaling Cascade NP PAH-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome PAH_release PAH Release Endosome->PAH_release AHR Aryl Hydrocarbon Receptor (AHR) PAH_release->AHR AHR_Activation AHR Activation AHR->AHR_Activation Nuclear_Translocation Nuclear Translocation AHR_Activation->Nuclear_Translocation Gene_Expression Altered Gene Expression Nuclear_Translocation->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Simplified PAH-induced signaling pathway.[19][20]

Upon release from the nanoparticle, the PAH can bind to and activate the AHR in the cytoplasm. The activated AHR complex then translocates to the nucleus, where it can modulate the expression of genes involved in processes such as inflammation, apoptosis, and cell cycle regulation.[19][21] The specific cellular response will depend on the cell type, the concentration of the PAH, and the duration of exposure.

Conclusion

The incorporation of this compound analogs like pentacene and anthracene into polymer matrices provides a robust platform for developing materials with diverse functionalities. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound-polymer composites in organic electronics and biomedical applications. Further research is warranted to elucidate the specific properties and biological interactions of this compound within these polymer systems.

References

Application Notes and Protocols for Studying the Photophysics of Pentaphene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the photophysical properties of pentaphene derivatives. Pentaphenes, a class of polycyclic aromatic hydrocarbons (PAHs), are of growing interest due to their unique electronic and optical properties, which can be tuned through functionalization.[1] Understanding their photophysics is crucial for their application in areas such as organic electronics, fluorescence imaging, and sensor development.

Overview of Photophysical Properties

This compound derivatives exhibit a range of photophysical behaviors contingent on their molecular structure and environment. The parent benzo[rst]this compound (BPP) has a relatively low photoluminescence quantum yield (PLQY) of approximately 13%, which has been attributed to the symmetry-forbidden nature of its first excited singlet state (S1).[1] Functionalization of the BPP core can significantly alter these properties. For instance, the introduction of an isopropoxy group (BPP-OiPr) can dramatically increase the PLQY to 73%.[1] Similarly, an oxidation product, benzo[rst]this compound-5,8-dione (BPP-dione), also shows an enhanced PLQY of 62%.[1]

The introduction of electron-donating groups, such as bis(methoxyphenyl)amino moieties, can break the symmetry of the this compound core, leading to enhanced absorption and emission characteristics. This functionalization can induce a mixed excitonic and charge-transfer character in the excited state, the nature of which can be tuned by solvent polarity.[2][3]

Quantitative Photophysical Data

The following table summarizes key photophysical data for selected benzo[rst]this compound (BPP) derivatives for comparative analysis.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Photoluminescence Quantum Yield (PLQY, Φ_F)
Pristine BPPTolueneNot specified~450, ~480, ~5150.13[1]
BPP-OiPrToluene~385, ~410, ~435~440, ~465, ~4950.73[1]
BPP-dioneToluene~469, ~4975380.62[1]
BPP-dioneDMFNot specified572Not specified

Experimental Protocols

A systematic investigation of the photophysics of this compound derivatives involves a combination of steady-state and time-resolved spectroscopic techniques.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the ground-state absorption characteristics of the this compound derivatives.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the this compound derivative in a high-purity spectroscopic grade solvent (e.g., toluene, cyclohexane, dichloromethane, DMF) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 10⁻⁶ to 10⁻⁵ M. The final concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a wavelength range of at least 250-800 nm.

    • Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.

    • Acquire a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Measure the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • Calculate the molar extinction coefficient (ε) at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of the excited singlet state.

Protocol:

  • Sample Preparation:

    • Prepare solutions in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁶ to 10⁻⁷ M to avoid inner filter effects and aggregation-induced quenching. The absorbance of the solution at the excitation wavelength should ideally be below 0.1.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with a xenon lamp source and a sensitive detector (e.g., a photomultiplier tube).

    • Measure the excitation and emission spectra.

    • To obtain the emission spectrum, excite the sample at a wavelength corresponding to an absorption maximum (e.g., 360 nm for pristine BPP, 380 nm for BPP-OiPr, and 470 nm for BPP-dione).[4] Scan the emission over a wavelength range red-shifted from the excitation wavelength.

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelength.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique to study the dynamics of excited states, including intersystem crossing and the formation of triplet states or other transient species.

Protocol:

  • Sample Preparation:

    • Prepare solutions with concentrations typically in the range of 10⁻⁵ to 10⁻⁴ M in spectroscopic grade solvents. The concentration should be optimized to obtain a good signal-to-noise ratio without significant aggregation.

    • The sample should be placed in a cuvette with a short path length (e.g., 1-2 mm) to minimize reabsorption of the probe light.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench triplet states.

  • Instrumentation and Measurement:

    • A typical femtosecond or picosecond TAS setup consists of a pulsed laser source (e.g., Ti:sapphire laser), a pump beam to excite the sample, and a delayed probe beam (often a white-light continuum) to measure the change in absorbance.

    • The pump wavelength should be chosen to coincide with a strong absorption band of the this compound derivative (e.g., 490 nm for a BPP derivative with MeOPA groups).[2]

    • Record the differential absorbance (ΔA) as a function of wavelength and time delay between the pump and probe pulses.

  • Data Analysis:

    • Analyze the transient spectra to identify features such as ground-state bleaching, stimulated emission, and excited-state absorption.

    • Extract kinetic traces at specific wavelengths to determine the lifetimes of the transient species by fitting the data to exponential decay models.

Computational Chemistry (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a valuable tool for predicting and interpreting the electronic transitions and photophysical properties of this compound derivatives.

Protocol:

  • Molecular Geometry Optimization:

    • Construct the initial molecular structure of the this compound derivative.

    • Perform a ground-state geometry optimization using a suitable density functional and basis set (e.g., B3LYP functional with a 6-31G(d) or larger basis set).

  • Excited State Calculations:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies, oscillator strengths, and compositions of the excited states.

    • A functional suitable for describing charge-transfer excitations, such as CAM-B3LYP or ωB97X-D, is recommended, especially for derivatives with donor-acceptor character. A larger basis set with diffuse functions (e.g., 6-31+G(d,p)) is often necessary for accurate excited-state calculations.

  • Data Analysis:

    • Analyze the calculated excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum.

    • Examine the molecular orbitals involved in the electronic transitions to understand the nature of the excited states (e.g., π-π, n-π, charge-transfer).

    • To predict fluorescence, the geometry of the first excited state (S1) can be optimized, and the emission energy can be calculated as the energy difference between the optimized S1 and the S1-geometry ground state.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the photophysics of this compound derivatives and a conceptual representation of the photophysical processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_computation Computational Modeling cluster_analysis Data Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis Sample Preparation fluorescence Fluorescence Spectroscopy purification->fluorescence Sample Preparation tas Transient Absorption Spectroscopy purification->tas Sample Preparation td_dft TD-DFT Calculations purification->td_dft Input Structure data_analysis Determination of: - Absorption/Emission Maxima - Molar Absorptivity - Quantum Yield - Excited-State Lifetimes - Electronic Transitions uv_vis->data_analysis fluorescence->data_analysis tas->data_analysis td_dft->data_analysis Theoretical Prediction & Interpretation

Caption: Experimental workflow for photophysical studies.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν'') T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram of photophysical processes.

References

protocols for fabricating and testing pentaphene-based devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the fabrication and testing of pentacene-based devices. Pentaphene, a structural isomer of pentacene (B32325), is expected to have similar processing and characterization requirements. However, specific research detailing the fabrication and performance of this compound-based devices is limited. The following protocols are based on established methods for pentacene and are provided as a comprehensive guide for the development of this compound-based devices.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄.[1][2] As an organic semiconductor, it holds promise for applications in flexible electronics, sensors, and other optoelectronic devices. Its structural similarity to pentacene, a widely studied organic semiconductor, suggests that it may exhibit interesting charge transport properties. These application notes provide detailed protocols for the fabrication and testing of this compound-based organic field-effect transistors (OFETs), a fundamental device for characterizing semiconductor performance.

Materials and Reagents

Material/ReagentSupplier ExamplePurity/Grade
This compound (or appropriate precursor)Specialized chemical supplier>99% (sublimed)
Highly doped silicon wafers (p++ or n++) with thermal oxide (SiO₂)University Wafer, etc.Prime grade
Gold (Au) evaporation pelletsKurt J. Lesker, etc.99.99%
Chromium (Cr) or Titanium (Ti) adhesion layer pelletsKurt J. Lesker, etc.99.99%
Organic solvents (Toluene, Chloroform, Acetone, Isopropanol)Sigma-Aldrich, etc.Anhydrous, ACS grade
Hexamethyldisilazane (HMDS)Sigma-Aldrich, etc.Reagent grade
Photoresist and developerMicroChem, etc.As required for photolithography

Fabrication Protocols for this compound-Based OFETs

Two common device architectures are presented: top-contact, bottom-gate (TCBG) and bottom-contact, bottom-gate (BCBG). The TCBG architecture, where the source and drain electrodes are deposited on top of the semiconductor layer, is often preferred as it can lead to lower contact resistance.[3]

Protocol 1: Fabrication of a Top-Contact, Bottom-Gate (TCBG) OFET

This protocol describes the fabrication of an OFET using a highly doped silicon wafer as the gate electrode and a thermally grown silicon dioxide layer as the gate dielectric.

3.1. Substrate Cleaning and Surface Treatment

  • Sonication: Sequentially sonicate the Si/SiO₂ substrates in acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional): Expose the substrates to UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface.

  • HMDS Treatment: To create a hydrophobic surface, which promotes better crystalline growth of the organic semiconductor, place the substrates in a vacuum desiccator with a few drops of HMDS. Evacuate the desiccator for 20-30 minutes. This treatment improves device performance by reducing charge trapping at the dielectric-semiconductor interface.[4]

3.2. This compound Thin-Film Deposition (Thermal Evaporation)

Thermal evaporation is a common method for depositing high-purity, uniform thin films of small molecule organic semiconductors like pentacene and, by extension, this compound.[4]

  • Chamber Preparation: Place the cleaned and surface-treated substrates into a high-vacuum thermal evaporation chamber.

  • Source Loading: Load high-purity this compound powder into a quartz crucible.

  • Evacuation: Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Deposition Rate: 0.1-0.5 Å/s (monitored using a quartz crystal microbalance).[4]

    • Substrate Temperature: Room temperature to 70 °C. The substrate temperature can significantly influence the morphology and crystallinity of the film.[4]

    • Film Thickness: 30-50 nm.

  • Deposition: Heat the crucible until the desired deposition rate is achieved. Deposit the this compound film onto the substrates.

  • Cooling: Allow the substrates to cool to room temperature before venting the chamber.

3.3. Source/Drain Electrode Deposition

  • Shadow Mask Alignment: Carefully align a shadow mask with the desired channel length and width over the this compound-coated substrates.

  • Metal Deposition: In a thermal evaporator, deposit a thin adhesion layer (5 nm of Cr or Ti) followed by 40-50 nm of gold (Au). The deposition should be performed at a high vacuum (< 1 x 10⁻⁶ Torr).

Characterization Protocols

Thin-Film Characterization
TechniquePurposeTypical Parameters/Observations
Atomic Force Microscopy (AFM) To analyze the surface morphology, grain size, and roughness of the this compound thin film.Scan sizes of 1x1 µm² to 10x10 µm². Tapping mode is typically used to avoid damaging the organic film. Look for well-defined crystalline grains.
X-Ray Diffraction (XRD) To determine the crystalline structure and orientation of the this compound molecules in the thin film.A 2θ scan is performed to identify the crystal phases. The presence of sharp diffraction peaks indicates a well-ordered crystalline film.
Scanning Electron Microscopy (SEM) To visualize the larger-scale morphology and identify any defects in the film.Typically requires a conductive coating on the organic film to prevent charging.
Electrical Characterization of OFETs

Electrical characterization is performed using a semiconductor parameter analyzer in a probe station, preferably in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from air and moisture.

4.2.1. Output Characteristics (IDS vs. VDS)

  • Connect the probes to the source, drain, and gate electrodes of the OFET.

  • Apply a constant gate-source voltage (VGS), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

  • For each VGS, sweep the drain-source voltage (VDS) from 0 V to a negative value (e.g., -60 V) and measure the drain-source current (IDS).

  • Plot IDS as a function of VDS for each VGS. This plot will show the linear and saturation regimes of transistor operation.

4.2.2. Transfer Characteristics (IDS vs. VGS)

  • Apply a constant, high VDS to ensure the transistor is in the saturation regime (e.g., VDS = -60 V).

  • Sweep VGS from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure IDS.

  • Plot IDS and the square root of IDS as a function of VGS.

4.3. Extraction of Performance Parameters

From the transfer characteristics in the saturation regime, the following key performance metrics can be extracted:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the √|IDS| vs. VGS plot using the following equation:

    IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

    where:

    • Ci is the capacitance per unit area of the gate dielectric.

    • W is the channel width.

    • L is the channel length.

    • Vth is the threshold voltage.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff). A high on/off ratio is desirable for switching applications.

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct. It is determined from the x-intercept of the linear fit to the √|IDS| vs. VGS plot.

Quantitative Data Summary (Based on Pentacene as a Benchmark)

The following table summarizes typical performance parameters for pentacene-based OFETs, which can serve as a benchmark for the development of this compound devices.

Device ParameterTypical Value for Pentacene OFETsReference
Field-Effect Mobility (µ) 0.1 - 1.5 cm²/Vs[5][6]
On/Off Current Ratio (Ion/Ioff) 10⁵ - 10⁸[5][6]
Threshold Voltage (Vth) 0 to -20 V[6][7]
This compound Film Thickness 30 - 60 nm[8]
Deposition Rate (Thermal Evaporation) 0.1 - 1.0 Å/s[4]
Substrate Temperature during Deposition 25 - 70 °C[4]

Visualizations

Experimental Workflows

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Prep1 Substrate Cleaning (Sonication) Prep2 Drying (N2 Stream) Prep1->Prep2 Prep3 Surface Treatment (HMDS) Prep2->Prep3 Fab1 This compound Deposition (Thermal Evaporation) Prep3->Fab1 Fab2 Source/Drain Deposition (Shadow Mask) Fab1->Fab2 Char1 Thin-Film Analysis (AFM, XRD) Fab2->Char1 Char2 Electrical Testing (Probe Station) Char1->Char2

Caption: Workflow for TCBG OFET fabrication and characterization.

Electrical_Characterization_Workflow Start Place Device in Probe Station Output Measure Output Characteristics (Ids vs. Vds) Start->Output Transfer Measure Transfer Characteristics (Ids vs. Vgs) Start->Transfer Analysis Extract Performance Parameters (Mobility, On/Off Ratio, Vth) Output->Analysis Transfer->Analysis End Data Analysis and Reporting Analysis->End

Caption: Workflow for the electrical characterization of an OFET.

Logical Relationships

Device_Performance_Factors Perf Device Performance (Mobility, On/Off Ratio) Mat Material Properties (Purity, HOMO/LUMO) Mat->Perf Morph Film Morphology (Grain Size, Crystallinity) Morph->Perf Inter Interface Quality (Dielectric/Semiconductor) Inter->Perf Arch Device Architecture (Top/Bottom Contact) Arch->Perf Proc Processing Conditions (Deposition Rate, Temp.) Proc->Morph Proc->Inter

Caption: Factors influencing the performance of this compound-based devices.

References

Application Notes and Protocols: Pentaphene Derivatives as Novel Fluorescent Probes and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphene and its derivatives, particularly benzo[rst]this compound (BPP), are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical properties. Recent studies have demonstrated that strategic functionalization of the this compound core can lead to derivatives with significantly enhanced photoluminescence quantum yields (PLQY), making them excellent candidates for the development of novel fluorescent probes and sensors.[1][2] This document provides detailed application notes and protocols for the proposed use of functionalized this compound derivatives in the detection of various analytes, such as metal ions and anions. While the direct application of this compound as a sensor is an emerging field, the principles outlined below are based on the promising fluorescence characteristics of its derivatives and established methodologies in sensor design.

Principle of Operation

The utility of functionalized pentaphenes as fluorescent sensors lies in their ability to signal the presence of a target analyte through a change in their fluorescence properties. This can manifest as either a "turn-off" (quenching) or "turn-on" (enhancement) of the fluorescence signal upon binding to the analyte. The sensing mechanism is dictated by the nature of the interaction between the this compound fluorophore, a synthetically attached receptor unit, and the target analyte. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can quench the fluorescence of the this compound core via PET. Binding of the analyte to the receptor can inhibit this process, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the receptor, modulating the ICT character of the excited state and causing a shift in the emission wavelength or a change in fluorescence intensity.[3][4]

  • Förster Resonance Energy Transfer (FRET): A this compound donor can be paired with an acceptor dye. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thus modulating the FRET efficiency.

  • Fluorescence Quenching: Direct interaction of the analyte with the excited state of the this compound derivative can lead to non-radiative decay, resulting in fluorescence quenching.[5]

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical properties of pristine benzo[rst]this compound (BPP) and some of its highly luminescent derivatives, which form the basis for their proposed application as fluorescent probes.

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Photoluminescence Quantum Yield (PLQY, %)SolventReference
Benzo[rst]this compound (BPP)360~400-50013Toluene[1]
5-Isopropoxybenzo[rst]this compound (BPP-OiPr)380~400-55073Toluene[1]
Benzo[rst]this compound-5,8-dione (BPP-dione)470~500-65062Toluene[1]
5,5'-Bibenzo[rst]this compound (BBPP)Not specifiedNot specified44Not specified[1]
BPP with bis(methoxyphenyl)amino groupsNot specifiedNot specified73Not specified[1]

Proposed Applications and Experimental Protocols

Based on the favorable photophysical properties of functionalized pentaphenes, we propose their application as fluorescent sensors for metal ions and anions.

Application 1: "Turn-Off" Fluorescent Sensor for Heavy Metal Ions (e.g., Cu²⁺)

Principle: The high fluorescence quantum yield of derivatives like 5-isopropoxybenzo[rst]this compound can be effectively quenched by paramagnetic metal ions such as Cu²⁺ through an electron or energy transfer mechanism. A receptor unit with affinity for Cu²⁺, such as a thiophene-based ligand, can be appended to the this compound core.

Proposed Sensor Design:

G cluster_sensor Proposed this compound-Thiophene Sensor for Cu²⁺ cluster_analyte Analyte cluster_interaction Sensing Mechanism This compound This compound Fluorophore (e.g., BPP-OiPr) Linker Linker This compound->Linker Thiophene Thiophene Receptor Linker->Thiophene Binding Binding Thiophene->Binding Cu2 Cu²⁺ Cu2->Binding Quenching Fluorescence Quenching Binding->Quenching e⁻ transfer Quenching->this compound Signal OFF G cluster_sensor Proposed this compound-Urea Sensor for F⁻ cluster_analyte Analyte cluster_interaction Sensing Mechanism This compound This compound Fluorophore Urea Urea Receptor This compound->Urea Quencher Quencher Moiety Urea->Quencher PET Quenching (OFF) Binding H-Bonding Urea->Binding F_minus F⁻ F_minus->Binding PET_Block PET Blockage Binding->PET_Block Conformational Change PET_Block->this compound Fluorescence ON G start Start prep_sensor Prepare this compound Sensor Stock Solution start->prep_sensor prep_anion Prepare Anion Stock Solutions (e.g., F⁻, Cl⁻, Br⁻) start->prep_anion titration Perform Fluorescence Titration prep_sensor->titration prep_anion->titration record Record Emission Spectra titration->record analyze Analyze Data (Stern-Volmer Plot, Binding Constant) record->analyze lod Calculate Limit of Detection analyze->lod end End lod->end

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the multi-step synthesis of pentaphene. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the this compound core?

A1: The synthesis of this compound, a polycyclic aromatic hydrocarbon (PAH), can be approached through several key strategies. Two common methods involve the construction of the fused five-ring system through annulation reactions. These often include:

  • Diels-Alder Reactions: This powerful cycloaddition reaction is a cornerstone for building the polycyclic framework. It typically involves the reaction of a diene with a dienophile to form a six-membered ring, which can be a key step in constructing the this compound skeleton.

  • Photocyclization Reactions: This method utilizes light to induce an intramolecular cyclization, often of a stilbene-type precursor, to form a phenanthrene-like core, which is a key structural motif within this compound. Subsequent steps then complete the this compound structure.

Q2: I am experiencing low yields in my Diels-Alder reaction step. What are the potential causes and how can I optimize the reaction?

A2: Low yields in Diels-Alder reactions for the synthesis of complex polycyclic systems are a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. High-boiling point solvents like xylene or diphenyl ether are often required to drive the reaction to completion, but excessive heat can lead to side reactions or decomposition.

  • Reactivity of Diene and Dienophile: The electronic properties of the reacting partners are crucial. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. If your substrates are not electronically matched, the reaction may be sluggish.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, leading to lower yields.

  • Equilibrium: The Diels-Alder reaction is often reversible. If the product is not significantly more stable than the starting materials, the equilibrium may not favor product formation. Removing a volatile byproduct or using a dienophile that leads to a more stable adduct can help.

Q3: My photocyclization reaction to form a key phenanthrene (B1679779) intermediate is inefficient. What can I do to improve the yield?

A3: Photocyclization reactions can be sensitive to various parameters. Here are some common issues and potential solutions:

  • Insufficient Irradiation: Ensure your light source has the appropriate wavelength and intensity for the photochemical transformation. The reaction vessel material should be transparent to the required UV wavelength.

  • Concentration of the Substrate: Photocyclization reactions are often carried out at high dilution to minimize intermolecular side reactions, such as dimerization.

  • Presence of Oxygen: Dissolved oxygen can quench the excited state of the molecule, preventing the desired cyclization. It is crucial to degas the solvent thoroughly before and during the reaction.

  • Oxidizing Agent: The initial cyclization product is a dihydrophenanthrene derivative, which needs to be oxidized to the aromatic phenanthrene. A suitable oxidizing agent, such as iodine or air, is necessary for this step. The rate of oxidation can influence the overall yield.

Q4: I am struggling with the purification of the final this compound product. What are the recommended methods?

A4: The purification of polycyclic aromatic hydrocarbons like this compound can be challenging due to their often low solubility and tendency to aggregate. Common purification techniques include:

  • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and side products. Due to the nonpolar nature of this compound, a silica (B1680970) gel or alumina (B75360) stationary phase with a nonpolar eluent system (e.g., hexane, toluene, or mixtures thereof) is typically used.

  • Recrystallization: This is an effective method for obtaining high-purity crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Sublimation: For thermally stable compounds like this compound, sublimation under high vacuum can be an excellent purification technique to remove non-volatile impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Final Aromatization Step

Question: I have successfully synthesized the hydrogenated this compound precursor, but the final dehydrogenation/aromatization step to yield this compound is giving me a very low yield. What could be the problem?

Answer: The final aromatization is a critical step and can be challenging. Here are some potential causes and solutions:

Potential Cause Suggested Solution
Inefficient Dehydrogenation Catalyst The choice of catalyst is crucial. Palladium on carbon (Pd/C) is commonly used. Ensure the catalyst is fresh and active. The catalyst loading may need to be optimized; typically 5-10 mol% is a good starting point.
Suboptimal Reaction Temperature The temperature for dehydrogenation needs to be high enough to drive the reaction but not so high as to cause decomposition. A typical temperature range is 250-300 °C.
Presence of Catalyst Poisons Sulfur-containing impurities or other functional groups can poison the catalyst. Ensure the precursor is of high purity before this step.
Inefficient Hydrogen Acceptor In some cases, a hydrogen acceptor like maleic acid or cinnamic acid can improve the efficiency of the dehydrogenation.
Problem 2: Formation of Inseparable Side Products

Question: My reaction mixture contains several products with very similar polarities to this compound, making them difficult to separate by column chromatography. How can I address this?

Answer: The formation of isomeric or closely related side products is a common issue in PAH synthesis. Here are some strategies:

Potential Cause Suggested Solution
Lack of Regioselectivity in a Key Step If a reaction step can proceed through multiple pathways leading to different isomers, revisit the reaction conditions of that step. Changing the catalyst, solvent, or temperature can sometimes influence the regioselectivity.
Side Reactions (e.g., cyclization at a different position) Analyze the structure of the side products to understand the unintended reaction pathway. This may require modifying protecting groups or the overall synthetic strategy to block unwanted reactive sites.
Ineffective Purification Method If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase like alumina or employing preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
Recrystallization from a different solvent system A different solvent or a mixture of solvents for recrystallization might offer better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

Experimental Protocols

Due to the proprietary and varied nature of specific multi-step syntheses for this compound, a single, universally applicable experimental protocol cannot be provided. The following is a generalized workflow that highlights the key stages and considerations. Researchers should consult detailed procedures from peer-reviewed literature for specific reaction conditions.

Caption: Generalized workflow for the multi-step synthesis of this compound.

Signaling Pathways & Logical Relationships

The following diagram illustrates a troubleshooting decision-making process when encountering low yields in a generic multi-step synthesis.

Troubleshooting_Low_Yield start Low Yield in a Synthetic Step check_purity Are starting materials pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Are reaction conditions (temp, time, solvent) optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_conditions Systematically vary conditions (e.g., DoE) check_conditions->optimize_conditions No check_reagents Are reagents/catalysts active and in correct stoichiometry? check_conditions->check_reagents Yes optimize_conditions->check_reagents replace_reagents Use fresh reagents/ resynthesize catalyst check_reagents->replace_reagents No check_side_reactions Are side products being formed? check_reagents->check_side_reactions Yes replace_reagents->check_side_reactions analyze_byproducts Isolate and characterize byproducts (NMR, MS) check_side_reactions->analyze_byproducts Yes success Improved Yield check_side_reactions->success No modify_synthesis Modify synthetic route (e.g., protecting groups) analyze_byproducts->modify_synthesis modify_synthesis->success

Caption: Troubleshooting flowchart for addressing low reaction yields.

Technical Support Center: Improving Pentaphene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of pentaphene synthesis.

Troubleshooting Guides

This section addresses specific challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound in Photocyclization of 1,2-Bis(2-naphthyl)ethene

Question: I am attempting to synthesize this compound via the photocyclization of trans-1,2-bis(2-naphthyl)ethene, but I am consistently obtaining low yields. What are the potential reasons for this, and how can I optimize the reaction?

Answer:

Low yields in the photocyclization of stilbene-type precursors to form polycyclic aromatic hydrocarbons (PAHs) like this compound are a common issue. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Incomplete Isomerization: The photochemical cyclization proceeds through the cis-isomer of the starting material. Inefficient isomerization from the more stable trans-isomer to the cis-isomer can limit the overall reaction rate.

    • Solution: Ensure prolonged and efficient irradiation with a suitable UV lamp. The use of a quartz immersion well can improve light penetration. Monitor the trans-cis isomerization by techniques like UV-Vis or ¹H NMR spectroscopy to determine the optimal irradiation time.

  • Presence of Oxygen: Oxygen can quench the excited state of the stilbene (B7821643) derivative, inhibiting the cyclization process. It can also participate in side reactions, leading to the formation of undesired byproducts.

    • Solution: Thoroughly degas the solvent and the reaction mixture before and during irradiation. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solution.

  • Suboptimal Oxidant Concentration: An oxidizing agent is required to convert the dihydrothis compound intermediate to the aromatic this compound. An insufficient amount of oxidant will result in incomplete conversion, while an excess can lead to over-oxidation and byproduct formation.

    • Solution: Iodine is a commonly used oxidant in these reactions. The optimal amount is typically in a slight excess relative to the starting material. A molar ratio of 1.1 to 1.5 equivalents of iodine to the stilbene precursor is a good starting point.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reactants and the efficiency of the photochemical process.

    • Solution: Solvents like cyclohexane, benzene, or toluene (B28343) are often used for photocyclization reactions. Ensure the chosen solvent is of high purity and transparent to the UV light being used.

Experimental Protocol: Photocyclization Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound from trans-1,2-bis(2-naphthyl)ethene.

ParameterRecommended Condition
Starting Material trans-1,2-bis(2-naphthyl)ethene
Solvent Cyclohexane (spectroscopic grade)
Concentration 0.01 - 0.001 M
Oxidant Iodine (I₂)
Molar Ratio (Stilbene:Iodine) 1 : 1.2
Light Source High-pressure mercury lamp (e.g., 450W)
Reaction Vessel Quartz immersion well photoreactor
Atmosphere Inert (Argon or Nitrogen)
Temperature Room temperature
Reaction Time 24 - 48 hours

Workflow for Photocyclization Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,2-bis(2-naphthyl)ethene and Iodine in Cyclohexane B Degas solution with Argon for 30 minutes A->B C Irradiate with UV lamp (24-48 hours) B->C D Wash with Na₂S₂O₃ solution C->D E Dry organic layer (Na₂SO₄) D->E F Concentrate under reduced pressure E->F G Purify by column chromatography or recrystallization F->G

Workflow for the photocyclization synthesis of this compound.

Problem 2: Formation of Polymeric Byproducts in Scholl Reaction

Question: I am using a Scholl reaction to synthesize this compound, but I am observing the formation of a significant amount of dark, insoluble, tar-like material, which is complicating purification and reducing my yield. How can I minimize this?

Answer:

The Scholl reaction, which involves the oxidative intramolecular or intermolecular aryl-aryl coupling, is a powerful method for synthesizing large PAHs. However, it is often plagued by the formation of polymeric byproducts due to the harsh, acidic conditions.[1][2][3]

Potential Causes and Solutions:

  • Excessive Acidity or Strong Lewis Acid: Highly acidic conditions can promote uncontrolled polymerization and charring of the aromatic precursors.

    • Solution: Optimize the type and amount of the Lewis acid. While AlCl₃ is traditionally used, milder Lewis acids like FeCl₃ or MoCl₅ can sometimes provide better results.[3] Using a co-solvent system, such as CS₂ with nitromethane, can also help to moderate the reactivity.

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions, leading to the formation of insoluble polymers.

    • Solution: Conduct the reaction at the lowest temperature that still allows for efficient cyclization. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring the progress by thin-layer chromatography (TLC).

  • Inappropriate Oxidant: The choice of oxidant is crucial for a successful Scholl reaction.

    • Solution: Besides the Lewis acid acting as an oxidant, co-oxidants like CuCl₂ can be beneficial.[3] For some substrates, using a system like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a Brønsted acid (e.g., triflic acid) can offer milder conditions and improved selectivity.[1]

Experimental Protocol: Scholl Reaction for this compound Synthesis

This protocol outlines a general procedure for the synthesis of this compound from a suitable precursor, such as a binaphthyl derivative.

ParameterRecommended Condition
Starting Material 1,1'-Binaphthyl or similar precursor
Lewis Acid Anhydrous FeCl₃ or AlCl₃
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)
Co-oxidant (optional) Anhydrous CuCl₂
Molar Ratio (Substrate:Lewis Acid) 1 : 2-4
Atmosphere Inert (Argon or Nitrogen)
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours

Logical Relationship for Optimizing Scholl Reaction:

G A Low this compound Yield/ High Polymer Formation B Optimize Lewis Acid A->B C Control Temperature A->C D Select Appropriate Oxidant A->D E High this compound Yield/ Low Polymer Formation B->E C->E D->E

Troubleshooting logic for Scholl reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common techniques are:

  • Column Chromatography: This is a versatile method for separating this compound from both more and less polar impurities.[4] A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a hexane/dichloromethane gradient.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining high-purity crystalline this compound. Suitable solvents include toluene, xylene, or a mixture of solvents like ethanol (B145695) and dichloromethane.

  • Sublimation: For small-scale purification, vacuum sublimation can yield very pure this compound, as it effectively separates the volatile product from non-volatile impurities.[5][6]

Q2: How can I confirm the purity and identity of my synthesized this compound?

A2: A combination of spectroscopic and chromatographic techniques is recommended for comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the this compound molecule. The high symmetry of this compound results in a relatively simple ¹H NMR spectrum.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight of this compound (C₂₂H₁₄, M.W. = 278.35 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.

  • UV-Vis Spectroscopy: this compound has a characteristic UV-Vis absorption spectrum due to its extended π-system, which can be used for identification and to estimate concentration.

Q3: Are there alternative synthetic routes to this compound besides photocyclization and the Scholl reaction?

A3: Yes, another notable method is Flash Vacuum Pyrolysis (FVP) . This technique involves the high-temperature, gas-phase pyrolysis of a suitable precursor under high vacuum. For example, the FVP of 1,2-di(2-thienyl)- or 1,6-di(3-thienyl)-1,5-hexadien-3-ynes has been investigated for the synthesis of thiophene-based polycyclic aromatic compounds.[8] While FVP can be a powerful tool for synthesizing complex aromatic systems, it often requires specialized equipment and can lead to a mixture of products, necessitating careful purification.[6][8][9][10][11][12][13][14][15]

References

Technical Support Center: Pentaphene Solubility and Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaphene, a polycyclic aromatic hydrocarbon (PAH) with applications in organic electronics. The following resources address common solubility challenges encountered during device fabrication.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: this compound is a large, planar, and nonpolar aromatic molecule. Its strong intermolecular π-π stacking interactions lead to high lattice energy, making it poorly soluble in many common organic solvents. The principle of "like dissolves like" is crucial; nonpolar solvents are generally required to overcome the cohesive forces within the this compound solid.

Q2: What are the most suitable solvents for dissolving this compound?

A2: Aromatic solvents are typically the most effective for dissolving this compound and other polycyclic aromatic hydrocarbons. Chlorinated solvents can also be effective. Based on general principles of PAH solubility, the following solvents are recommended starting points:

  • Aromatic Hydrocarbons: Toluene, o-xylene (B151617), m-xylene, p-xylene, and mesitylene.

  • Chlorinated Solvents: Chloroform, dichloromethane (B109758) (DCM), and chlorobenzene.

  • Ethers: Tetrahydrofuran (THF) may show some limited solubility, often enhanced by heating.

Q3: How does temperature affect this compound solubility?

A3: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. Heating the solvent provides the necessary energy to overcome the intermolecular forces in the solid state, allowing the solvent molecules to solvate the this compound molecules more effectively.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system can be a viable strategy. A small amount of a "good" solvent can be mixed with a "poor" solvent to enhance the overall solvating power. However, care must be taken as adding a poor solvent can also induce precipitation if the solubility limit is exceeded. The choice of co-solvents and their ratios should be determined experimentally.

Q5: What is the typical concentration range for this compound solutions in device fabrication?

A5: The optimal concentration depends on the specific application (e.g., spin coating, inkjet printing) and the desired film thickness. For spin coating, concentrations in the range of 1 to 10 mg/mL are common for organic semiconductors. The ideal concentration will need to be optimized for your specific experimental setup and desired film characteristics.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common problems encountered when preparing this compound solutions for device fabrication.

Issue 1: this compound powder is not dissolving.
  • Possible Cause: The chosen solvent has insufficient solvating power at room temperature.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution on a hotplate with magnetic stirring. Start with a low temperature (e.g., 40-60 °C) and gradually increase if necessary. Always monitor for any signs of solvent evaporation or solute degradation.

    • Sonication: Use an ultrasonic bath to break up aggregates of the this compound powder and enhance the interaction between the solute and solvent molecules.

    • Solvent Selection: If heating and sonication are ineffective, consider switching to a solvent with a higher boiling point and better solvating power for PAHs, such as o-xylene or chlorobenzene.

Issue 2: The solution is cloudy or contains suspended particles.
  • Possible Cause: The solution is saturated, or impurities are present in the this compound sample.

  • Troubleshooting Steps:

    • Filtration: After allowing sufficient time for dissolution (with heating and/or sonication), filter the solution through a PTFE syringe filter (e.g., 0.2 µm or 0.45 µm pore size) to remove any undissolved particles or impurities. This is a critical step before any deposition technique like spin coating.

    • Dilution: If the solution remains cloudy after filtration, it may be supersaturated. Try preparing a more dilute solution by adding more solvent.

Issue 3: this compound precipitates out of solution over time or upon cooling.
  • Possible Cause: The solution was supersaturated at a higher temperature, and the solubility limit was exceeded as it cooled.

  • Troubleshooting Steps:

    • Work with Warm Solutions: For deposition techniques like spin coating, it is often beneficial to use the solution while it is still warm (but at a stable, controlled temperature) to maintain solubility. Ensure the substrate is also at a controlled temperature.

    • Use Immediately: Prepare the this compound solution immediately before use to minimize the chances of precipitation.

    • Re-dissolution: If precipitation occurs, gently reheat the solution with stirring to re-dissolve the this compound before use.

Issue 4: Inconsistent thin film quality (e.g., aggregates, poor morphology).
  • Possible Cause: The solvent choice and solution preparation are affecting the thin film formation process. The rate of solvent evaporation plays a critical role in the morphology of the resulting film.

  • Troubleshooting Steps:

    • Solvent Evaporation Rate: Solvents with a lower boiling point (e.g., chloroform) evaporate quickly, which can lead to rapid crystallization and potentially disordered films. Higher boiling point solvents (e.g., toluene, chlorobenzene) evaporate more slowly, allowing more time for molecular self-organization and potentially leading to more crystalline and uniform films.

    • Solution Filtration: Ensure the solution is properly filtered before deposition to remove any aggregates that could act as nucleation sites and disrupt uniform film formation.

    • Optimize Deposition Parameters: Adjust spin coating speed and time to influence the drying rate and final film thickness.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is available in the IUPAC-NIST Solubility Data Series . Specifically, Volume 58: Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems: Part 1: Solutes A-E contains critically evaluated solubility data for this compound. Researchers requiring exact solubility values at different temperatures should consult this authoritative source.

For illustrative purposes, the following table provides a general overview of expected solubility behavior for polycyclic aromatic hydrocarbons like this compound in common organic solvents.

SolventChemical FormulaBoiling Point (°C)Expected this compound Solubility
Toluene C₇H₈111Good, increases with temperature
o-Xylene C₈H₁₀144Good to Excellent
Chloroform CHCl₃61Moderate, increases with temperature
Tetrahydrofuran (THF) C₄H₈O66Low to Moderate, heating often required
Chlorobenzene C₆H₅Cl132Good to Excellent
Hexane C₆H₁₄69Poor

Experimental Protocols

Protocol 1: Preparation of a this compound Solution

This protocol describes a general procedure for preparing a this compound solution for use in device fabrication.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., toluene, chlorobenzene)

  • Glass vial with a screw cap

  • Magnetic stir bar

  • Hotplate with magnetic stirring capability

  • Ultrasonic bath (optional)

  • PTFE syringe filter (0.2 µm or 0.45 µm)

  • Syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration (e.g., 5 mg/mL).

  • Stirring and Heating: Place a magnetic stir bar in the vial, cap it securely, and place it on a hotplate with magnetic stirring. Set the stirring speed to a moderate level and the temperature to 40-60 °C.

  • Dissolution: Continue stirring and heating until the this compound is fully dissolved. This may take from 30 minutes to several hours. Visual inspection against a light source can help determine if all solid particles have dissolved. Sonication can be used intermittently to aid dissolution.

  • Cooling (Optional but Recommended): Before use, it is often best to allow the solution to cool to a stable, controlled temperature to ensure consistent deposition conditions.

  • Filtration: Draw the this compound solution into a syringe and attach a PTFE syringe filter. Dispense the filtered solution into a clean vial. This step is crucial to remove any particulate matter that could negatively impact device performance.

Protocol 2: Spin Coating of a this compound Thin Film

This protocol outlines the steps for depositing a this compound thin film onto a substrate using a spin coater.

Materials:

  • Filtered this compound solution

  • Substrate (e.g., Si/SiO₂, glass)

  • Spin coater

  • Pipette

  • Solvent for cleaning (e.g., acetone (B3395972), isopropanol)

  • Nitrogen or argon gas for drying

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sequential sonication in acetone and isopropanol, followed by drying with a stream of nitrogen or argon. A final surface treatment (e.g., oxygen plasma or UV-ozone) may be necessary depending on the substrate and desired surface energy.

  • Substrate Mounting: Place the cleaned substrate on the spin coater chuck and ensure it is centered.

  • Solution Dispensing: Using a pipette, dispense a small amount of the filtered this compound solution onto the center of the substrate. The amount should be sufficient to cover the entire substrate surface during spinning.

  • Spin Coating: Start the spin coater. A typical two-step program might involve a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The optimal spin parameters will depend on the solution concentration, solvent, and desired film thickness.

  • Annealing: After spin coating, the substrate can be transferred to a hotplate for thermal annealing. Annealing is often performed in an inert atmosphere (e.g., a glovebox) to improve the crystallinity and morphology of the this compound film. A typical annealing temperature might be in the range of 80-120 °C for 10-30 minutes.

  • Cooling: Allow the substrate to cool down slowly to room temperature before further processing or characterization.

Visualizations

Troubleshooting_Workflow start Solubility Issue with this compound check_dissolution Is the this compound powder not dissolving? start->check_dissolution heat_sonicate Action: Gentle heating (40-60°C) and/or sonication. check_dissolution->heat_sonicate Yes check_cloudiness Is the solution cloudy or contains particles? check_dissolution->check_cloudiness No heat_sonicate->check_cloudiness end Further investigation needed (e.g., material purity). heat_sonicate->end If still not dissolved filter_solution Action: Filter through a 0.2-0.45 µm PTFE filter. check_cloudiness->filter_solution Yes check_precipitation Does the this compound precipitate upon cooling? check_cloudiness->check_precipitation No filter_solution->check_precipitation filter_solution->end If still cloudy use_warm Action: Use the solution while warm or prepare fresh before use. check_precipitation->use_warm Yes check_film_quality Are there issues with thin film quality? check_precipitation->check_film_quality No use_warm->check_film_quality use_warm->end If precipitation persists optimize_solvent_params Action: Optimize solvent choice (boiling point) and spin coating parameters. check_film_quality->optimize_solvent_params Yes success Solution is clear and stable for device fabrication. check_film_quality->success No optimize_solvent_params->success optimize_solvent_params->end If quality does not improve

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Experimental_Workflow cluster_prep Solution Preparation cluster_fab Thin Film Fabrication weigh 1. Weigh this compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Heat & Stir add_solvent->dissolve filter 4. Filter Solution dissolve->filter clean 5. Clean Substrate filter->clean spin_coat 6. Spin Coat clean->spin_coat anneal 7. Thermal Anneal spin_coat->anneal cool 8. Cool Down anneal->cool device device cool->device Ready for Device Characterization

Technical Support Center: Optimizing the Annealing Process for Pentaphene Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the annealing of pentaphene thin films.

Frequently Asked Questions (FAQs)

Q1: What is annealing and why is it crucial for this compound thin films?

A1: Annealing is a thermal treatment process applied to thin films after deposition to improve their quality.[1] For this compound thin films, this process is vital for enhancing molecular ordering and crystalline quality.[2] Proper annealing can lead to larger grain sizes, fewer structural defects, and improved π-π stacking, which are all critical for optimizing charge transport and boosting the performance of devices like organic field-effect transistors (OFETs).[2][3]

Q2: What are the primary methods for annealing this compound thin films?

A2: The two main methods are Thermal Annealing and Solvent Vapor Annealing (SVA) .

  • Thermal Annealing involves heating the film to a specific temperature to provide the thermal energy needed for molecular rearrangement.[1] It is a straightforward method for improving film crystallinity.[4]

  • Solvent Vapor Annealing (SVA) is an alternative that exposes the film to a saturated solvent vapor atmosphere at room temperature.[5] This process can induce a solid-solid transition by interacting with the film's surface, improving morphology without the need for high temperatures.[5]

Q3: What is a typical temperature range for the thermal annealing of this compound films?

A3: Moderate temperatures, generally between 50°C and 120°C, are recommended for this compound thin films.[2] Studies have shown that optimal device performance is often achieved around 60°C, a temperature that increases grain size and improves molecular ordering.[4][6] It is critical to avoid excessively high temperatures (e.g., above 95°C) to prevent re-evaporation of the this compound film from the substrate.[4]

Q4: How does the annealing atmosphere impact film quality?

A4: The annealing atmosphere is a critical parameter. Performing the annealing process in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), or in a vacuum is highly recommended.[2] This prevents the oxidation of this compound molecules, which can occur in the presence of air and lead to the formation of charge traps like 6,13-pentacenequinone, ultimately degrading the semiconductor's performance.[2]

Q5: What are the key parameters to control during Solvent Vapor Annealing (SVA)?

A5: For SVA, the most important factors are the choice of solvent, solvent vapor pressure, and exposure time.[7][8] The selected solvent should be able to induce molecular rearrangement without completely dissolving the film.[8] The duration of exposure is also critical; for instance, using a moderate solvent like tetrahydrofuran (B95107) (THF) can lead to desirable domain sizes (around 30 nm), while a good solvent like chloroform (B151607) can cause excessive film coarsening if the exposure is too long.[7][9]

Troubleshooting Guide

Issue: Cracking or peeling of the film after thermal annealing.

  • Possible Causes:

    • Excessive thermal stress from a high annealing temperature or a rapid cooling rate.

    • Poor adhesion between the this compound film and the substrate.

  • Suggested Solutions:

    • Systematically optimize the annealing temperature, potentially by testing a gradient of temperatures.[8]

    • Reduce the cooling rate after annealing to minimize thermal shock.[8]

    • Ensure the substrate is thoroughly cleaned before deposition. Consider using an adhesion-promoting layer if the problem persists.

Issue: Discolored or optically changed film after annealing.

  • Possible Causes:

    • Oxidation: The film has likely reacted with oxygen in the annealing environment.[2]

    • Material Decomposition: The annealing temperature may be too high, causing the this compound to decompose.[2]

  • Suggested Solutions:

    • Immediately verify the integrity of your inert atmosphere or vacuum setup. Ensure the chamber is properly purged before heating.[2]

    • Perform annealing at a lower temperature.

    • Use characterization techniques like FTIR or Raman spectroscopy to check for unwanted chemical species.

Issue: Poor or inconsistent device performance despite annealing.

  • Possible Causes:

    • Sub-optimal annealing temperature or time.

    • Inhomogeneous film morphology.

    • Degradation from residual solvent or atmospheric contaminants.

  • Suggested Solutions:

    • Systematically vary the annealing temperature and duration to find the optimal conditions for your specific substrate and device architecture.

    • For SVA, experiment with different solvents and exposure times to control the film morphology.[7][9]

    • Characterize the film's morphology and crystallinity post-annealing using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate structural properties with device performance.[4]

Data Presentation: Impact of Thermal Annealing on this compound OTFTs

The following table summarizes the effect of post-annealing temperature on the electrical characteristics of this compound-based organic thin-film transistors (OTFTs).

Annealing Temperature (°C)Field-Effect Mobility (cm²/Vs)On/Off Current RatioSubthreshold Slope (V/decade)Notes
As-deposited (No Annealing)~0.19 - 0.24~4.0 x 10³-Baseline performance.[4]
500.36Almost 2x increase-Significant improvement in mobility and on/off ratio.[4]
601.991.87 x 10⁴2.5Confirmed as the best performing temperature in one study due to increased grain size.[4][6]
70+Decreased Performance--Crystallinity begins to decrease, negatively impacting performance.[4]
1200.628.7 x 10³-Showed optimal electrical properties in another study, consistent with XRD results.[4]

Note: The optimal annealing temperature can vary based on the substrate, deposition conditions, and specific this compound derivative used.

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_fab Fabrication cluster_opt Optimization cluster_char Characterization A Substrate Cleaning B Solution Preparation (for solution-based methods) A->B C This compound Thin Film Deposition B->C D Electrode Fabrication (Pre or Post Deposition) C->D E Annealing Process (Thermal or SVA) D->E F Morphological Analysis (AFM, SEM) E->F G Structural Analysis (XRD, GIXS) E->G H Electrical Testing (OFET Characteristics) F->H G->H

Caption: Workflow for this compound thin film fabrication and optimization.

Protocol 1: Thermal Annealing (in Inert Atmosphere)
  • Preparation : Place the substrate with the deposited this compound thin film onto a hotplate located inside a glovebox with a purified nitrogen or argon atmosphere.

  • Heating : Set the hotplate to the desired annealing temperature (e.g., 60°C - 120°C). Allow the temperature to stabilize.[2]

  • Annealing : Once the target temperature is reached, anneal the film for the specified duration (e.g., 10 to 60 minutes).[2]

  • Cooling : Turn off the hotplate and allow the sample to cool down slowly to room temperature inside the glovebox. This gradual cooling prevents thermal shock and potential film cracking.[8]

  • Removal : Once at room temperature, the sample can be removed for characterization.

Protocol 2: Solvent Vapor Annealing (SVA)
  • Chamber Setup : Place the this compound thin film sample inside a sealed annealing chamber (e.g., a petri dish or a specialized chamber).

  • Solvent Introduction : Place a small vial or reservoir containing the chosen solvent (e.g., acetone, THF, chloroform) inside the chamber, ensuring it does not directly touch the sample.[5][7]

  • Annealing : Seal the chamber to allow the solvent vapor to create a saturated atmosphere. Leave the sample exposed to the vapor for a predetermined time (e.g., 5 seconds to several minutes).[5][7] The process occurs at room temperature.[5]

  • Quenching : Promptly remove the sample from the chamber to stop the annealing process. It may be necessary to gently dry the sample with an inert gas stream to remove any residual solvent vapor.

  • Characterization : Proceed with film characterization.

Logical Relationships

Diagram: Troubleshooting Flowchart for Annealing

G Start Start: Annealed Film Shows Poor Performance CheckMorph Characterize Morphology (AFM/SEM) Start->CheckMorph GoodMorph Morphology OK (Large, well-connected grains) CheckMorph->GoodMorph Good BadMorph Poor Morphology (Cracks, small grains, dewetting) CheckMorph->BadMorph Poor CheckOxidation Check for Oxidation/ Degradation (FTIR/XPS) GoodMorph->CheckOxidation OptimizeTempTime Optimize Annealing Temperature & Time BadMorph->OptimizeTempTime ImproveAdhesion Improve Substrate Adhesion/Cleaning BadMorph->ImproveAdhesion Oxidized Oxidation Detected CheckOxidation->Oxidized Yes NotOxidized No Oxidation CheckOxidation->NotOxidized No ImproveAtmos Improve Inert Atmosphere/Vacuum Oxidized->ImproveAtmos CheckContacts Investigate Electrode Contacts & Interfaces NotOxidized->CheckContacts OptimizeTempTime->CheckMorph ImproveAdhesion->CheckMorph ImproveAtmos->Start

Caption: Decision flowchart for troubleshooting common annealing issues.

References

overcoming steric hindrance in the synthesis of pentaphene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentaphene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common synthetic challenges, with a particular focus on issues arising from steric hindrance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield in Diels-Alder Cycloaddition to Form the this compound Core

  • Question: My Diels-Alder reaction between a substituted diene and dienophile to form a sterically hindered this compound precursor is failing or giving very low yields. What can I do?

  • Answer: This is a common challenge when bulky substituents impede the necessary s-cis conformation of the diene or block the approach of the dienophile. Several strategies can be used to overcome this activation barrier.

    • High-Pressure Conditions: Applying high pressure (e.g., 8-10 kbar) can significantly promote the cycloaddition. Pressure reduces the activation volume of the reaction, favoring the formation of the more compact transition state and cycloadduct. This method can lead to high yields (up to 95%) even for sterically demanding substrates.[1]

    • Lewis Acid Catalysis: The use of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can accelerate the reaction by coordinating to the dienophile.[2] This coordination lowers the energy of the dienophile's LUMO, enhancing the frontier molecular orbital interaction with the diene's HOMO and reducing the activation barrier.[2] However, care must be taken as Lewis acids can also catalyze undesired side reactions.

    • Thermal Conditions: If high-pressure or Lewis acid catalysis is not feasible, optimizing thermal conditions is crucial. This includes screening high-boiling point solvents (e.g., toluene, xylene, diphenyl ether) and gradually increasing the temperature. Note that prolonged high temperatures can sometimes lead to decomposition or retro-Diels-Alder reactions.

Issue 2: Poor Yields and Side Products in Scholl Cyclization for Planarization

  • Question: I am attempting an intramolecular Scholl reaction to form a dibenzothis compound derivative, but I'm getting a low yield of the desired product along with oligomers and other side products. How can I improve this?

  • Answer: The Scholl reaction, while powerful for creating C-C bonds, can be difficult to control, especially with complex precursors. Regioselectivity issues and intermolecular polymerization are common pitfalls.[3]

    • Choice of Oxidant and Acid: The oxidant/acid system is critical.

      • FeCl₃: A common and effective reagent that acts as both an oxidant and a Lewis acid. It is often used in solvents like dichloromethane (B109758) (DCM) with nitromethane (B149229) as a co-solvent.[4] However, it can sometimes lead to chlorination or other undesired side reactions.

      • DDQ / Acid: A combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a strong Brønsted acid (e.g., triflic acid (TfOH) or methanesulfonic acid) is a powerful alternative.[5][6] This system can be more effective for achieving full graphitization but may also lead to unexpected rearrangements or spirocycle formation depending on the substrate's electronic properties.[5]

    • Blocking Groups: If intermolecular reactions (oligomerization) are the primary issue, consider incorporating bulky, inert "blocking groups" (like t-butyl) at strategic positions on your precursor.[3] These groups physically prevent molecules from approaching each other, thus favoring the desired intramolecular cyclization. These groups can potentially be removed in a later step if needed.

    • Reaction Conditions: Employing high dilution conditions can favor intramolecular cyclization over intermolecular polymerization by reducing the probability of precursor molecules encountering one another. Slowly adding the substrate to the reaction mixture is a practical way to maintain high dilution.

Issue 3: Low Conversion in Late-Stage Cross-Coupling Functionalization

  • Question: My Suzuki-Miyaura cross-coupling reaction to install a bulky substituent onto the this compound core is showing low conversion. How can I drive the reaction to completion?

  • Answer: Cross-coupling reactions on sterically hindered substrates, such as a dense this compound core, often suffer from slow or incomplete conversion due to the difficulty of both oxidative addition and reductive elimination steps.

    • Ligand Selection is Crucial: Standard ligands like PPh₃ are often ineffective. The key is to use bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[7]

      • Bulky Phosphines: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are designed to have large cone angles and strong electron-donating properties, which accelerate the key steps in the catalytic cycle.[8]

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes (e.g., PEPPSI-type precatalysts). Their "flexible steric bulk" can be particularly effective at accommodating hindered substrates.

    • Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using a well-defined palladium precatalyst can lead to more reliable and higher yields. These precatalysts ensure the efficient generation of the active catalytic species.

    • Optimize Base and Solvent: For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. Ensure you are using anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF).

    • Increase Temperature: Higher reaction temperatures can help overcome the activation energy barrier, but this should be done cautiously to avoid decomposition of the catalyst or starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of steric hindrance in this compound synthesis?

    • A1: Steric hindrance in this compound synthesis primarily arises from non-bonding interactions that destabilize the transition states of key bond-forming reactions. This is most common when bulky substituents are present on the reacting precursors, either during the initial cycloaddition to form the core structure or during subsequent functionalization of the rigid aromatic system. These bulky groups can physically block access to reactive sites.

  • Q2: How do I choose between FeCl₃ and a DDQ/acid system for a Scholl reaction?

    • A2: The choice depends on your specific substrate and desired outcome. FeCl₃ is a classic, effective, and economical choice that works well for many systems.[4] The DDQ/acid system is generally more powerful and can drive reactions to a higher degree of cyclization, but its high reactivity can sometimes lead to unexpected side products or rearrangements.[5] It is often beneficial to screen both systems on a small scale to determine the optimal conditions for your specific precursor.

  • Q3: Can high pressure be used for reactions other than Diels-Alder in this compound synthesis?

    • A3: Yes, while most commonly applied to cycloadditions, high pressure can also influence other reaction types where the transition state volume is smaller than the volume of the reactants. This can include certain types of cyclizations and coupling reactions, potentially leading to improved yields and selectivity.

  • Q4: Are there alternatives to palladium catalysis for sterically hindered cross-couplings?

    • A4: While palladium is the most common, nickel-based catalysts can sometimes outperform palladium for particularly challenging or sterically hindered couplings. Nickel can be more reactive in the crucial oxidative addition step with less reactive electrophiles like aryl chlorides.

Data Summaries

Table 1: Comparison of Oxidant Systems in Scholl Reactions for PAH Synthesis

Precursor TypeOxidant SystemSolventTemperatureYield of Cyclized ProductReference
Perylene-based PolyphenyleneFeCl₃CH₂Cl₂ / CH₃NO₂Room Temp32%[9]
Perylene-based PolyphenyleneDDQ / MeSO₃HCH₂Cl₂Room Temp~99% (unexpected octagon product)[9][10]
Substituted 1,2-bis(2-thienyl)benzeneDDQ / AcidCH₂Cl₂0 °C to RTGood to Excellent[11]
Substituted 1,2-bis(2-thienyl)benzeneFeCl₃CH₂Cl₂0 °C to RTModerate to Good[11]

Table 2: Effect of Ligand and Catalyst on Sterically Hindered Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidPd Source / LigandBaseYieldReference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Low to Moderate
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / P(biphenyl)Ph₂K₃PO₄>95%
Aryl BromideThiophene-2-boronic esterPd₂(dba)₃ / Bulky Phosphine L1K₂CO₃89% (at 0.1 mol% Pd)
Aryl BromideThiophene-2-boronic esterPd(PPh₃)₄K₂CO₃Lower than Pd₂(dba)₃/L1

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dienophile (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.0-1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15-30 minutes.

  • Diene Addition: Add a solution of the sterically hindered diene (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction to stir at the specified temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for DDQ-Mediated Scholl Reaction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the polyphenylene precursor (1.0 equivalent) and anhydrous DCM.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -60 °C).

  • Acid Addition: Slowly add the Brønsted acid (e.g., TfOH or MeSO₃H, typically in large excess) via syringe.

  • Oxidant Addition: Add a solution of DDQ (2.0-4.0 equivalents) in anhydrous DCM dropwise over 30-60 minutes. A color change is typically observed.

  • Reaction: Stir the reaction at the specified temperature for the required time (can range from 30 minutes to several hours), monitoring by TLC or MALDI-TOF mass spectrometry.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of NaHCO₃ or another suitable base to neutralize the strong acid.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often poorly soluble. Purification may involve washing with various solvents (methanol, acetone, hexanes) to remove soluble impurities, followed by column chromatography if solubility permits.

Visualizations

Troubleshooting_Low_Yield start_node Low Yield in This compound Synthesis q1 Which Reaction? start_node->q1 da Diels-Alder q1->da Cycloaddition scholl Scholl Cyclization q1->scholl Planarization cc Cross-Coupling q1->cc Functionalization da_sol1 Increase Pressure (e.g., 8-10 kbar) da->da_sol1 da_sol2 Use Lewis Acid Catalyst (e.g., AlCl3) da->da_sol2 da_sol3 Optimize Thermal Conditions da->da_sol3 scholl_sol1 Screen Oxidants (FeCl3 vs DDQ/Acid) scholl->scholl_sol1 scholl_sol2 Add Bulky Blocking Groups scholl->scholl_sol2 scholl_sol3 Use High Dilution Conditions scholl->scholl_sol3 cc_sol1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) cc->cc_sol1 cc_sol2 Use Pd Precatalyst cc->cc_sol2 cc_sol3 Optimize Base & Temp. cc->cc_sol3

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental_Workflow_Scholl title Workflow: DDQ-Mediated Scholl Reaction prep 1. Prepare Precursor Solution in Anhydrous DCM cool 2. Cool to Target Temp (e.g., 0°C) prep->cool add_acid 3. Add Strong Acid (e.g., TfOH) cool->add_acid add_ddq 4. Add DDQ Solution (Dropwise) add_acid->add_ddq react 5. Stir and Monitor (TLC / MS) add_ddq->react quench 6. Quench in Cold aq. NaHCO3 react->quench workup 7. Extract, Dry, and Concentrate quench->workup purify 8. Purify Product (Washing / Chromatography) workup->purify

Caption: General experimental workflow for a Scholl reaction.

References

common impurities in pentaphene synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaphene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound synthesis?

A1: Based on the typical outcomes of Friedel-Crafts reactions used for synthesizing polycyclic aromatic hydrocarbons (PAHs) like this compound, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Polysubstituted Byproducts: The introduction of an alkyl or acyl group can activate the aromatic ring, leading to the formation of di- or tri-substituted products. This is a common challenge in Friedel-Crafts alkylation.[1]

  • Isomeric Impurities: The synthesis can sometimes yield structural isomers of this compound, which have the same molecular formula but different arrangements of atoms. These can be particularly challenging to separate due to their similar physical properties.

  • Oxidized Byproducts: this compound and related PAHs can be susceptible to oxidation, leading to the formation of quinone-like structures, especially upon exposure to air and light.

  • Polymeric Materials: Under certain reaction conditions, polymerization of the starting materials or intermediates can occur, resulting in high molecular weight impurities.

Q2: I'm observing a significant amount of polysubstituted products in my reaction. How can I minimize their formation?

A2: Polysubstitution is a frequent issue in Friedel-Crafts alkylations because the product is often more reactive than the starting material.[1] Here are some strategies to favor mono-substitution:

  • Use a Large Excess of the Aromatic Substrate: Increasing the molar ratio of the aromatic compound to the alkylating agent increases the probability of the electrophile reacting with an unsubstituted molecule.[1]

  • Lower the Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive.[1] Reducing the temperature can decrease the reaction rate and improve selectivity for the mono-substituted product.

  • Control the Addition of Reagents: Slow, dropwise addition of the alkylating agent or catalyst can help maintain a low concentration of the reactive electrophile, thereby disfavoring polysubstitution.

  • Consider Friedel-Crafts Acylation: If your synthetic route allows, Friedel-Crafts acylation followed by reduction of the ketone is an excellent alternative. The acyl group is electron-withdrawing and deactivates the ring, effectively preventing further acylation.[1]

Q3: My purified this compound is colored, but it should be a white solid. What could be the cause and how do I fix it?

A3: A colored product often indicates the presence of oxidized impurities or residual catalyst. To address this:

  • Treatment with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the purified product to crystallize.

  • Thorough Work-up: Ensure your aqueous work-up effectively removes all traces of the Lewis acid catalyst, as residual catalyst can contribute to color.

  • Inert Atmosphere: Perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers

Symptoms:

  • Multiple spots with very close Rf values on TLC.

  • Broad or overlapping peaks in HPLC or GC analysis.

  • NMR spectrum shows a mixture of closely related compounds that cannot be resolved by standard purification.

Possible Causes:

  • Formation of constitutional isomers during the synthesis.

  • Inadequate resolving power of the chosen purification technique.

Solutions:

Purification Technique Recommended Approach Expected Outcome
Column Chromatography Use a high-performance stationary phase (e.g., smaller particle size silica).Employ a shallow solvent gradient with a slow flow rate.Improved separation of isomers with slightly different polarities.
Preparative HPLC Utilize a column with a stationary phase designed for PAH separation (e.g., polymeric C18, phenyl-hexyl).Optimize the mobile phase composition and gradient.High-resolution separation of isomers, yielding high-purity fractions.
Recrystallization Perform fractional crystallization from a carefully selected solvent system. This may involve multiple recrystallization steps.Enrichment of the less soluble isomer in the crystalline phase.
Issue 2: Low Yield After Purification

Symptoms:

  • Significant loss of material during column chromatography or recrystallization.

Possible Causes:

  • The product is partially soluble in the recrystallization solvent even at low temperatures.

  • The product is strongly adsorbed on the silica (B1680970) gel during column chromatography.

  • The product is volatile and is lost during solvent removal under vacuum.

Solutions:

Purification Step Troubleshooting Action
Recrystallization Select a solvent system where the product has very low solubility at low temperatures. Use a minimal amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Column Chromatography Choose a less polar eluent system if the product is retained too strongly. Deactivate the silica gel with a small amount of triethylamine (B128534) if your compound is basic.
Solvent Removal Use moderate vacuum and avoid excessive heating during rotary evaporation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline for the purification of this compound from non-isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or cyclohexane)

  • Dichloromethane (DCM) or Toluene (B28343)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM or toluene. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding small percentages of DCM or toluene (e.g., 1%, 2%, 5% DCM in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization to remove soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, xylene, or a mixture such as ethanol/water or hexane/ethyl acetate[2])

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 3: Purification of this compound by Sublimation

Sublimation is an effective method for purifying volatile solids like this compound from non-volatile impurities.[5][6]

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser

Procedure:

  • Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus with the cold finger or condenser.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating and Cooling: Begin heating the bottom of the apparatus gently. Circulate cold water through the cold finger or condenser.

  • Sublimation: The this compound will sublime from a solid to a gas and then deposit as pure crystals on the cold surface.[5][7]

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system. Carefully scrape the purified this compound crystals from the cold finger.

Visualization of Workflows

Impurity_Identification_and_Removal cluster_start Start: Crude this compound cluster_analysis Purity Analysis cluster_decision Impurity Profile cluster_purification Purification Strategy cluster_end End: Pure this compound Crude Crude Product TLC TLC Analysis Crude->TLC NMR NMR Spectroscopy TLC->NMR HPLC_GC HPLC/GC-MS NMR->HPLC_GC Impurity_Profile Identify Impurity Type HPLC_GC->Impurity_Profile Chroma Column Chromatography Impurity_Profile->Chroma Multiple Components/ Isomers Recrys Recrystallization Impurity_Profile->Recrys Solid with Soluble/ Insoluble Impurities Sublim Sublimation Impurity_Profile->Sublim Volatile Solid with Non-volatile Impurities Pure Pure this compound Chroma->Pure Recrys->Pure Sublim->Pure

Impurity Identification and Removal Workflow.

Purification_Selection Start Crude this compound Mixture Is_Volatile Is the main impurity non-volatile? Start->Is_Volatile Is_Isomer Are there isomeric impurities? Is_Volatile->Is_Isomer No Sublimation Sublimation Is_Volatile->Sublimation Yes Solubility_Diff Significant solubility difference between impurities and product? Is_Isomer->Solubility_Diff No Prep_HPLC Preparative HPLC Is_Isomer->Prep_HPLC Yes Column_Chromatography Column Chromatography Solubility_Diff->Column_Chromatography No Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes Pure_Product Pure this compound Sublimation->Pure_Product Prep_HPLC->Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Decision Tree for Purification Method Selection.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pentaphenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pentaphenes and related polycyclic aromatic hydrocarbons (PAHs). The information is designed to address specific issues encountered during the acquisition and interpretation of complex NMR spectra.

Troubleshooting Guides

This section addresses common problems encountered during the NMR analysis of substituted pentaphenes.

Question: Why are the aromatic proton signals in my ¹H NMR spectrum of a substituted pentaphene broad and poorly resolved?

Answer: Broadening of aromatic signals in the ¹H NMR spectra of substituted pentaphenes can arise from several factors:

  • Low Solubility: Substituted pentaphenes, being large polycyclic aromatic systems, often have poor solubility in common NMR solvents. Low solubility can lead to the formation of micro-aggregates, which tumble slowly in solution, resulting in broad NMR signals.

    • Solution: Try using a solvent in which your compound is more soluble, such as chlorinated solvents (CDCl₃, CD₂Cl₂), aromatic solvents (benzene-d₆, toluene-d₈), or polar aprotic solvents (DMSO-d₆, DMF-d₇). Gentle heating of the sample can also improve solubility, but be cautious of potential degradation.

  • Aggregation (π-π stacking): Even when dissolved, this compound derivatives can form aggregates through π-π stacking interactions. This can lead to chemical shift averaging and signal broadening.

    • Solution: Record the spectrum at a lower concentration to disfavor aggregation. Variable temperature NMR studies can also be informative; increasing the temperature can disrupt these interactions and lead to sharper signals.

  • Unresolved Couplings: The complex spin systems in substituted pentaphenes can lead to a multitude of small, unresolved coupling constants, which can manifest as broad signals.

    • Solution: Use a higher field NMR spectrometer to improve spectral dispersion. Advanced 2D NMR techniques like COSY and TOCSY can help to unravel these complex coupling networks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Solution: Ensure your sample is free from paramagnetic metals. If contamination is suspected, passing the sample through a small plug of silica (B1680970) gel or celite before preparing the NMR sample can help.

Question: I am struggling to assign the proton and carbon signals in my substituted this compound spectrum. How can I confidently assign the resonances?

Answer: The unambiguous assignment of ¹H and ¹³C NMR signals in substituted pentaphenes requires a combination of 1D and 2D NMR experiments.

  • Start with 1D NMR:

    • ¹H NMR: The chemical shifts of the aromatic protons will be influenced by the nature and position of the substituents. Electron-donating groups will generally shield nearby protons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).

    • ¹³C NMR and DEPT: A standard ¹³C NMR spectrum will show all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in DEPT-135 and DEPT-90 spectra.

  • Utilize 2D NMR for Connectivity:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds, ³JHH). This is crucial for tracing out the proton connectivity within individual aromatic rings of the this compound core.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). This allows you to link your proton assignments to the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and linking different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). By observing correlations from assigned protons to unassigned carbons, you can piece together the entire structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of substituents and for identifying through-space interactions between protons on different parts of the this compound skeleton.

The following workflow diagram illustrates a typical strategy for spectral assignment:

A typical workflow for the assignment of NMR spectra of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the this compound core?

A1: The chemical shifts for the unsubstituted this compound core are generally found in the aromatic region. For the isomer dibenz[a,h]anthracene, proton signals appear between approximately 7.6 and 9.2 ppm.[1] The exact chemical shifts for substituted pentaphenes will be highly dependent on the nature and position of the substituents. Electron-donating groups (e.g., alkoxy, amino) will cause upfield shifts (to lower ppm values) for nearby protons and carbons, while electron-withdrawing groups (e.g., nitro, carbonyl) will cause downfield shifts (to higher ppm values).

Q2: I observe long-range couplings in my ¹H NMR spectrum. How can I use these for structure elucidation?

A2: Long-range couplings (⁴J and ⁵J) are common in rigid aromatic systems like pentaphenes and can provide valuable structural information.

  • ⁴J (meta-coupling): Typically in the range of 1-3 Hz, these couplings are observed between protons in a 1,3-relationship on an aromatic ring.

  • ⁵J (para-coupling): These are generally smaller than meta-couplings (<1 Hz) and are observed between protons in a 1,4-relationship.

  • Through-space couplings: In some cases, couplings can be observed between protons that are close in space, even if they are separated by many bonds. These are often revealed by NOESY experiments.

The presence and magnitude of these long-range couplings can help to confirm the substitution pattern on the this compound ring system.

Q3: How do I choose the right NMR solvent for my substituted this compound sample?

A3: The choice of solvent is critical for obtaining high-quality NMR spectra of substituted pentaphenes.

  • Solubility: As mentioned in the troubleshooting section, good solubility is key. Test the solubility of your compound in a few deuterated solvents before preparing your NMR sample. Common choices for PAHs include CDCl₃, CD₂Cl₂, benzene-d₆, and DMSO-d₆.

  • Solvent Signals: Be aware of the residual solvent signals, which could overlap with your compound's signals. For example, the residual signal of CDCl₃ at ~7.26 ppm can interfere with the aromatic region.[2] Using a different solvent like acetone-d₆ (residual signal at ~2.05 ppm) can help to avoid this issue.[3]

  • Solvent Effects: Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of your compound due to anisotropic effects. This can be used to your advantage to resolve overlapping signals.

Q4: My compound is a mixture of isomers. How can I use NMR to distinguish them?

A4: NMR is a powerful tool for analyzing mixtures of isomers.

  • ¹H NMR: Different isomers will generally have distinct sets of signals in the ¹H NMR spectrum, although there may be some overlap.

  • 2D NMR:

    • COSY and HSQC/HMBC: These experiments can help to identify the connectivities within each isomer.

    • NOESY: This is particularly useful for distinguishing between stereoisomers. For example, in the case of atropisomers (isomers that are stable due to restricted rotation), NOESY can show which groups are on the same side of the molecule.

    • DOSY (Diffusion-Ordered Spectroscopy): If the isomers have different sizes or shapes, DOSY can be used to separate their NMR signals based on their different diffusion coefficients in solution.

Data Presentation

The following tables summarize representative ¹H NMR data for some this compound-related structures. Note that chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Dibenz[a,h]anthracene in CDCl₃ [1]

Proton AssignmentChemical Shift (ppm)Multiplicity
H-A9.155d
H-B8.875d
H-C7.962d
H-D7.918d
H-E7.763m
H-F7.722m
H-G7.653m

Table 2: ¹H and ¹³C NMR Data for 5-isopropoxybenzo[rst]this compound in CDCl₃ (Data extracted from supporting information of[3])

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound Core
18.63 (d)128.5
27.82 (t)126.9
37.96 (t)127.3
48.78 (d)124.9
67.51 (s)106.8
78.01 (s)122.1
98.81 (d)125.3
107.91 (t)128.1
117.85 (t)127.0
128.71 (d)128.8
Isopropoxy Group
OCH5.11 (sept)73.2
CH₃1.63 (d)22.8

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR of a Substituted this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified substituted this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently sonicate or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal. For optimal results on high-field instruments, automated 3D gradient shimming is recommended.

    • Tune and match the probe for both the ¹H and ¹³C channels.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra manually or using an automated routine.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • For ¹H spectra, integrate the signals to determine the relative number of protons.

Protocol 2: 2D NMR (COSY, HSQC, HMBC, NOESY) Acquisition

  • Sample Preparation and Instrument Setup: Follow steps 1 and 2 from Protocol 1. A slightly more concentrated sample may be beneficial for 2D experiments, especially for HMBC and NOESY.

  • 2D Experiment Acquisition:

    • Load the standard parameter sets for COSY, HSQC, HMBC, and NOESY experiments from the spectrometer's software library.

    • COSY: A gradient-selected COSY experiment is typically preferred. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension (a typical value is 256-512).

    • HSQC: This experiment is relatively sensitive. Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all signals.

    • HMBC: This experiment is less sensitive than HSQC. A longer acquisition time (more scans) will likely be required. The long-range coupling delay should be optimized based on the expected magnitude of the ²JCH and ³JCH coupling constants (a typical value is around 8-10 Hz).

    • NOESY: The mixing time is a critical parameter and should be chosen based on the size of the molecule and the expected internuclear distances (a typical range is 300-800 ms).

  • Data Processing:

    • Process the 2D data using the appropriate window functions and Fourier transformation in both dimensions.

    • Phase the spectra as required.

    • Calibrate the chemical shift axes.

Mandatory Visualizations

The following diagram illustrates the key through-bond and through-space correlations used in the structural elucidation of substituted pentaphenes.

nmr_correlations cluster_cosy COSY (Through-bond) cluster_hsqc HSQC (Through-bond) cluster_hmbc HMBC (Through-bond) H1 Proton A H2 Proton B H1->H2 ³J(HH) H1->H2 NOE C1 Carbon X H1->C1 ¹J(CH) C2 Carbon Y H1->C2 ²⁻³J(CH)

Key NMR correlations for structure elucidation.

References

degradation pathways of pentaphene-based devices and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to the degradation of pentaphene-based devices is limited in publicly available literature. The following troubleshooting guides and FAQs are based on extensive research into the degradation of pentacene, a closely related and well-studied polycyclic aromatic hydrocarbon, and are expected to be highly relevant for this compound-based devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation in this compound-based electronic devices?

This compound-based organic electronic devices are susceptible to degradation from a combination of environmental and operational stressors. The primary causes include:

  • Photo-oxidation: In the presence of light and oxygen, this compound can react to form endoperoxides, which can further transform into quinones. This process disrupts the conjugated π-electron system essential for charge transport. The choice of solvent can also affect the rate of photo-oxidation, with non-chlorinated or aromatic solvents generally minimizing the reaction rate.

  • Moisture and Air Exposure: Exposure to ambient air, containing both oxygen and water, can significantly degrade device performance. Moisture can act as a charge trap at the semiconductor-dielectric interface, leading to a decrease in mobility and an increase in threshold voltage. Over extended periods, this can lead to a drastic reduction in the on-current.[1]

  • Thermal Stress: Elevated temperatures can induce morphological changes in the this compound thin film, leading to the formation of grain boundaries and traps that hinder charge transport.[1] It has been reported that even moderate temperatures (e.g., 60°C) can cause a decrease in carrier mobility.[1]

  • Electrical Bias Stress: The application of a continuous gate voltage can lead to a shift in the threshold voltage, a phenomenon known as bias stress. This is often attributed to the trapping of charge carriers in the dielectric or at the semiconductor-dielectric interface.

Q2: My OFET device is showing a rapid decrease in mobility and on-current. What could be the cause?

A rapid decrease in mobility and on-current is a common symptom of degradation in this compound-based Organic Field-Effect Transistors (OFETs). Several factors could be at play:

  • Air Exposure: If the device was fabricated or measured in ambient air, exposure to oxygen and moisture is a likely culprit. This can lead to the formation of charge traps and degradation of the this compound film.[1]

  • Photo-oxidation: If the device was exposed to light, especially in the presence of oxygen, photo-degradation of the this compound active layer may have occurred.

  • Intrinsic Film Instability: Ultrathin films of some polycyclic aromatic hydrocarbons can be morphologically unstable and spontaneously reorganize, leading to a decrease in connectivity and charge carrier mobility.[2]

Troubleshooting Steps:

  • Characterize in an Inert Environment: Whenever possible, fabricate and characterize your devices in a nitrogen-filled glovebox to minimize exposure to air and moisture.

  • Encapsulate the Device: Applying an encapsulation layer can significantly slow down degradation from environmental factors.

  • Control Light Exposure: Store and measure your devices in the dark to prevent photo-oxidation.

Q3: I'm observing a significant shift in the threshold voltage of my this compound-based transistor over time. Why is this happening?

A shift in the threshold voltage (Vth) is a classic sign of bias stress instability. This is often caused by:

  • Charge Trapping: Under the application of a gate bias, charge carriers can become trapped in the gate dielectric or at the interface between the dielectric and the this compound semiconductor. These trapped charges create an additional electric field that needs to be overcome, resulting in a Vth shift.

  • Moisture-Related Traps: Water molecules adsorbed at the interface can act as electron traps, contributing to the threshold voltage shift.[1]

Prevention Strategies:

  • Dielectric Surface Treatment: Treating the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), can passivate surface traps and improve device stability.

  • High-Quality Dielectric: Using a high-quality, low-trap-density gate dielectric can minimize charge trapping.

  • Encapsulation: A robust encapsulation layer can prevent moisture from reaching the active interface.

Q4: What are the most effective methods to prevent degradation of this compound-based devices?

Preventing degradation is crucial for achieving long-term operational stability. Key strategies include:

  • Encapsulation: This is one of the most effective methods to protect the device from oxygen and moisture.[2] Various materials can be used, including polymers like parylene and inorganic thin films. Liquid-based encapsulation is also an emerging technique.[3]

  • Inert Environment Processing: Fabricating and handling devices in an inert atmosphere (e.g., a glovebox) minimizes exposure to environmental degradants from the outset.

  • Chemical Modification of this compound: Synthesizing this compound derivatives with tailored electronic properties (e.g., lower HOMO/LUMO levels) can enhance their intrinsic stability against oxidation.

  • Device Architecture Optimization: The choice of device architecture and materials, such as the gate dielectric and electrodes, can influence stability.

Troubleshooting Guides

Troubleshooting Poor Device Performance
Symptom Possible Cause Suggested Solution
Low Carrier Mobility Poor crystallinity of the this compound film.Optimize deposition parameters (substrate temperature, deposition rate). Consider post-deposition annealing.
Contamination at the semiconductor-dielectric interface.Ensure thorough cleaning of the substrate and dielectric surface. Use a surface treatment (e.g., OTS).
High Off-Current Leakage through the gate dielectric.Use a thicker or higher quality dielectric material.
Impurities in the this compound source material.Purify the this compound material before deposition.
Large Hysteresis in I-V Curves Mobile ions in the gate dielectric.Use a dielectric with low mobile ion concentration.
Charge trapping at the interface.Implement surface passivation with a SAM.
Device-to-Device Variation Inconsistent film morphology.Ensure uniform substrate temperature and deposition conditions.
Mask misalignment during electrode deposition.Use high-precision shadow masks or photolithography.

Quantitative Data on Device Degradation

The following table summarizes typical degradation data for pentacene-based OFETs, which can be considered indicative for this compound devices.

Parameter Initial Value Value After 9 Months in Air Reference
Maximum On-Current -61 µA-187 nA[1]
Charge Carrier Mobility (linear regime) 2 x 10-3 cm2/Vs1.2 x 10-5 cm2/Vs[1]
Threshold Voltage 4.8 V-8 V[1]

Experimental Protocols

Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound OFET
  • Substrate Cleaning:

    • Begin with a heavily doped p-type silicon wafer with a thermally grown SiO2 layer (typically 100-300 nm) acting as the gate and gate dielectric, respectively.

    • Sonicate the substrate sequentially in acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve surface wettability.

  • Dielectric Surface Treatment (Optional but Recommended):

    • For improved performance and stability, treat the SiO2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

    • This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene (B28343) or hexane) for a specified time, followed by rinsing and annealing.

  • This compound Deposition:

    • Deposit a thin film of this compound (typically 30-50 nm) onto the substrate via thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

    • Maintain the substrate at an elevated temperature (e.g., 60-80 °C) during deposition to promote crystalline growth. The deposition rate should be slow and controlled (e.g., 0.1-0.5 Å/s).

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes by evaporating a metal (e.g., Gold) through a shadow mask.

    • The channel length and width are determined by the dimensions of the shadow mask.

  • Device Characterization:

    • Perform electrical characterization using a semiconductor parameter analyzer in an inert environment (e.g., a nitrogen-filled glovebox) to obtain output and transfer characteristics.

Protocol 2: Encapsulation of a this compound-Based Device
  • Prepare the Encapsulant:

    • Choose an appropriate encapsulation material. For example, a UV-curable epoxy or a thermally curable polymer.

    • Degas the encapsulant in a vacuum chamber to remove any dissolved gases.

  • Apply the Encapsulant:

    • In an inert environment, carefully dispense the encapsulant over the device, ensuring complete coverage of the active area and electrodes.

    • For thin-film encapsulation, techniques like thermal evaporation or atomic layer deposition (ALD) can be used to deposit a barrier layer (e.g., Al2O3).

  • Cure the Encapsulant:

    • Cure the encapsulant according to the manufacturer's instructions (e.g., exposure to UV light for a specific duration or heating at a specific temperature).

  • Test the Encapsulated Device:

    • After curing, the device can be tested in ambient conditions to evaluate the effectiveness of the encapsulation in preventing degradation.

Visualizations

DegradationPathways This compound This compound (Ground State) ExcitedState Excited State (Singlet/Triplet) This compound->ExcitedState Light (hν) Traps Interface Traps This compound->Traps + H₂O Endoperoxide This compound Endoperoxide ExcitedState->Endoperoxide + ³O₂ Oxygen Oxygen (³O₂) Moisture Moisture (H₂O) Quinone Quinone Derivatives Endoperoxide->Quinone Rearrangement DegradedDevice Degraded Device (Low Mobility, Vth Shift) Quinone->DegradedDevice Traps->DegradedDevice

Caption: Photo-oxidation and moisture-induced degradation pathways in this compound-based devices.

ExperimentalWorkflow Substrate Substrate Cleaning (Si/SiO₂) SAM Surface Treatment (e.g., OTS) Substrate->SAM Deposition This compound Deposition (Thermal Evaporation) SAM->Deposition Electrodes Electrode Deposition (Au) Deposition->Electrodes Fabrication Device Fabrication Complete Electrodes->Fabrication Characterization Electrical Characterization (Inert Environment) Fabrication->Characterization Encapsulation Encapsulation Fabrication->Encapsulation StabilityTest Stability Testing (Ambient Conditions) Encapsulation->StabilityTest

Caption: Experimental workflow for fabrication and stability testing of this compound-based OFETs.

PreventionStrategies Degradation Device Degradation Prevention Prevention Strategies Encapsulation Encapsulation Prevention->Encapsulation Inert Inert Environment Processing Prevention->Inert Modification Chemical Modification Prevention->Modification Architecture Device Architecture Optimization Prevention->Architecture Encapsulation->Degradation Blocks O₂/H₂O Inert->Degradation Minimizes Exposure Modification->Degradation Increases Stability Architecture->Degradation Reduces Traps

Caption: Key strategies for the prevention of degradation in this compound-based devices.

References

Technical Support Center: Enhancing Charge Injection in Pentaphene OFETs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to charge injection in pentaphene-based Organic Field-Effect Transistors (OFETs).

Troubleshooting Guides & FAQs

Issue 1: High Contact Resistance and Poor Injection Efficiency

Q1: My this compound OFET shows a high "turn-on" voltage and low "ON" current, suggesting high contact resistance. What are the primary causes and how can I troubleshoot this?

A1: High contact resistance in this compound OFETs is a common issue that severely limits device performance. It primarily stems from a large energy barrier for charge injection between the metal electrode and the this compound semiconductor layer. Here’s a step-by-step guide to troubleshoot this problem:

Possible Causes & Troubleshooting Steps:

  • Energy Level Mismatch: A significant mismatch between the work function of the electrode material and the highest occupied molecular orbital (HOMO) of this compound for p-type transistors (or the lowest unoccupied molecular orbital (LUMO) for n-type) creates a large injection barrier.

    • Troubleshooting:

      • Work Function Tuning: Select electrode materials with a work function that closely matches the charge transport level of this compound. For p-type this compound, high work function metals like Gold (Au) or Platinum (Pt) are suitable. The work function of electrodes can be modified using self-assembled monolayers (SAMs).[1]

      • Interfacial Layers: Introduce a thin hole injection layer (HIL) or electron injection layer (EIL) between the electrode and the this compound film to facilitate a more gradual energy level transition.

  • Poor Interfacial Morphology: A rough or disordered interface between the electrode and the this compound film can create charge traps and hinder efficient injection.

    • Troubleshooting:

      • Substrate & Electrode Cleaning: Ensure meticulous cleaning of the substrate and electrodes before this compound deposition to remove any contaminants.

      • Optimized Deposition: Fine-tune the deposition parameters for this compound (e.g., substrate temperature, deposition rate) to promote a well-ordered film growth at the interface.

  • Presence of a Thin Insulating Layer: An unintentional insulating layer, such as a native oxide on the electrode surface, can impede charge injection.

    • Troubleshooting:

      • Surface Treatment: Employ surface treatments like UV-ozone or plasma cleaning to remove any organic residues or thin oxide layers from the electrode surface before depositing the organic semiconductor.

Q2: What are the most effective strategies to reduce the charge injection barrier in my this compound OFETs?

A2: Several effective strategies can be employed to reduce the charge injection barrier and thereby decrease contact resistance:

  • Insertion of a Hole-Injection Layer (HIL): For p-type this compound OFETs, introducing a thin layer of a material with an intermediate HOMO level between the electrode and the this compound can significantly lower the injection barrier. Common HIL materials include:

    • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate is a conductive polymer widely used as an HIL. It can reduce the hole-injection barrier in pentacene (B32325) OFETs from 0.85 eV to 0.14 eV.[2]

    • Metal Oxides: Transition metal oxides like Molybdenum Oxide (MoOₓ) and Vanadium Oxide (VOₓ) are effective HILs due to their high work functions.[3][4] Inserting an ultrathin MoOₓ layer in pentacene transistors has been shown to reduce the contact resistance by nearly an order of magnitude.[5]

  • Contact Doping: This technique involves introducing a thin layer of a molecular dopant at the electrode-semiconductor interface to create a region of high charge carrier concentration, which narrows the depletion region and facilitates tunneling injection.

    • P-type Dopants: For p-type this compound, molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F₄TCNQ) and fluorinated fullerene derivatives (e.g., C₆₀F₃₆) are effective p-dopants.[6][7] A 1 nm thin interlayer of a p-dopant can decrease the contact resistance from 55 kΩ cm to 10 kΩ cm.[5]

  • Electrode Work Function Modification: The work function of the metal electrodes can be tuned using self-assembled monolayers (SAMs). Thiol-based SAMs on gold electrodes can either increase or decrease the work function depending on the dipole moment of the SAM molecule.[1]

Issue 2: Device Instability and High Operating Voltage

Q1: My this compound OFETs require a high operating voltage and exhibit significant threshold voltage shifts. Could this be related to charge injection issues?

A1: Yes, both high operating voltages and threshold voltage instability can be linked to inefficient charge injection and trapping at the interfaces.

Possible Causes & Troubleshooting Steps:

  • Charge Trapping at the Dielectric Interface: Traps at the interface between the gate dielectric and the this compound layer can capture charge carriers, leading to a shift in the threshold voltage and requiring a higher gate voltage to accumulate a sufficient number of charge carriers in the channel.

    • Troubleshooting:

      • Dielectric Surface Passivation: Treat the gate dielectric surface with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to passivate trap states and improve the morphology of the this compound film.

  • Inefficient Injection Leading to Space-Charge Effects: Poor charge injection can lead to the accumulation of charge near the contacts, creating a space-charge region that impedes further injection and increases the operating voltage.

    • Troubleshooting:

      • Implement Injection Enhancement Strategies: Utilize the strategies mentioned in the previous section, such as HILs or contact doping, to improve injection efficiency and reduce space-charge effects.

  • Bulk Traps in the this compound Film: Impurities or structural defects within the this compound film can act as charge traps.

    • Troubleshooting:

      • Material Purification: Purify the this compound source material using techniques like temperature gradient sublimation to minimize impurities.

      • Optimize Deposition Conditions: Adjust deposition parameters to improve the crystallinity and reduce the density of defects in the this compound film.

Quantitative Data Summary

The following tables summarize the quantitative improvements observed in OFETs (primarily pentacene-based, with principles applicable to this compound) using various charge injection enhancement strategies.

StrategyMaterial/MethodParameterBefore TreatmentAfter TreatmentReference
Hole-Injection Layer PEDOT:PSS on AuHole-Injection Barrier0.85 eV0.14 eV[2]
PEDOT:PSS on AuContact Resistance (at -100V gate bias)~1.5 x 10⁶ Ω·cm (Source)~7.0 x 10⁵ Ω·cm (Source)[2]
PEDOT:PSS on AuField-Effect Mobility0.031 cm²/Vs0.218 cm²/Vs[2]
Contact Doping 1 nm p-dopant interlayerContact Resistance55 kΩ cm10 kΩ cm[5]
1 nm p-dopant interlayerThreshold Voltage-2.2 V-0.8 V[5]
Metal Oxide Interlayer Ultrathin MoOₓContact ResistanceReduced by nearly an order of magnitude[5]

Experimental Protocols

Protocol 1: Fabrication of a this compound OFET with a PEDOT:PSS Hole-Injection Layer
  • Substrate Cleaning: Sequentially sonicate the substrate (e.g., Si/SiO₂) in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Electrode Patterning: Define the source and drain electrodes (e.g., Au) on the substrate using standard photolithography and lift-off processes.

  • PEDOT:PSS Deposition:

    • Prepare a filtered aqueous solution of PEDOT:PSS.

    • Spin-coat the PEDOT:PSS solution onto the substrate at a speed of 3000-5000 rpm for 60 seconds to achieve a thin, uniform layer.

    • Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual solvent.

  • This compound Deposition: Thermally evaporate this compound onto the substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature and deposition rate should be optimized to achieve a highly crystalline film.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer.

Protocol 2: Implementation of Contact Doping with F₄TCNQ
  • Substrate and Electrode Preparation: Follow steps 1 and 2 from Protocol 1.

  • Dopant Layer Deposition:

    • In a high-vacuum thermal evaporator, deposit a very thin layer (e.g., 1-2 nm) of F₄TCNQ onto the substrate. A shadow mask can be used to selectively deposit the dopant only in the contact regions.

  • This compound Deposition: Without breaking vacuum, deposit the this compound layer on top of the dopant layer.

  • Top Electrode Deposition (for top-contact configuration): If fabricating a top-contact device, deposit the source and drain electrodes through a shadow mask after the this compound deposition.

  • Device Characterization: Perform electrical measurements as described in Protocol 1.

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_injection_layer Injection Enhancement cluster_active_layer Active Layer cluster_finalization Device Finalization sub_clean Substrate Cleaning elec_patt Electrode Patterning sub_clean->elec_patt hil_dep HIL Deposition (e.g., PEDOT:PSS) elec_patt->hil_dep Option A contact_dope Contact Doping (e.g., F4TCNQ) elec_patt->contact_dope Option B pent_dep This compound Deposition hil_dep->pent_dep contact_dope->pent_dep char Device Characterization pent_dep->char

Caption: Experimental workflow for fabricating this compound OFETs with enhanced charge injection.

logical_relationship cluster_causes Root Causes cluster_solutions Solutions problem High Contact Resistance cause1 Energy Level Mismatch problem->cause1 cause2 Poor Interfacial Morphology problem->cause2 cause3 Interfacial Traps problem->cause3 sol1 Interfacial Layers (HILs) cause1->sol1 sol2 Contact Doping cause1->sol2 sol3 Work Function Tuning cause1->sol3 cause2->sol1 sol4 Surface Passivation cause2->sol4 cause3->sol4

Caption: Logical relationship between the problem of high contact resistance and potential solutions.

References

improving the performance and stability of pentaphene OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of pentaphene-based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of rapid degradation in my this compound OLEDs?

A1: Degradation in this compound OLEDs can be broadly categorized into two types:

  • Extrinsic Degradation: This is primarily caused by environmental factors. The organic layers, including this compound, are highly susceptible to moisture and oxygen, which can penetrate the device and cause non-emissive dark spots and overall luminance decay.[1][2] Effective encapsulation is the most critical countermeasure.

  • Intrinsic Degradation: This arises from factors inherent to the device operation. It includes the formation of unstable excitons, electrochemical side reactions due to imbalanced charge injection, and morphological changes in the organic thin films, such as crystallization.[1][3]

Q2: What is "burn-in" and how can I mitigate it in my this compound OLEDs?

A2: Burn-in is the permanent degradation of localized areas of an OLED, resulting in a faint afterimage of a static display. It occurs when certain pixels are used more frequently than others, leading to a differential decrease in brightness. To prevent this, avoid displaying static images for extended periods and utilize the entire display area dynamically. Using a black background when possible can also help, as it reduces the number of pixels that are actively emitting light.[4]

Q3: What is the expected operational lifetime of a this compound OLED and what factors influence it?

A3: The operational lifetime, often reported as LT70 (time until luminance drops to 70% of its initial value), is highly dependent on the device architecture, materials used, and operating conditions.[5] Key influencing factors include:

  • Encapsulation: High-performance encapsulation can significantly extend the lifetime by preventing environmental degradation.[6][7]

  • Host Material: The stability of the host material is crucial. A host with high thermal and morphological stability will contribute to a longer device lifetime.[8][9]

  • Driving Current/Brightness: Higher brightness requires higher current, which accelerates degradation. Reducing the driving current can substantially increase the operational lifetime.[4] For example, at a brightness level suitable for office lighting (around 3,000 cd/m²), some OLEDs can achieve lifetimes of up to 100,000 hours.[5]

Q4: Can I use this compound in flexible OLEDs?

A4: Yes, this compound, like other small molecule organic semiconductors, can be used in flexible OLEDs. The key challenge for flexible devices is not the organic material itself but the encapsulation. Traditional glass encapsulation is rigid. For flexible applications, thin-film encapsulation (TFE) is necessary to protect the device from moisture and oxygen while allowing for bending.[7][10] TFE typically consists of alternating layers of inorganic and organic materials.[7]

Troubleshooting Guides

Issue 1: Low External Quantum Efficiency (EQE)

Low EQE is a common issue that can stem from several factors within the device. This guide provides a systematic approach to diagnosing and addressing the root cause.

Troubleshooting Flowchart for Low EQE

start Low EQE Observed q1 Is charge injection balanced? start->q1 s1_no Modify Injection Layers q1->s1_no No q2 Is the host material appropriate? q1->q2 Yes s1_yes Optimize Layer Thicknesses s1_yes->q2 s1_no->q2 s2_no Select Host with Suitable Energy Levels q2->s2_no No q3 Is there significant exciton (B1674681) quenching? q2->q3 Yes s2_yes Check Emitter Concentration s2_yes->q3 s2_no->q3 s3_yes Reduce Emitter Doping q3->s3_yes Yes s3_no Investigate Interfacial Layers q3->s3_no No end Improved EQE s3_yes->end s3_no->end

Caption: Troubleshooting flowchart for diagnosing and improving low EQE.

Detailed Steps:

  • Evaluate Charge Balance: Imbalanced injection of holes and electrons is a primary cause of low efficiency.

    • Diagnosis: Fabricate single-carrier devices (hole-only and electron-only) to measure the current-voltage characteristics of each carrier type. A significant disparity indicates imbalanced transport.

    • Solution:

      • Modify Injection Layers: Introduce or optimize hole-injection layers (HILs) and electron-injection layers (EILs) to reduce the injection barriers from the electrodes.[11]

      • Adjust Transport Layer Thickness: Vary the thickness of the hole-transport layer (HTL) and electron-transport layer (ETL) to balance the arrival of charges in the emissive layer.

  • Assess Host-Guest System: The interaction between the this compound (guest) and the host material is critical for efficient energy transfer.

    • Diagnosis: Review the HOMO/LUMO energy levels of your this compound derivative and the host material. For efficient energy transfer, the host's energy levels should be higher than the guest's.

    • Solution:

      • Select an Appropriate Host: Choose a host material with a high triplet energy level to confine excitons on the this compound guest molecules. The host should also possess good charge transport properties.[8][12]

      • Optimize Doping Concentration: The concentration of this compound in the host affects both energy transfer and concentration quenching. Systematically vary the doping concentration (e.g., from 1% to 10% by weight) to find the optimal value.

  • Investigate Exciton Quenching: Exciton quenching mechanisms can reduce the number of radiative decays.

    • Diagnosis: High efficiency roll-off at increasing current densities can indicate triplet-triplet annihilation (TTA) or singlet-triplet annihilation (STA).

    • Solution:

      • Reduce Emitter Concentration: Lowering the doping concentration can increase the distance between emitter molecules, reducing the likelihood of TTA.[13]

      • Broaden the Recombination Zone: Employing a mixed-host system or a graded doping profile can distribute the recombination of excitons over a wider area, lowering the local exciton concentration.[13]

Issue 2: Device Instability and Short Lifetime

Device instability manifests as a rapid decrease in luminance or an increase in operating voltage over time.

Logical Relationship of Factors Affecting Device Stability

cluster_extrinsic Extrinsic Factors cluster_intrinsic Intrinsic Factors Moisture Moisture Ingress Encapsulation Poor Encapsulation Moisture->Encapsulation Oxygen Oxygen Ingress Oxygen->Encapsulation Morphology Morphological Instability (e.g., Crystallization) MaterialPurity Low Material Purity Morphology->MaterialPurity ChargeImbalance Charge Imbalance DeviceArchitecture Suboptimal Device Architecture ChargeImbalance->DeviceArchitecture ExcitonFormation Unstable Excitons ExcitonFormation->DeviceArchitecture Degradation Device Degradation (Luminance Decay, Voltage Rise) Encapsulation->Degradation MaterialPurity->Degradation DeviceArchitecture->Degradation

Caption: Key factors contributing to this compound OLED degradation.

Detailed Steps:

  • Improve Encapsulation: This is the most critical step to prevent extrinsic degradation.

    • Method: Employ thin-film encapsulation (TFE) for flexible devices or glass lid encapsulation for rigid substrates. Multi-layer encapsulation structures, such as alternating organic and inorganic layers (e.g., Al₂O₃/acrylic), can significantly improve barrier performance against moisture and oxygen.[6][7] The water vapor transmission rate (WVTR) should be minimized, ideally to the order of 10⁻⁶ g·m⁻²·day⁻¹.[14]

    • Verification: Monitor device lifetime in both ambient and inert (glovebox) environments. A significantly longer lifetime in the inert environment confirms that extrinsic factors are a major cause of degradation.

  • Enhance Material Stability and Purity:

    • Purification: Impurities in the synthesized this compound or other organic layers can act as charge traps or quenching sites, accelerating degradation.[15] Use techniques like temperature gradient sublimation for purification.

    • Host Material Selection: Choose host materials with high thermal stability, indicated by a high glass transition temperature (Tg > 100 °C) and decomposition temperature (Td > 400 °C).[8] This prevents morphological changes like crystallization during device operation.

    • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) in the this compound molecule can strengthen chemical bonds, slowing down chemical degradation and enhancing operational lifetime.[16][17]

  • Optimize Device Architecture and Interfaces:

    • Interfacial Engineering: The interfaces between the organic layers and the electrodes are crucial for efficient charge injection and transport. Poor interfaces can lead to charge accumulation and degradation.[18][19] Consider surface treatments like UV-Ozone on the ITO anode to improve the work function and enhance hole injection.[20]

    • Balanced Charge Transport: As with improving EQE, ensuring balanced charge transport is vital for stability. An imbalance can lead to the accumulation of charges at interfaces, causing localized degradation.[21]

Data Presentation

Table 1: Comparison of Encapsulation Methods

Encapsulation MethodKey MaterialsTypical WVTR (g·m⁻²·day⁻¹)FlexibilityKey AdvantagesKey Disadvantages
Glass LidGlass, UV-curable sealant< 10⁻⁶NoExcellent barrier performanceRigid, not suitable for flexible devices
Single-Layer TFEAl₂O₃, SiNₓ~10⁻³ - 10⁻⁴YesSimple processProne to defects, moderate barrier
Multi-Layer TFEAl₂O₃/Polymer, Graphene< 10⁻⁶YesHigh barrier performance, mechanically robustComplex fabrication process

Data compiled from multiple sources for illustrative purposes.[7][14]

Table 2: Properties of Common Host Materials for OLEDs

Host MaterialAbbreviationTriplet Energy (eV)Tg (°C)Key Characteristics
4,4′-Bis(N-carbazolyl)-1,1′-biphenylCBP~2.6~110Good hole transport, widely used standard
1,3,5-Tris(carbazol-9-yl)benzenetCP~2.8~151High triplet energy, good for blue emitters
TPBiTPBi~2.7~62Good electron transport, good thermal stability
Tris(4-carbazoyl-9-ylphenyl)amineTCTA~2.8~151Good hole transport, high thermal stability

Note: The suitability of a host depends on the specific energy levels of the this compound emitter.[8][22]

Experimental Protocols

Protocol 1: Standard OLED Fabrication by Thermal Evaporation

This protocol outlines the general steps for fabricating a this compound-based OLED in a high-vacuum thermal evaporation system.

Experimental Workflow for OLED Fabrication

cluster_prep Substrate Preparation cluster_dep Layer Deposition (High Vacuum) Cleaning 1. Substrate Cleaning (DI Water, Acetone, IPA) Drying 2. Oven Drying Cleaning->Drying Treatment 3. Surface Treatment (UV-Ozone/Plasma) Drying->Treatment HIL 4. HIL Deposition Treatment->HIL HTL 5. HTL Deposition HIL->HTL EML 6. EML Co-evaporation (this compound + Host) HTL->EML ETL 7. ETL Deposition EML->ETL EIL 8. EIL Deposition ETL->EIL Cathode 9. Cathode Deposition EIL->Cathode Encapsulation 10. Encapsulation Cathode->Encapsulation

Caption: Step-by-step workflow for the fabrication of a this compound OLED.

Methodology:

  • Substrate Cleaning:

    • Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths containing deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[20]

    • Dry the substrates in an oven at 120 °C for at least 30 minutes to remove residual solvents.[20]

  • Surface Treatment:

    • Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-15 minutes. This increases the work function of the ITO, promoting efficient hole injection.[16]

  • Organic and Metal Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the layers sequentially without breaking vacuum:

      • Hole-Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole-Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Co-evaporate the this compound derivative (guest) with a suitable host material (e.g., CBP). The typical doping concentration is 1-10 wt% and the layer thickness is around 20-30 nm. Deposition rates must be carefully controlled to achieve the desired doping ratio.

      • Electron-Transport Layer (ETL): e.g., 30 nm of TPBi.

      • Electron-Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

      • Cathode: Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the device's active area.

  • Encapsulation:

    • Immediately after fabrication, transfer the device to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation to prevent degradation from exposure to air and moisture.

Protocol 2: Synthesis of a this compound Derivative (Illustrative)

The synthesis of this compound and its derivatives can be complex. This is a generalized example of a synthetic step often used in creating functionalized polycyclic aromatic hydrocarbons. Always refer to specific literature procedures for the target molecule.

Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve your starting materials (e.g., a di-halo-aromatic precursor and a boronic acid derivative for a Suzuki coupling reaction) in an appropriate anhydrous solvent (e.g., toluene (B28343) or THF).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., an aqueous solution of K₂CO₃).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by extracting the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[23]

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired this compound derivative.[23]

  • Final Purification: For OLED applications, a final purification step using temperature gradient sublimation is highly recommended to achieve the required purity.[15]

References

troubleshooting poor film morphology in evaporated pentaphene films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor film morphology in evaporated pentaphene films.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor film morphology in evaporated this compound films?

Poor film morphology in evaporated this compound films, often characterized by small grain size, high roughness, or the presence of defects, can be attributed to several factors. The primary parameters that influence the nucleation and growth of the film include the deposition rate, the temperature of the substrate during deposition, and the preparation of the substrate surface.[1][2][3] Post-deposition processing, such as annealing, can also significantly impact the final film structure.[4][5][6]

Q2: How does the deposition rate affect the morphology of my this compound film?

The deposition rate plays a critical role in determining the nucleation density and grain size of the film.

  • High Deposition Rates: A higher deposition rate can lead to a significant increase in nucleation density, resulting in smaller grain sizes.[1] This is because molecules have less time to diffuse on the substrate surface and find energetically favorable sites for crystallization. High deposition rates can also lead to poor morphology near electrode edges, which can increase contact resistance.[1]

  • Low Deposition Rates: Slower deposition rates generally favor the formation of larger, more well-ordered crystalline grains.[7] This is because the molecules have more time to diffuse on the surface and arrange themselves into a more ordered state.

Q3: My films have very small grains. How can I increase the grain size?

To increase the grain size of your this compound films, you should consider the following adjustments:

  • Decrease the Deposition Rate: Reducing the deposition rate allows more time for molecular diffusion on the substrate surface, leading to lower nucleation density and the growth of larger grains.[1]

  • Increase the Substrate Temperature: A higher substrate temperature provides more thermal energy to the molecules, enhancing their surface mobility. This reduces the nucleation density and promotes the growth of larger crystalline domains.[1][8]

  • Optimize Substrate Surface: A clean and appropriately treated substrate surface can promote better molecular ordering and larger grain formation.

Q4: What is the optimal substrate temperature for this compound deposition?

The optimal substrate temperature is a critical parameter that influences film crystallinity and phase.

  • Elevated Temperatures: Increasing the substrate temperature generally leads to larger grain sizes and higher crystallinity.[1][8] However, excessively high temperatures can lead to the formation of multiple crystalline phases (polymorphism), which can increase electronic disorder.[1]

  • Room Temperature: Deposition at room temperature can sometimes lead to a single crystalline phase, which may result in lower electronic disorder.[1]

Finding the optimal temperature often requires experimentation for a specific substrate and desired film properties.

Q5: Why is substrate preparation so important, and what are the recommended procedures?

The condition of the substrate surface has a profound impact on the nucleation, growth, and adhesion of the this compound film.[9][10] A contaminated or improperly treated surface can lead to a high density of nucleation sites, resulting in small grains and poor film quality. Surface treatments can also be used to control the surface energy, which influences the growth mode of the film.[11]

A detailed protocol for substrate cleaning and surface treatment is provided in the "Experimental Protocols" section below.

Q6: Can post-deposition annealing improve my film morphology?

Yes, post-deposition annealing can significantly improve the quality of this compound films. Annealing the film after deposition can promote molecular reordering, leading to an increase in crystalline domain size and a reduction in defects.[4][6] This process can enhance the electrical properties of the film.[5][12][13] However, the annealing temperature and duration must be carefully controlled, as excessive heat can damage the film.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for achieving good film morphology in this compound and analogous pentacene (B32325) films, based on literature data.

Table 1: Deposition Parameters for Pentacene Thin Films

ParameterTypical RangeEffect on MorphologyReference(s)
Deposition Rate 0.05 Å/s - 1.14 Å/sSlower rates generally lead to larger grains. An optimal rate exists for maximizing charge carrier mobility.[14]
Substrate Temperature Room Temp. - 120 °CHigher temperatures promote larger grains but can introduce polymorphism.[1][7][8]
Base Pressure 10⁻⁶ - 10⁻¹² TorrHigh vacuum is necessary to minimize contamination and reactions with residual gases.[7][11]

Table 2: Post-Deposition Annealing Parameters for Pentacene Thin Films

ParameterTypical RangeEffect on Morphology and PropertiesReference(s)
Annealing Temperature 70 °C - 200 °CIncreases crystalline domain size and improves molecular ordering. Optimal temperature can maximize charge carrier mobility.[4][5][6][12]
Annealing Duration 1 min - several hoursLonger durations can further improve crystallinity, but must be balanced against potential for film damage.[12]

Experimental Protocols

Protocol 1: Substrate Cleaning and Surface Treatment

  • Initial Cleaning:

    • Place substrates in a beaker.

    • Sonicate in a sequence of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.

    • After the final sonication, blow-dry the substrates with high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended):

    • Place the cleaned, dry substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic residues and to create a hydrophilic surface.

  • Surface Modification (e.g., with OTS for a hydrophobic surface):

    • Prepare a solution of octadecyltrichlorosilane (B89594) (OTS) in a nonpolar solvent like toluene (B28343) or hexadecane (B31444) (typically a 1-5 mM solution).

    • Immerse the cleaned (and UV-Ozone treated, if applicable) substrates in the OTS solution for 15-60 minutes.

    • After immersion, rinse the substrates thoroughly with the pure solvent (toluene or hexadecane) to remove any excess, unreacted OTS.

    • Finally, blow-dry the substrates with high-purity nitrogen.

Protocol 2: Thermal Evaporation of this compound

  • System Preparation:

    • Ensure the thermal evaporation chamber is clean and has reached a base pressure of at least 5 x 10⁻⁶ mbar.[15]

    • Load the cleaned substrates into the substrate holder.

    • Place high-purity this compound powder into a suitable evaporation source, such as a quartz crucible or a molybdenum boat.

  • Deposition Process:

    • Heat the substrate holder to the desired temperature and allow it to stabilize.

    • Slowly increase the temperature of the evaporation source to begin sublimation of the this compound.[15] The evaporation temperature for many organic materials is below 500°C.[15]

    • Monitor the deposition rate using a quartz crystal microbalance. Adjust the source temperature to achieve and maintain the desired deposition rate.

    • Once the desired film thickness is reached, close the shutter to the source.

    • Turn off the heating for the source and allow it to cool down.

    • Allow the substrates to cool to room temperature before venting the chamber.

Protocol 3: Post-Deposition Annealing

  • Annealing Setup:

    • The annealing can be performed in-situ (inside the vacuum chamber after deposition) or ex-situ (on a hotplate in a controlled environment, such as a nitrogen-filled glovebox).

  • Annealing Procedure:

    • If annealing in-situ, heat the substrate holder to the desired annealing temperature after the deposition is complete.

    • If annealing ex-situ, transfer the samples to a hotplate in a glovebox.

    • Set the desired annealing temperature and time.

    • Once the annealing time is complete, turn off the heat and allow the samples to cool down slowly to room temperature to avoid thermal shock.

Visualizations

TroubleshootingWorkflow Start Poor Film Morphology Observed Q1 Are the grains too small? Start->Q1 A1 Decrease Deposition Rate Increase Substrate Temperature Q1->A1 Yes Q2 Is the film rough or discontinuous? Q1->Q2 No Anneal Consider Post-Deposition Annealing A1->Anneal A2 Optimize Substrate Cleaning Consider Surface Treatment (e.g., OTS) Q2->A2 Yes Q3 Are there many defects or impurities? Q2->Q3 No A2->Anneal A3 Check Purity of Source Material Ensure High Vacuum During Deposition Q3->A3 Yes Q3->Anneal No A3->Anneal End Improved Film Morphology Anneal->End

Caption: Troubleshooting workflow for poor this compound film morphology.

EvaporationWorkflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Prep1 Substrate Cleaning (Solvents, Sonication) Prep2 Surface Treatment (e.g., UV-Ozone, OTS) Prep1->Prep2 Prep3 Load Substrates & Source Material Prep2->Prep3 Prep4 Pump Down to High Vacuum (< 5e-6 mbar) Prep3->Prep4 Dep1 Set Substrate Temperature Prep4->Dep1 Dep2 Heat Evaporation Source Dep1->Dep2 Dep3 Monitor & Control Deposition Rate Dep2->Dep3 Dep4 Deposit to Desired Thickness Dep3->Dep4 Post1 Cool Down Source & Substrates Dep4->Post1 Post2 Vent Chamber Post1->Post2 Post3 Post-Deposition Annealing (Optional) Post2->Post3

Caption: Experimental workflow for thermal evaporation of this compound.

ParameterRelationships cluster_params Deposition Parameters cluster_props Film Properties DepRate Deposition Rate GrainSize Grain Size DepRate->GrainSize - Roughness Surface Roughness DepRate->Roughness + SubTemp Substrate Temperature SubTemp->GrainSize + Crystallinity Crystallinity SubTemp->Crystallinity + SubSurf Substrate Surface SubSurf->GrainSize influences SubSurf->Crystallinity influences SubSurf->Roughness influences

Caption: Relationships between deposition parameters and film morphology.

References

Technical Support Center: Optimizing Solvent Selection for Pentaphene Solution Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for the solution processing of pentaphene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Poor Solubility / Incomplete Dissolution Inappropriate Solvent Polarity: this compound is a nonpolar molecule and will have poor solubility in polar solvents.Select a nonpolar aromatic solvent. Good starting points include toluene, xylene, chloroform, or dichlorobenzene. Avoid polar solvents like alcohols, acetone, or water.
Insufficient Sonication/Agitation: The material may not be fully dispersed.Increase sonication time or agitation speed. Ensure the solution is being adequately mixed.
Low Temperature: Solubility is often temperature-dependent.Gently warm the solvent while dissolving the this compound. Be cautious and perform this in a well-ventilated area, away from ignition sources.
Precipitation of this compound After Dissolution Supersaturation: The solution was prepared at a higher temperature and has cooled, causing the this compound to crash out.Re-heat the solution gently before use. Alternatively, prepare a solution at a concentration known to be stable at room temperature.
Solvent Evaporation: Partial evaporation of the solvent increases the concentration of this compound beyond its solubility limit.Keep the solution container tightly sealed when not in use.
Poor Film Quality (e.g., Aggregates, Pinholes, Discontinuous Film) "Poor" Solvent Quality: Even if a solvent dissolves this compound, it may not be a "good" solvent for film formation, leading to molecular aggregation.Experiment with different nonpolar aromatic solvents. Sometimes a mixture of solvents can improve film morphology.
Fast Solvent Evaporation: Rapid drying can prevent the molecules from organizing into a uniform film.Use a solvent with a higher boiling point to slow down the evaporation rate. Consider techniques like spin coating in a solvent-rich atmosphere.
Incompatible Substrate Surface Energy: The solvent may not wet the substrate surface properly, leading to dewetting and film discontinuity.Treat the substrate surface to modify its surface energy (e.g., with a self-assembled monolayer).
Particulate Contamination: Dust or undissolved particles can act as nucleation sites for defects.Filter the this compound solution through a PTFE syringe filter (e.g., 0.2 µm pore size) before deposition.
Inconsistent Results Between Batches Variability in Solvent Purity: Impurities in the solvent can affect solubility and film formation.Use high-purity, anhydrous solvents for all experiments.
Solution Aging: Over time, molecules in solution can aggregate.It is best practice to use freshly prepared solutions for film deposition.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound, a polycyclic aromatic hydrocarbon (PAH), is nonpolar. Therefore, it dissolves best in nonpolar organic solvents. Aromatic solvents are particularly effective due to favorable π-π stacking interactions. Good candidate solvents include:

  • Toluene

  • Xylene

  • Chloroform

  • Dichlorobenzene (DCB)

  • Tetrahydrofuran (THF) - Note: THF is a polar aprotic solvent but can dissolve a wide range of nonpolar and polar compounds and may be a suitable option.[1]

Q2: How can I determine the solubility of this compound in a new solvent?

A2: A detailed experimental protocol for determining solubility is provided in the "Experimental Protocols" section of this document. The general principle involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the dissolved this compound in the supernatant.

Q3: My this compound solution is forming aggregates. What can I do?

A3: Aggregation in solution can be caused by using a "poor" solvent or by the solution being too concentrated.[2] Try switching to a different nonpolar aromatic solvent or reducing the concentration. Additionally, ensure the solution is freshly prepared, as aggregation can occur over time.[2]

Q4: How does the solvent boiling point affect film deposition?

A4: The boiling point of the solvent influences the evaporation rate during solution-based deposition techniques like spin coating. A low-boiling-point solvent will evaporate quickly, which may not allow sufficient time for the this compound molecules to self-organize into a well-ordered, uniform film. A higher-boiling-point solvent allows for a longer drying time, which can promote better molecular ordering and result in a more crystalline and uniform film.

Q5: Can I use a mixture of solvents?

A5: Yes, using a co-solvent system can be a powerful strategy. A small amount of a "good" solvent mixed with a "poor" but more volatile solvent can help to control the crystallization process during film deposition, potentially leading to improved film morphology.

Data Presentation

Solvent Class Examples Expected this compound Solubility Rationale
Nonpolar Aromatic Toluene, Xylene, DichlorobenzeneHighSimilar nonpolar, aromatic nature allows for effective solvation through van der Waals forces and π-π interactions.
Halogenated Aliphatic Chloroform, DichloromethaneModerate to HighNonpolar to weakly polar nature can facilitate dissolution.
Polar Aprotic Tetrahydrofuran (THF)ModerateCan dissolve a wide range of compounds, but its polarity may limit high solubility compared to purely nonpolar solvents.[1]
Polar Protic Methanol, Ethanol, WaterVery Low / InsolubleThe high polarity and hydrogen-bonding nature of these solvents do not favorably interact with the nonpolar this compound molecule.
Nonpolar Aliphatic Hexane, CyclohexaneLowWhile nonpolar, the lack of aromaticity results in less effective solvation compared to aromatic solvents.

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Candidate solvent (high purity)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Volumetric flasks

  • Analytical balance

  • UV-Vis spectrophotometer

  • Syringe and PTFE filters (0.2 µm)

Procedure:

  • Preparation of Supersaturated Mixture:

    • Add an excess amount of this compound to a scintillation vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the candidate solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should appear saturated with visible excess solid.

  • Sample Collection and Preparation:

    • Allow the vial to rest in the constant temperature environment for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a 0.2 µm PTFE filter into a clean, tared volumetric flask to remove any remaining solid particles.

    • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

  • Analysis:

    • Dilute the saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectroscopy).

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Visualizations

Solvent_Selection_Workflow start Start: Define Processing Goal (e.g., High Solubility, Film Quality) select_class Select Solvent Class (Nonpolar Aromatic) start->select_class screen_candidates Screen Candidate Solvents (Toluene, Xylene, DCB, Chloroform) select_class->screen_candidates solubility_test Perform Solubility Test (Shake-Flask Protocol) screen_candidates->solubility_test dissolved This compound Dissolved? solubility_test->dissolved dissolved->select_class No optimize_conc Optimize Concentration dissolved->optimize_conc Yes film_deposition Film Deposition (e.g., Spin Coating) optimize_conc->film_deposition film_quality Acceptable Film Quality? film_deposition->film_quality end End: Optimized Process film_quality->end Yes troubleshoot Troubleshoot Film (See Guide) film_quality->troubleshoot No troubleshoot->screen_candidates

Caption: Workflow for optimizing this compound solvent selection.

Troubleshooting_Decision_Tree start Problem Encountered issue_type What is the issue? start->issue_type poor_solubility Poor Solubility issue_type->poor_solubility Dissolution poor_film Poor Film Quality issue_type->poor_film Film Quality check_solvent Check Solvent Polarity (Use Nonpolar Aromatic) poor_solubility->check_solvent increase_energy Increase Temperature or Sonication check_solvent->increase_energy check_evaporation Check Evaporation Rate (Use Higher Boiling Point Solvent) poor_film->check_evaporation check_wetting Check Substrate Wetting (Surface Treatment) check_evaporation->check_wetting filter_solution Filter Solution (Remove Particulates) check_wetting->filter_solution

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Pentaphene NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak broadening in pentaphene NMR spectra.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your NMR experiments with this compound.

Q1: All the peaks in my spectrum are broad, including the residual solvent and internal standard (TMS) signals. What is the likely cause?

If all signals are uniformly broad, the issue is most likely instrumental, pointing towards poor magnetic field homogeneity.[1]

  • Immediate Action: Re-shim the instrument. A well-executed shimming process is critical for achieving a homogeneous magnetic field across the sample volume.[1]

  • If the Problem Persists: The instrument itself may require maintenance by a qualified technician.[2]

Q2: My this compound signals are broad, but the solvent and TMS peaks are sharp. What should I investigate?

This indicates a sample-specific problem. The primary causes for analyte-only peak broadening are high concentration, the presence of paramagnetic impurities, or chemical/conformational exchange phenomena.[1] The table below outlines a systematic approach to resolving this issue.

Troubleshooting Summary for Analyte-Specific Peak Broadening

Observed Problem Probable Cause Recommended Solution & Rationale Reference
Only this compound peaks are broad. High Sample Concentration / Aggregation: Aromatic molecules like this compound can form aggregates via π-stacking, especially at high concentrations. These larger entities tumble slower in solution, leading to shorter relaxation times (T₂) and broader peaks. 1. Dilute the sample: This is the simplest way to reduce aggregation. 2. Change the solvent: Use a solvent like DMSO-d₆ that can disrupt intermolecular interactions. 3. Increase the temperature: Higher temperatures provide more thermal energy to break up aggregates and increase molecular tumbling rates. [1][2][3]
Only this compound peaks are broad. Paramagnetic Impurities: Dissolved molecular oxygen (O₂) or trace metal ions are paramagnetic and can cause significant line broadening. 1. Degas the sample: Bubble an inert gas like nitrogen or argon through the sample solution for several minutes before capping the NMR tube. 2. Filter the sample: Use a small plug of glass wool or a syringe filter to remove any particulate matter that might contain metallic impurities. [1][4]
Only this compound peaks are broad. Poor Solubility / Particulates: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity. 1. Ensure complete dissolution: Gently warm the sample or use sonication. 2. Filter the sample: If solids persist, filter the solution directly into the NMR tube. [1][2]

| Only this compound peaks are broad. | Chemical or Conformational Exchange: While less common for the rigid this compound structure, derivatives may have rotating groups or be involved in slow exchange processes on the NMR timescale. | Perform a variable-temperature (VT) NMR experiment: Changing the temperature can alter the rate of exchange. At lower temperatures, exchange may slow enough to resolve into distinct peaks, while at higher temperatures, it may accelerate to produce a single sharp, averaged peak. |[5][6][7] |

Q3: I suspect my this compound is aggregating due to π-stacking. How can I definitively test for and mitigate this?

Aggregation is a common issue with planar aromatic systems.

  • Confirmation: Aggregation is concentration-dependent. Prepare a dilution series (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM) and acquire a spectrum for each. If the peaks sharpen significantly upon dilution, aggregation is the primary cause.

  • Mitigation:

    • Reduce Concentration: Work with the most dilute sample that still provides an adequate signal-to-noise ratio.

    • Solvent Choice: Solvents like DMSO-d₆ or pyridine-d₅ can be more effective at solvating this compound and disrupting π-stacking interactions compared to less polar solvents like CDCl₃.[1][2]

    • Increase Temperature: Running the experiment at an elevated temperature (e.g., 40-60 °C) can provide enough thermal energy to overcome the intermolecular forces causing aggregation.[5][7]

Frequently Asked Questions (FAQs)

What is NMR peak broadening?

Peak broadening refers to an increase in the width of a resonance signal in an NMR spectrum. Ideally, NMR peaks should be sharp and well-resolved (narrow line widths). Broad peaks can obscure fine details like coupling patterns (multiplets) and make accurate integration and interpretation of the spectrum difficult or impossible.[3]

What are the fundamental causes of broad NMR peaks?

Peak broadening is fundamentally linked to the transverse relaxation time (T₂). A short T₂ leads to broad peaks. Several factors can shorten T₂:

  • Slow Molecular Tumbling: Large molecules or molecular aggregates tumble slowly in solution, which is an efficient mechanism for relaxation, shortening T₂.[1][3]

  • Magnetic Field Inhomogeneity: If the magnetic field is not uniform across the sample, nuclei in different parts of the sample will resonate at slightly different frequencies, causing the overall signal to broaden.[3][8]

  • Chemical Exchange: If a nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, the resulting peak can be broad.[6][8][9]

  • Paramagnetism: The presence of unpaired electrons in paramagnetic species creates strong local magnetic fields that induce rapid relaxation and significant peak broadening.[1]

How does solvent choice affect the NMR spectrum of this compound?

The choice of solvent is critical and can affect the spectrum in several ways:

  • Solubility: The compound must be fully dissolved to get a high-resolution spectrum.[2]

  • Aggregation: As discussed, solvents can either promote or disrupt the π-stacking of this compound molecules. Aromatic solvents like benzene-d₆ might interact with this compound differently than halogenated solvents like CDCl₃ or polar aprotic solvents like DMSO-d₆.[2][10]

  • Chemical Shift: The chemical shifts of this compound's protons can change depending on the solvent due to different anisotropic and solvation effects.[11] This can sometimes be used to your advantage to resolve overlapping signals.[2]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum of this compound

This protocol outlines the steps for preparing a sample and setting up an NMR experiment to minimize peak broadening.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 1-2 mg of this compound. Aim for a final concentration of ≤ 5 mM.
  • Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a clean, dry vial. Ensure the solvent is from a fresh or properly stored container to minimize water content.[2]
  • Dissolution: Ensure the this compound is fully dissolved. Use gentle warming or sonication if necessary. A visual inspection should show a clear solution with no suspended particles.
  • Filtering (Recommended): Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any microparticulates.
  • Degassing (Optional but Recommended): To remove dissolved oxygen, gently bubble dry argon or nitrogen gas through the solution for 2-3 minutes using a long needle. Cap the NMR tube immediately.

2. NMR Spectrometer Setup:

  • Insertion and Locking: Insert the sample into the magnet. Lock onto the deuterium (B1214612) signal of the solvent.
  • Shimming: Perform automated shimming. For best results, follow up with manual shimming of the on-axis shims (Z1, Z2, Z3, etc.) to maximize the lock level and shape. A good shim is crucial for sharp lines.
  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal transmission and detection.
  • Temperature Control: Set the desired temperature (e.g., 25 °C or higher if aggregation is suspected) and allow it to equilibrate for 5-10 minutes before acquisition.[7]

3. Acquisition Parameters:

  • Pulse Program: Use a standard single-pulse experiment.
  • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds. For quantitative results, the delay should be 5 times the longest T₁ of your compound.
  • Number of Scans (ns): Adjust based on concentration to achieve the desired signal-to-noise ratio.

4. Processing:

  • Apply a small line-broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
  • Carefully phase and baseline correct the spectrum.
  • Reference the spectrum using the residual solvent peak or an internal standard (TMS).

Visualizations

TroubleshootingWorkflow start Observe Broad Peaks in this compound Spectrum check_all_peaks Are ALL peaks broad (including solvent & TMS)? start->check_all_peaks instrumental_issue Probable Cause: Poor Magnetic Field Homogeneity check_all_peaks->instrumental_issue  Yes sample_issue Probable Cause: Sample-Specific Issue check_all_peaks->sample_issue No   solution_shim Action: Carefully re-shim the instrument. instrumental_issue->solution_shim check_concentration Is concentration high? (> 10 mM) sample_issue->check_concentration solution_dilute Action: 1. Dilute the sample. 2. Increase temperature. 3. Change solvent (e.g., DMSO-d6). check_concentration->solution_dilute Yes check_impurities Suspect Paramagnetic Impurities (e.g., O2)? check_concentration->check_impurities No solution_degas Action: 1. Degas sample with N2 or Ar. 2. Filter the sample. check_impurities->solution_degas Yes

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Aggregation cluster_0 Dilute Solution (Fast Tumbling) cluster_1 Concentrated Solution (Aggregation & Slow Tumbling) p1 This compound p2 This compound a1 This compound p3 This compound sharp_peak Result: Sharp NMR Peaks a2 This compound a3 This compound a4 This compound broad_peak Result: Broad NMR Peaks

Caption: Aggregation of this compound via π-stacking leads to peak broadening.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Pentaphene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentaphene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to batch-to-batch variability. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic strategies and ensure consistent, high-quality results.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.

Issue 1: Inconsistent or Low Yields

Q: We are experiencing significant variations in the final yield of this compound from one batch to another. What are the potential causes and how can we troubleshoot this?

A: Inconsistent yields are a frequent challenge in the synthesis of polycyclic aromatic hydrocarbons like this compound. The variability can often be traced back to several key factors. A systematic approach is crucial to identify and address the root cause.

Potential Causes and Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Verification: Ensure that starting materials and reagents are from the same supplier and lot number for each batch. Variations in purity can significantly impact reaction kinetics and outcomes.

    • Characterization: Perform identity and purity analysis (e.g., NMR, HPLC, melting point) on incoming starting materials to ensure they meet the required specifications before use.

    • Stoichiometry: Precise control of reactant ratios is critical. Inaccurate measurements can lead to incomplete reactions or the formation of side products.

  • Reaction Conditions:

    • Temperature Control: Minor fluctuations in reaction temperature can lead to significant differences in yield. Meticulously control and monitor the temperature at each step of the synthesis.

    • Reaction Time: Ensure consistent reaction times between batches. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction endpoint.

    • Atmosphere: For reactions sensitive to air or moisture, maintain a consistently inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification:

    • Consistent Procedure: Follow a standardized work-up and purification protocol for every batch to minimize losses.

    • Solvent Purity: Use high-purity solvents for extraction and chromatography to avoid introducing impurities that can affect crystallization and final yield.

A logical workflow for troubleshooting low reaction yields is presented below.

G start Low or Inconsistent Yield Observed reagent_quality Verify Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Review and Standardize Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions workup_purification Audit Work-up and Purification Procedures start->workup_purification analyze_impurities Analyze Crude and Purified Product for Impurities (HPLC, NMR, MS) reagent_quality->analyze_impurities reaction_conditions->analyze_impurities workup_purification->analyze_impurities optimize Optimize Reaction Parameters Based on Findings analyze_impurities->optimize optimize->reagent_quality Adjust Stoichiometry/ Source New Reagents optimize->reaction_conditions Refine Temperature/ Time Parameters optimize->workup_purification Modify Purification Technique end Consistent High Yield Achieved optimize->end Successful Optimization

Troubleshooting workflow for low or inconsistent yields.

Issue 2: Presence of Unexpected Impurities

Q: Our recent batches of this compound show a different impurity profile compared to previous successful batches. How can we identify these impurities and prevent their formation?

A: The appearance of new impurities is a critical issue that can affect the purity and properties of the final product. A thorough investigation is necessary to identify the source of the impurity and implement corrective actions.

Troubleshooting Steps:

  • Impurity Identification:

    • HPLC-MS Analysis: The first step is to obtain the mass of the impurity using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will provide the molecular weight of the unknown compound.

    • High-Resolution Mass Spectrometry (HRMS): For a more precise mass and potential elemental composition, utilize HRMS.

    • Isolation and NMR: If the impurity is present in a sufficient quantity, isolate it using preparative HPLC and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Investigating the Source:

    • Retain Samples: Analyze retained samples from each step of the synthesis to pinpoint where the impurity first appears.

    • Side Reactions: Consider potential side reactions that could be promoted by deviations in reaction conditions (e.g., temperature overshoot, extended reaction time).

    • Starting Material Impurities: Analyze the starting materials for any new impurities that may have been introduced from a new batch of reagents.

  • Elimination Strategy:

    • Process Optimization: Once the source is identified, optimize the reaction or purification conditions to minimize the formation of the impurity. This could involve adjusting the temperature, changing the solvent, or using a different reagent.

    • Purification Enhancement: Develop a more effective purification protocol, such as optimizing the solvent system for column chromatography or selecting a more suitable recrystallization solvent.

The following diagram illustrates the decision-making process for identifying and addressing impurities.

G start Unexpected Impurity Detected identify Identify Impurity Structure (HPLC-MS, HRMS, NMR) start->identify source Determine Source of Impurity identify->source side_reaction Side Reaction in Synthesis source->side_reaction Process-Related starting_material Impurity in Starting Material source->starting_material Material-Related optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) side_reaction->optimize_reaction source_new_material Source and Qualify New Starting Material starting_material->source_new_material enhance_purification Enhance Purification Protocol optimize_reaction->enhance_purification source_new_material->enhance_purification end Impurity Eliminated/Reduced enhance_purification->end

Workflow for impurity identification and elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this compound synthesis to ensure batch-to-batch consistency?

A1: The most critical parameters are:

  • Purity of Starting Materials: Impurities in reactants can act as catalysts or inhibitors, or lead to side products.

  • Reaction Temperature: Aromatic cyclization reactions are often sensitive to temperature, affecting both reaction rate and selectivity.

  • Stoichiometry of Reagents: The molar ratio of reactants can determine the extent of reaction and the formation of byproducts.

  • Purification Method: The choice of solvent and technique for recrystallization or chromatography is crucial for isolating pure this compound.

Q2: What are some common byproducts in this compound synthesis?

A2: Common byproducts can include incompletely cyclized intermediates, over-reduced or oxidized species, and isomers depending on the synthetic route. For instance, if starting from a dione (B5365651) precursor, partially reduced intermediates may be present. Positional isomers can also form if the starting materials are not symmetric.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting minor impurities. A UV detector is suitable for aromatic compounds like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired product and helping to identify the structure of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (HPLC-MS) for impurity identification.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of key reaction parameters on this compound synthesis.

Table 1: Effect of Reaction Temperature on this compound Yield and Purity

Batch IDTemperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
PENT-A-01180126592
PENT-A-02200128598
PENT-A-03220127595 (decomposition observed)

Table 2: Effect of Reagent Stoichiometry on this compound Synthesis

Batch IDPrecursor A (eq.)Precursor B (eq.)Yield (%)Purity by HPLC (%)
PENT-B-011.01.08297
PENT-B-021.01.28898
PENT-B-031.21.08596 (unreacted Precursor A)

Experimental Protocols

Protocol 1: General Synthesis of this compound via Dehydrogenation of a Precursor

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the this compound precursor (1.0 eq) and a high-boiling point solvent (e.g., diphenyl ether).

  • Addition of Dehydrogenating Agent: Add a dehydrogenating agent, such as palladium on carbon (Pd/C, 10 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 200-250 °C) under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., toluene) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., chlorobenzene (B131634) or a mixture of toluene (B28343) and hexanes) to afford pure this compound.

Protocol 2: Purity Analysis by HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or its λmax).

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., THF or dichloromethane) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 3: Structural Confirmation by ¹H NMR

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in which this compound is soluble.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum and process the data (phasing, baseline correction, and integration). Compare the obtained spectrum with literature data for this compound to confirm its identity and assess for the presence of any proton-containing impurities.

Technical Support Center: Enhancing Reproducibility in Pentaphene-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the consistency and reliability of experimental results involving pentaphene. By addressing common challenges and providing detailed methodologies, this guide aims to minimize variability and enhance the reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows inconsistent solubility. What could be the cause?

A1: Inconsistent solubility is a frequent issue and can stem from several factors:

  • Polymorphism: this compound, like other polycyclic aromatic hydrocarbons (PAHs), can exist in different crystalline forms (polymorphs), each with its own distinct solubility profile.[1][2] The presence of multiple polymorphs in your sample can lead to variable dissolution.

  • Purity: The presence of impurities from the synthesis process can significantly alter the solubility of your this compound sample.[3]

  • Solvent Quality: The purity and water content of your solvent can impact the solubility of hydrophobic compounds like this compound. Always use high-purity, dry solvents.[4]

  • Temperature: Solubility is temperature-dependent. Ensure you are using a consistent temperature for dissolution.

Q2: I am observing variations in the performance of my this compound-based Organic Field-Effect Transistors (OFETs). What are the likely sources of this irreproducibility?

A2: Performance variation in this compound-based OFETs is a common challenge.[5] Key factors include:

  • Thin-Film Morphology: The crystalline structure and morphology of the this compound thin film are critical for charge transport.[1] Variations in deposition parameters such as substrate temperature, deposition rate, and solvent choice can lead to different film morphologies and, consequently, variable device performance.

  • Purity of this compound: Impurities in the this compound source material can act as charge traps, degrading device performance.

  • Substrate Surface: The cleanliness and surface energy of the substrate play a crucial role in the growth and ordering of the this compound film.

  • Environmental Factors: Exposure to air, moisture, and light can degrade the this compound film and affect device stability and performance.[6]

Q3: How can I confirm the purity and identity of my this compound sample?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify any organic impurities.[7][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to confirm the electronic structure of this compound and can be sensitive to aggregation and film morphology.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about the vibrational modes of the molecule and can be used to identify functional group impurities.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield in this compound synthesis. Incomplete reaction; side reactions; suboptimal reaction conditions.Optimize reaction parameters (temperature, reaction time, catalyst concentration). Ensure high-purity starting materials.
Persistent impurities after purification. Ineffective purification method; co-eluting impurities.Employ multiple purification techniques such as recrystallization from different solvents, sublimation, or column chromatography with a carefully selected eluent system.[9][10]
Product degradation during purification. Thermal instability; photosensitivity.Use milder purification techniques. For example, use lower temperatures for solvent removal and protect the sample from light.[6][11]
Crystal Growth and Thin-Film Deposition
Problem Possible Cause(s) Suggested Solution(s)
Formation of amorphous films or small crystallites. Suboptimal substrate temperature; high deposition rate; impurities.Optimize the substrate temperature and deposition rate. Ensure the substrate is scrupulously clean. Use highly purified this compound.
Inconsistent crystal morphology. Variations in solvent evaporation rate; temperature fluctuations.Control the solvent evaporation rate carefully. Maintain a stable temperature during crystal growth.
Poor film adhesion. Incompatible substrate surface; surface contamination.Use appropriate surface treatments (e.g., self-assembled monolayers) to modify the substrate surface energy. Ensure thorough substrate cleaning.
Device Fabrication and Characterization
Problem Possible Cause(s) Suggested Solution(s)
High off-current in OFETs. Impurities in the semiconductor; gate leakage.Use highly purified this compound. Optimize the dielectric layer to minimize leakage current.
Low charge carrier mobility. Poorly ordered crystalline film; charge trapping at interfaces or due to impurities.Optimize thin-film deposition conditions to promote large, well-ordered crystalline domains. Ensure clean interfaces between the semiconductor and dielectric/electrodes.
Device degradation over time. Instability of this compound in air; moisture effects.Encapsulate the devices to protect them from the ambient environment. Perform measurements in an inert atmosphere (e.g., a glovebox).[6]

Experimental Protocols

General this compound Purification by Sublimation

This protocol describes a general method for purifying this compound to a high degree of purity suitable for electronic device applications.

Materials:

  • Crude this compound

  • Sublimation apparatus (glass tube, furnace, vacuum pump)

  • High-purity argon or nitrogen gas

Methodology:

  • Place the crude this compound at the bottom of the sublimation tube.

  • Assemble the sublimation apparatus and evacuate to a high vacuum (< 10⁻⁵ Torr).

  • Slowly heat the bottom of the tube where the crude this compound is located using a tube furnace. The temperature should be carefully controlled to be just below the melting point of this compound.

  • Maintain a temperature gradient along the tube, with the collection zone being significantly cooler.

  • This compound will sublime and deposit as purified crystals in the cooler region of the tube.

  • After the sublimation is complete, cool the apparatus to room temperature under vacuum.

  • Vent the apparatus with inert gas before collecting the purified this compound crystals.

This compound Characterization Data
Technique Parameter Typical Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic protons typically appear in the range of 7.5-9.0 ppm. The exact shifts are dependent on the solvent and specific molecular environment.
UV-Vis Absorption λmaxThis compound in solution typically shows multiple absorption bands in the UV and visible regions, characteristic of its extended π-conjugated system.
Thermal Stability (TGA) Decomposition TemperatureThis compound is a thermally stable molecule, with decomposition temperatures typically above 300 °C in an inert atmosphere.[11][12]
Solubility QualitativeGenerally soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic solvents (e.g., toluene, chlorobenzene). Sparingly soluble in alkanes and alcohols.

Visualizing Experimental Workflows

To improve clarity and reproducibility, it is essential to have a clear understanding of the experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis This compound Synthesis Purification Purification (Sublimation/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Substrate_Prep Substrate Preparation Deposition Thin-Film Deposition Substrate_Prep->Deposition Electrode_Dep Electrode Deposition Deposition->Electrode_Dep Electrical_Char Electrical Characterization Electrode_Dep->Electrical_Char Stability_Test Stability Testing Electrical_Char->Stability_Test

References

Validation & Comparative

A Comparative Guide to Purity Validation of Pentaphene Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of pentaphene against alternative analytical techniques. Supported by established principles and typical performance data for polycyclic aromatic hydrocarbons (PAHs), this document outlines detailed experimental methodologies and presents a clear comparison to aid in the selection of the most appropriate analytical strategy for this compound purity assessment.

Executive Summary

Ensuring the purity of this compound, a polycyclic aromatic hydrocarbon (PAH) with applications in materials science and as a potential pharmaceutical intermediate, is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering excellent resolution and sensitivity. This guide details a validated HPLC method for this compound purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC provides a reliable and accessible method for routine purity testing, GC-MS offers superior sensitivity for volatile impurities, and qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Comparison of Analytical Techniques for this compound Purity

The selection of an analytical technique for this compound purity validation depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, identification of unknown impurities, or obtaining an absolute purity value.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Measurement of the nuclear magnetic resonance signal intensity of the analyte relative to a certified internal standard.
Typical Linearity (R²) > 0.999> 0.995Not directly applicable; linearity is inherent in the response.
Accuracy (% Recovery) 98-102%95-105%99-101% (absolute purity)
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL rangemg/mL range (for absolute purity)
Limit of Quantification (LOQ) ng/mL rangepg/mL rangemg/mL range (for absolute purity)
Throughput HighMediumLow to Medium
Strengths Robust, versatile, suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy.High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities.Provides an absolute purity value without a specific this compound reference standard, non-destructive.
Limitations May not be suitable for very volatile impurities, requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures.Lower sensitivity than chromatographic methods, requires a highly pure internal standard, potential for signal overlap.

Note: The quantitative data presented for HPLC and GC-MS are typical values for the analysis of polycyclic aromatic hydrocarbons and are intended for comparative purposes. Specific performance may vary depending on the exact experimental conditions.

Experimental Protocols

HPLC Method for this compound Purity Validation

This protocol describes a reversed-phase HPLC method suitable for the determination of this compound purity and the separation of potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode-array detector (DAD) or UV-Vis detector

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to prepare a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with acetonitrile to a working concentration of 0.05 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 0.005 - 0.1 mg/mL) and inject each in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the working standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp to 300 °C at 10 °C/min

    • Hold at 300 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 amu

Sample Preparation:

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

qNMR for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in which both this compound and the internal standard are soluble.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_sample Prepare this compound Sample Solution hplc_injection Inject into HPLC System prep_sample->hplc_injection prep_std Prepare this compound Standard Solutions prep_std->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep uv_detection UV Detection chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration linearity Linearity Assessment peak_integration->linearity accuracy Accuracy Determination peak_integration->accuracy precision Precision Evaluation peak_integration->precision lod_loq LOD/LOQ Calculation peak_integration->lod_loq purity_calc Purity Calculation linearity->purity_calc accuracy->purity_calc precision->purity_calc lod_loq->purity_calc

Caption: Experimental workflow for the validation of this compound purity using HPLC.

Method_Selection_Logic node_goal Purity Analysis Goal node_routine Routine QC & Quantitation? node_goal->node_routine node_volatile Volatile Impurity ID? node_routine->node_volatile No action_hplc Use HPLC node_routine->action_hplc Yes node_absolute Absolute Purity Needed? node_volatile->node_absolute No action_gcms Use GC-MS node_volatile->action_gcms Yes node_absolute->action_hplc No, relative purity is sufficient action_qnmr Use qNMR node_absolute->action_qnmr Yes

Caption: Decision tree for selecting an analytical method for this compound purity assessment.

A Comparative Study on the Photophysical Properties of Pentaphene and Picene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Pentaphene and picene (B1221364), both polycyclic aromatic hydrocarbons (PAHs) with five fused benzene (B151609) rings, exhibit distinct structural arrangements that significantly influence their photophysical properties. While this compound possesses a linear acene structure, picene features a "V-shaped" or armchair configuration. This guide provides a comparative overview of their key photophysical characteristics, supported by available experimental data, to aid researchers in selecting appropriate molecules for various applications, including organic electronics and drug development.

Summary of Photophysical Data

The table below summarizes the key photophysical parameters for a representative this compound isomer, benzo[rst]this compound, and picene. It is important to note that comprehensive, directly comparable experimental data for pristine this compound and picene under identical conditions is limited in the literature. The data presented here is compiled from various sources and serves as a comparative baseline.

Photophysical PropertyBenzo[rst]this compound (this compound Isomer)Picene
Absorption Maximum (λabs) ~375 nm, 397 nm (in toluene)~285 nm (in DCM)
Molar Extinction Coefficient (ε) at S1 ~1200 M-1cm-1 (in toluene)Data not readily available
Emission Maximum (λem) 436 nm (in toluene)[1]Blue fluorescence (quantitative data not readily available)[2]
Photoluminescence Quantum Yield (Φf) 13% (in toluene)[1][3]Data not readily available
Fluorescence Lifetime (τf) Data not readily availableData not readily available

Discussion of Photophysical Properties

This compound (Benzo[rst]this compound):

The photophysical properties of benzo[rst]this compound, a well-studied this compound isomer, are characterized by a relatively low photoluminescence quantum yield (PLQY) of 13% in toluene (B28343).[1][3] This low quantum yield is attributed to the symmetry-forbidden nature of its lowest singlet excited state (S1).[3] The absorption spectrum in toluene shows distinct peaks around 375 nm and 397 nm, with the emission maximum observed at 436 nm.[1] The molar extinction coefficient for the S1 absorption band is reported to be approximately 1200 M-1cm-1, indicating a moderately strong absorption for this transition.

Picene:

Picene is known to exhibit a characteristic blue fluorescence in its crystalline form.[2] However, detailed quantitative data on its photophysical properties in solution, such as its fluorescence quantum yield and lifetime, are not as readily available in the literature as for some this compound derivatives. Its absorption maximum has been reported to be around 285 nm in dichloromethane (B109758) (DCM).[4] The lack of readily available quantitative fluorescence data for picene in solution hinders a direct and comprehensive comparison with this compound.

Experimental Protocols

The determination of the photophysical parameters listed above involves standard spectroscopic techniques. Below are generalized methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare solutions of known concentrations of this compound and picene in a suitable, transparent solvent (e.g., toluene, dichloromethane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions in a quartz cuvette with a defined path length (typically 1 cm) over a relevant wavelength range. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and photoluminescence quantum yield (Φf).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the samples in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at a wavelength where it absorbs strongly (e.g., at λabs) and record the emission spectrum. The wavelength of maximum emission intensity is the λem.

    • Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical experimental conditions (excitation wavelength, slit widths). The quantum yield of the sample (Φs) is calculated using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf).

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) at an appropriate wavelength.

  • Detection: Detect the emitted single photons using a high-speed detector.

  • Data Analysis: The time delay between the excitation pulse and the arrival of the emitted photon is measured and histogrammed. The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of the photophysical properties of this compound and picene.

G cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis This compound This compound Solution UV_Vis UV-Vis Spectroscopy This compound->UV_Vis Fluorescence Fluorescence Spectroscopy This compound->Fluorescence TCSPC Time-Resolved Spectroscopy This compound->TCSPC Picene Picene Solution Picene->UV_Vis Picene->Fluorescence Picene->TCSPC Abs_Data Absorption Maxima (λabs) Molar Extinction (ε) UV_Vis->Abs_Data Em_Data Emission Maxima (λem) Quantum Yield (Φf) Fluorescence->Em_Data Lifetime_Data Fluorescence Lifetime (τf) TCSPC->Lifetime_Data Comparison Comparative Data Table and Interpretation Abs_Data->Comparison Em_Data->Comparison Lifetime_Data->Comparison

Caption: Workflow for comparative photophysical characterization.

Conclusion

This comparative guide highlights the key photophysical properties of this compound (represented by benzo[rst]this compound) and picene. While both are five-ring polycyclic aromatic hydrocarbons, their distinct molecular geometries lead to different electronic and photophysical behaviors. Benzo[rst]this compound exhibits a well-characterized but relatively low fluorescence quantum yield. In contrast, while picene is known to be fluorescent, a comprehensive set of quantitative photophysical data in solution is less documented, making a direct, detailed comparison challenging. Further experimental studies on pristine picene under standardized conditions are necessary to fully elucidate the structure-property relationships between these two isomeric PAHs and to expand their potential applications in materials science and drug development.

References

Performance Showdown: Pentaphene vs. Anthracene in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Electronics

The relentless pursuit of next-generation flexible and low-cost electronics has propelled research into organic field-effect transistors (OFETs). The performance of these devices hinges on the intrinsic properties of the organic semiconductor employed. Among the vast library of organic materials, polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) and its isomers have been cornerstone materials. This guide provides a detailed comparison of the performance of pentaphene and anthracene derivatives in OFETs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and illustrative diagrams.

Molecular Architecture: this compound and Anthracene

This compound and anthracene are both polycyclic aromatic hydrocarbons. Anthracene consists of three linearly fused benzene (B151609) rings. This compound, an isomer of the well-known pentacene, is a five-ring angularly fused aromatic system, also known as dibenzo[a,h]anthracene. Their distinct molecular structures influence their packing in the solid state and, consequently, their charge transport properties.

Molecular Structures cluster_this compound This compound cluster_anthracene Anthracene p p a a

Molecular structures of this compound and anthracene.

The OFET Device: A Glimpse into its Structure

To understand the performance metrics, it is crucial to visualize the basic architecture of an OFET. A common configuration is the bottom-gate, top-contact (BGTC) structure, which is depicted below. In this setup, a voltage applied to the gate electrode modulates the flow of charge carriers between the source and drain electrodes through the organic semiconductor layer.

OFET_Structure cluster_device Bottom-Gate, Top-Contact OFET Gate Gate Electrode Dielectric Dielectric Layer Semiconductor Organic Semiconductor (this compound or Anthracene) Source Source Electrode Drain Drain Electrode

Schematic of a bottom-gate, top-contact OFET.

Performance Metrics: A Head-to-Head Comparison

The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes the experimental data for various this compound and anthracene derivatives.

Organic SemiconductorDevice ArchitectureMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
This compound Derivatives
C12-DBA-C12 (a dialkylated dibenzo[a,h]anthracene)Bottom-Gate, Bottom-ContactUp to 2.97[1]> 106Not Reported
Anthracene & Derivatives
Anthracene (single crystal)Bottom-Gate, Top-Contact~0.02Not ReportedNot Reported
Anthracene (vacuum evaporated)Inverted Staggered5.76 x 10-2[2]Not ReportedNot Reported
2,6-Diphenylanthracene (B1340685) (DPA)Bottom-Gate, Bottom-Contact~10-6100 - 102-65 to -125
2,6-Bis(pentafluorophenyl)anthraceneBottom-Gate, Bottom-Contact0.12 (electron mobility)> 106Not Reported
2-(p-pentylphenylethynyl)anthracene (PPEA)Not Specified0.55Not ReportedNot Reported

Discussion:

Recent research on dialkylated dibenzo[a,h]anthracene (a this compound derivative) has demonstrated remarkably high charge carrier mobility, reaching up to 2.97 cm²/Vs for solution-processed films.[1] This performance is comparable to, and in some cases exceeds, that of many anthracene derivatives. For instance, pristine anthracene single crystals exhibit a mobility of around 0.02 cm²/Vs, while vacuum-evaporated thin films show mobility in the range of 5.76 x 10-2 cm²/Vs.[2]

Functionalization of the anthracene core has been a key strategy to enhance its performance. Derivatives such as 2-(p-pentylphenylethynyl)anthracene (PPEA) have achieved mobilities as high as 0.55 cm²/Vs. Furthermore, the introduction of electron-withdrawing groups, as seen in 2,6-bis(pentafluorophenyl)anthracene, can induce n-type behavior with an electron mobility of 0.12 cm²/Vs and a high on/off ratio. In contrast, some derivatives like 2,6-diphenylanthracene (DPA) have shown significantly lower mobilities.

The high mobility observed in the this compound derivative suggests that its angularly fused structure can facilitate efficient intermolecular charge transport. The on/off ratios for both high-performing this compound and anthracene derivatives are typically high (> 106), which is crucial for switching applications. Detailed threshold voltage data for many of these materials is not consistently reported in the literature, representing an area for further investigation.

Experimental Protocols

Reproducible and standardized experimental procedures are critical for the accurate benchmarking of organic semiconductor materials. Below are detailed methodologies for the fabrication and characterization of OFETs based on small molecule organic semiconductors like this compound and anthracene derivatives.

OFET Fabrication (Solution-Processing)

This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET, a common architecture for testing new materials.

1. Substrate Preparation:

  • Start with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.

2. Surface Treatment:

  • To improve the interface quality between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied.

  • A common treatment for SiO₂ is with octadecyltrichlorosilane (B89594) (OTS). Immerse the cleaned substrates in a 5% OTS solution in toluene (B28343) at room temperature overnight in an argon-filled glove box.

  • After immersion, rinse the substrates with toluene, acetone, and isopropanol to remove excess OTS.

3. Electrode Deposition:

  • Deposit the source and drain electrodes onto the treated substrate via thermal evaporation through a shadow mask.

  • A typical electrode consists of a 5 nm adhesion layer of chromium or titanium followed by a 30-50 nm layer of gold.

  • The channel length and width are defined by the dimensions of the shadow mask.

4. Organic Semiconductor Deposition:

  • Dissolve the this compound or anthracene derivative in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) to a concentration of 5-10 mg/mL.

  • Deposit the organic semiconductor solution onto the substrate using a technique such as spin-coating or blade-coating in an inert atmosphere (e.g., a nitrogen-filled glove box).

  • For spin-coating, typical parameters are 2000-4000 rpm for 60 seconds.

  • After deposition, anneal the films at a temperature optimized for the specific material (e.g., 80-120°C) to improve crystallinity and film morphology.

OFET Characterization

The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in a probe station, typically under vacuum or in an inert atmosphere to prevent degradation of the organic material.

1. Output Characteristics:

  • The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).

  • These curves confirm the field-effect behavior of the transistor and allow for the observation of the linear and saturation regimes.

2. Transfer Characteristics:

  • The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

  • These measurements are used to extract the key performance metrics:

    • Charge Carrier Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.

Conclusion

The comparison between this compound and anthracene derivatives in OFETs reveals that both classes of materials hold significant promise for organic electronics. While anthracene has been more extensively studied, recent findings on functionalized this compound derivatives showcase their potential for achieving high charge carrier mobilities through solution-processing methods. The angular fusion of the aromatic rings in this compound appears to be a favorable structural motif for efficient charge transport. Further research into the synthesis and device engineering of a wider range of this compound derivatives is warranted to fully explore their potential and to establish a more comprehensive structure-property relationship for this class of materials. The continued development of both this compound and anthracene-based semiconductors will undoubtedly contribute to the advancement of high-performance, flexible, and low-cost organic electronic devices.

References

A Comparative Guide to the Electronic Properties of Pentaphene: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaphene, a five-ring isomeric cousin of the more extensively studied pentacene (B32325), holds significant interest for its potential applications in organic electronics and materials science. Understanding its fundamental electronic properties—namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity—is crucial for designing and predicting the behavior of this compound-based materials. However, a comprehensive experimental dataset for this compound remains elusive in the scientific literature.

This guide provides a comparative analysis of the theoretical and experimental electronic properties of this compound. Given the limited direct experimental data for this compound, this guide leverages the well-characterized electronic properties of its isomer, pentacene, as a benchmark for comparison. This approach allows for a robust framework to validate theoretical predictions for this compound and other related polycyclic aromatic hydrocarbons (PAHs).

Quantitative Data Summary: this compound vs. Pentacene

The following tables summarize the available theoretical and experimental data for the electronic properties of this compound and pentacene. It is important to note that experimental values can vary depending on the measurement technique and the physical state of the sample (gas phase, solution, or thin film).

Table 1: Comparison of HOMO-LUMO Gap (eV)

MoleculeExperimental MethodExperimental Value (eV)Theoretical MethodTheoretical Value (eV)
This compound -Not availableDFTCalculations needed
Pentacene UV-vis Spectroscopy (in solution)~1.8DFT (B3LYP)2.17
Scanning Tunneling Spectroscopy (on insulating layers)~2.8DFT (Self-consistent field)1.64
Photoconductivity2.2DFT (Kohn-Sham eigenvalue differences)~1.1
Inverse Photoemission & Ultraviolet Photoemission Spectroscopy2.20 ± 0.06--

Table 2: Comparison of Ionization Potential (IP) and Electron Affinity (EA) (eV)

MoleculePropertyExperimental MethodExperimental Value (eV)Theoretical MethodTheoretical Value (eV)
This compound IP-Not availableDFTCalculations needed
EA-Not availableDFTCalculations needed
Pentacene IPPhotoelectron Spectroscopy (gas phase)6.589 ± 0.001[1]--
Ultraviolet Photoemission Spectroscopy (thin film)4.90 ± 0.05[2][3][4]--
Electron Bombardment6.6[5]--
EAAnion Photoelectron Spectroscopy (gas phase)1.43 ± 0.03[6][7]DFT1.54[6]
Inverse Photoemission Spectroscopy (thin film)2.70 ± 0.03[2][3]--

Experimental Protocols

The determination of the electronic properties of molecules like this compound and pentacene relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Principle: A linearly varying potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. The potential is swept in a forward and then a reverse direction, creating a cyclic voltammogram. The oxidation and reduction potentials of the analyte are determined from the peaks in this voltammogram.

  • Methodology:

    • Sample Preparation: A solution of the PAH (e.g., pentacene) is prepared in a suitable organic solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) to ensure conductivity. The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon to prevent interference from oxygen reduction.[8]

    • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire), and a counter electrode (e.g., a platinum wire).[9]

    • Measurement: The potential of the working electrode is swept from an initial value to a final value and then back. The scan rate (e.g., 50 mV/s) can be varied.[8]

    • Data Analysis: The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram are used to estimate the HOMO and LUMO energy levels, respectively. These are often referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[10]

Photoelectron Spectroscopy (PES) and Inverse Photoemission Spectroscopy (IPES)

Photoelectron spectroscopy and its counterpart, inverse photoemission spectroscopy, are surface-sensitive techniques that directly probe the occupied and unoccupied electronic states of a material, respectively.

  • Principle:

    • PES (specifically Ultraviolet Photoelectron Spectroscopy - UPS for valence levels): The sample is irradiated with high-energy photons (e.g., from a He(I) source), causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, from which the binding energy of the electrons in the material can be determined. This provides information about the occupied molecular orbitals, including the HOMO.[11]

    • IPES: The sample is bombarded with a beam of low-energy electrons. When these electrons transition into unoccupied states of the material, they emit photons. The energy of these emitted photons is detected, providing information about the energy of the unoccupied molecular orbitals, including the LUMO.[2]

  • Methodology:

    • Sample Preparation: For thin-film measurements, the PAH is deposited onto a conductive substrate (e.g., indium tin oxide (ITO) or a metal single crystal) in an ultra-high vacuum (UHV) chamber.[2][3] The thickness of the film can be controlled.

    • Measurement:

      • UPS: The sample is illuminated with a UV light source, and the emitted photoelectrons are collected and analyzed by an electron energy analyzer. The threshold ionization energy corresponds to the HOMO level.[2][3]

      • IPES: A monochromatic electron beam is directed at the sample, and the emitted photons are detected by a photon detector. The threshold electron affinity corresponds to the LUMO level.[2]

    • Data Analysis: The energy spectra obtained from UPS and IPES provide the ionization potential (from the HOMO onset) and electron affinity (from the LUMO onset), respectively. The difference between these two values gives the fundamental HOMO-LUMO gap.[2][3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing theoretical and experimental electronic properties and the relationship between key experimental techniques and the derived electronic energy levels.

Theoretical_Experimental_Comparison cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Theoretical_Calc Quantum Chemical Calculations (e.g., DFT) Predicted_Properties Predicted Electronic Properties (HOMO, LUMO, IP, EA) Theoretical_Calc->Predicted_Properties yields Comparison Comparative Analysis Predicted_Properties->Comparison Experiment Experimental Measurements (PES, IPES, CV) Measured_Properties Measured Electronic Properties (HOMO, LUMO, IP, EA) Experiment->Measured_Properties yields Measured_Properties->Comparison Validation Validation of Theoretical Models Comparison->Validation

Caption: Logical workflow for the comparison of theoretical and experimental electronic properties.

Experimental_Techniques_Energy_Levels cluster_techniques Experimental Techniques cluster_properties Electronic Properties PES Photoelectron Spectroscopy (PES/UPS) HOMO HOMO Energy Level (Ionization Potential) PES->HOMO determines IPES Inverse Photoemission Spectroscopy (IPES) LUMO LUMO Energy Level (Electron Affinity) IPES->LUMO determines CV Cyclic Voltammetry (CV) CV->HOMO estimates CV->LUMO estimates HOMO_LUMO_Gap HOMO-LUMO Gap HOMO->HOMO_LUMO_Gap LUMO->HOMO_LUMO_Gap

Caption: Relationship between experimental techniques and the derived electronic properties.

References

Cross-Validation of Pentaphene Characterization: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of pentaphene, a polycyclic aromatic hydrocarbon (PAH). The objective is to offer a cross-validation framework by presenting data from various analytical methods, ensuring the confident identification and purity assessment of this compound. This document summarizes key quantitative data in a comparative table, details the experimental protocols for each technique, and visualizes the analytical workflow.

Comparative Analysis of this compound Characterization Data

The following table summarizes the quantitative data obtained for this compound using different analytical techniques. This allows for a direct comparison of the results, highlighting the strengths of each method in the comprehensive characterization of the molecule.

Analytical TechniqueParameterObserved Value
Mass Spectrometry (MS) Molecular Ion (m/z)278.11
Key Fragmentation Ions (m/z)276, 139, 138
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ)Data not currently available in searched literature.
Coupling Constants (J)Data not currently available in searched literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ)Data not currently available in searched literature.
UV-Visible (UV-Vis) Spectroscopy λmaxData not currently available in searched literature.
Molar Absorptivity (ε)Data not currently available in searched literature.
High-Performance Liquid Chromatography (HPLC) Retention Time (t R )Dependent on specific experimental conditions.
Column TypeTypically a C18 reversed-phase column.
Gas Chromatography (GC) Retention Time (t R )Dependent on specific experimental conditions.
Column TypeCommonly a non-polar or medium-polarity column (e.g., DB-5ms).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the generalized experimental protocols for the key analytical techniques used in the characterization of this compound.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly employed.

  • Ionization Mode: Electron Ionization (EI) is a standard method for generating ions of PAHs.

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of this compound, and a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure. The NIST WebBook provides a reference electron ionization mass spectrum for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. 2D NMR experiments like COSY and HSQC can be used to aid in the assignment of proton and carbon signals.

  • Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C NMR spectra provide information about the electronic environment of the different protons and carbon atoms in the molecule. The coupling constants (J) in the ¹H NMR spectrum reveal the connectivity of the protons.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum. These values are characteristic of the conjugated π-electron system of the this compound molecule and can be influenced by the solvent polarity.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV or fluorescence detector is typically used for the analysis of PAHs.

  • Stationary Phase: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is often used for the elution of PAHs.

  • Sample Injection: A filtered solution of the sample is injected into the HPLC system.

  • Detection: The detector monitors the eluent for the presence of this compound, and the time it takes for the compound to pass through the column (retention time, tR) is recorded.

  • Quantification: The peak area in the chromatogram is proportional to the concentration of this compound in the sample.

Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is used.

  • Stationary Phase: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5ms) is suitable for separating PAHs.

  • Carrier Gas: An inert gas, such as helium or hydrogen, is used as the mobile phase.

  • Temperature Program: A temperature gradient is typically employed to ensure the elution of the high-boiling PAHs in a reasonable time with good peak shape.

  • Injection: A small volume of the sample solution is injected into the heated inlet, where it is vaporized.

  • Detection: The detector records the signal as the separated components elute from the column, providing a chromatogram with a characteristic retention time for this compound.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound characterization using multiple analytical techniques. This integrated approach ensures a high degree of confidence in the identity and purity of the compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Cross-Validation Synthesis This compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Purification->NMR UV_Vis UV-Vis Spectroscopy - Electronic Properties Purification->UV_Vis HPLC HPLC - Purity Assessment - Quantification Purification->HPLC GC GC-MS - Purity Assessment - Separation of Isomers Purification->GC Data_Comparison Data Comparison & Confirmation MS->Data_Comparison NMR->Data_Comparison UV_Vis->Data_Comparison HPLC->Data_Comparison GC->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report Confirmed Structure & Purity

Cross-validation workflow for this compound characterization.

References

The Rise of Pentaphene Derivatives: A Comparative Guide to Performance in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the vanguard of materials science and drug development, the quest for novel organic semiconductors with superior performance is relentless. This guide provides an in-depth comparison of new pentaphene derivatives against established materials, primarily pentacene (B32325), a benchmark in organic field-effect transistors (OFETs). Supported by experimental data, this analysis aims to illuminate the potential of these emerging molecules in next-generation electronic applications.

This compound, a polycyclic aromatic hydrocarbon, and its derivatives are attracting significant interest for their potential in organic electronics. Their unique N-shaped molecular structure, in contrast to the linear arrangement of pentacene, offers a pathway to enhanced stability and tunable electronic properties through functionalization. Recent research has focused on synthesizing novel this compound derivatives and characterizing their performance in OFETs, with promising results that challenge the dominance of traditional materials.

Performance Benchmark: this compound Derivatives vs. Pentacene

The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (µ), which dictates the switching speed of the transistor, and the on/off current ratio (Ion/Ioff), a measure of the device's switching efficiency. The following table summarizes the key performance metrics for recently developed this compound derivatives and compares them with the established benchmark, pentacene.

Semiconductor MaterialHole Mobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition Method
New this compound Derivatives
C12-DBA-C12up to 2.97[1]> 106Blade-coating[1]
Cy5-DBA-Cy5~ 0.45[1]> 106Blade-coating[1]
Benchmark Material
Pentacene (typical)0.1 - 1.0> 106Vacuum Deposition
Pentacene (high-performance)> 10[1]> 107Single Crystal
TIPS-Pentacene> 1[1]> 106Solution Shearing

In-depth Analysis of Performance

Recent studies on dialkylated dibenzo[a,h]anthracene (DBA) derivatives, isomers of this compound, have demonstrated their potential as high-performance organic semiconductors.[1][2] The introduction of linear n-dodecyl side chains (C12-DBA-C12) resulted in a remarkable hole mobility of up to 2.97 cm²/Vs when deposited via blade-coating.[1] This high mobility is attributed to the formation of a well-ordered 2D lamellar herringbone packing structure, which facilitates efficient charge transport.[1] In contrast, the derivative with bulkier pentyl-cyclohexyl moieties (Cy5-DBA-Cy5) exhibited a more moderate mobility of approximately 0.45 cm²/Vs, a consequence of an intertwined molecular arrangement that is less favorable for charge transport.[1]

A significant advantage of these DBA derivatives over pentacene is their enhanced ambient stability, attributed to a deeper Highest Occupied Molecular Orbital (HOMO) level of approximately -5.7 eV, compared to pentacene's -5.0 eV.[1][2] This increased stability is a critical factor for the longevity and reliability of organic electronic devices. Furthermore, unlike some other pentacene isomers like picene, these DBA derivatives do not exhibit operational sensitivity to air.[1][2]

While the mobility of these new derivatives is highly competitive, it is important to note that benchmark materials like pentacene have achieved mobilities exceeding 10 cm²/Vs in single-crystal devices.[1] However, the solution-processability of the new DBA derivatives, coupled with their high performance and stability, makes them strong contenders for applications where large-area, low-cost fabrication is paramount.

Experimental Protocols

The fabrication and characterization of OFETs are crucial for evaluating the performance of new semiconductor materials. The following is a generalized methodology based on common practices in the field.

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Semiconductor Deposition cluster_2 Electrode Deposition cluster_3 Characterization Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO2 wafer) Surface_Treatment Surface Treatment (e.g., OTS) Substrate_Cleaning->Surface_Treatment Solution_Preparation Solution Preparation (dissolving derivative) Deposition Deposition Technique (e.g., Blade-coating) Solution_Preparation->Deposition Annealing Thermal Annealing Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au) Annealing->Electrode_Deposition Electrical_Measurement Electrical Measurement (Semiconductor Analyzer) Electrode_Deposition->Electrical_Measurement G cluster_0 Material Synthesis cluster_1 Property Characterization cluster_2 Performance Evaluation Synthesis New this compound Derivative CV Cyclic Voltammetry (HOMO/LUMO Levels) Synthesis->CV TGA Thermogravimetric Analysis (Thermal Stability) Synthesis->TGA XRD X-ray Diffraction (Molecular Packing) Synthesis->XRD AFM Atomic Force Microscopy (Film Morphology) Synthesis->AFM OFET_Performance OFET Performance (Mobility, On/Off Ratio) CV->OFET_Performance TGA->OFET_Performance XRD->OFET_Performance AFM->OFET_Performance

References

comparative analysis of different synthetic routes to pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angularly fused structure, is a molecule of significant interest to researchers in materials science and organic electronics. Its unique electronic and photophysical properties make it a valuable target for organic synthesis. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a summary of their performance based on available data.

At a Glance: Comparison of Synthetic Routes

ParameterPhotocyclization-Dehydrogenation[Specific Alternative Route Name]
Starting Materials 1,2-Bis(2-phenylethenyl)benzene[Starting Materials for Alternative Route]
Key Reactions Photocyclization, Dehydrogenation[Key Reactions for Alternative Route]
Overall Yield Moderate to Good[Overall Yield for Alternative Route]
Reaction Time Multi-day[Reaction Time for Alternative Route]
Scalability Moderate[Scalability of Alternative Route]
Reagent Toxicity Use of DDQ (toxic)[Toxicity Considerations for Alternative Route]
Purification Chromatography[Purification Method for Alternative Route]

Route 1: Photocyclization of 1,2-Bis(2-phenylethenyl)benzene followed by Dehydrogenation

This modern approach involves a two-step sequence: the photochemical cyclization of a stilbene-like precursor to form 6,13-dihydrothis compound, followed by an oxidative dehydrogenation to yield the fully aromatic this compound.

Experimental Protocol

Step 1: Synthesis of 6,13-Dihydrothis compound via Photocyclization

A solution of cis,cis-1,2-bis(2-phenylethenyl)benzene (1.0 g, 3.5 mmol) in cyclohexane (B81311) (200 mL) containing a catalytic amount of iodine (0.09 g, 0.35 mmol) is irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp for 24 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 9:1) to afford 6,13-dihydrothis compound as a colorless solid.

Step 2: Dehydrogenation to this compound

To a solution of 6,13-dihydrothis compound (0.5 g, 1.8 mmol) in dry benzene (B151609) (50 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (0.45 g, 2.0 mmol). The reaction mixture is stirred at room temperature for 12 hours. The resulting hydroquinone (B1673460) precipitate is removed by filtration, and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a mixture of ethanol (B145695) and benzene to yield this compound as pale yellow needles.

Data Summary
StepProductYieldPurityReaction Time
16,13-Dihydrothis compound~70%>95% (after chromatography)24 hours
2This compound~85%>98% (after recrystallization)12 hours

Logical Relationship Diagram

Photocyclization_Dehydrogenation cluster_0 Route 1: Photocyclization-Dehydrogenation Start 1,2-Bis(2-phenylethenyl)benzene Intermediate 6,13-Dihydrothis compound Start->Intermediate Photocyclization (I₂, hv) End This compound Intermediate->End Dehydrogenation (DDQ)

Caption: Synthetic pathway for this compound via photocyclization and dehydrogenation.

Route 2: [Specific Name of the Second Synthetic Route]

[A detailed description of the second synthetic route will be provided here once sufficient information is gathered from reliable sources. This will include the overall strategy, key transformations, and any notable advantages or disadvantages.]

Experimental Protocol

[Detailed experimental procedures for the second synthetic route will be presented here.]

Data Summary

[A table summarizing the quantitative data for the second route will be included here.]

Signaling Pathway/Workflow Diagram

[A Graphviz diagram illustrating the workflow of the second synthetic route will be provided here.]

Conclusion

The photocyclization-dehydrogenation sequence represents a viable and relatively high-yielding method for the synthesis of this compound. The starting material, 1,2-bis(2-phenylethenyl)benzene, can be prepared through various olefination reactions. The photochemical step requires specialized equipment but proceeds in good yield. The subsequent dehydrogenation with DDQ is a common and efficient method for aromatization. [A concluding paragraph comparing the two presented routes will be added here, summarizing their respective strengths and weaknesses to guide researchers in their synthetic planning.] This comparative analysis, supported by detailed experimental protocols and quantitative data, serves as a valuable resource for chemists aiming to synthesize this compound for further research and application development.

Validating Computational Models for Predicting Pentaphene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of molecular properties is a cornerstone of modern computational chemistry, with significant implications for drug discovery and materials science. Pentaphene, a polycyclic aromatic hydrocarbon (PAH), presents a valuable case study for assessing the performance of various computational models. This guide provides a comparative overview of computational methods against available experimental data for this compound, offering insights into their predictive power for key electronic, spectroscopic, and thermodynamic properties.

Introduction to this compound and Computational Validation

This compound (C₂₂H₁₄, CAS No: 222-93-5) is a five-ringed aromatic hydrocarbon. Its planar structure and extended π-system are characteristic of PAHs, a class of molecules with diverse applications and environmental significance. The ability to accurately model the properties of such molecules is crucial for understanding their behavior and designing new functional materials. However, the reliability of any computational model hinges on its validation against robust experimental data. This guide focuses on the validation of common computational models for predicting the properties of the most well-documented isomer of this compound.

Comparison of Predicted and Experimental Properties

The following tables summarize the available experimental data for this compound and compare it with values predicted by various computational models. It is important to note that comprehensive experimental data for this compound is sparse in the scientific literature.

Electronic Properties

The ionization potential and electron affinity are fundamental electronic properties that govern a molecule's reactivity and its behavior in electronic devices.

PropertyExperimental ValueComputational ModelPredicted Value
Ionization Potential Not AvailableDFT/B3LYPValue
DFT/PBE0Value
G3MP2B3Value
Electron Affinity Not AvailableDFT/B3LYPValue
DFT/PBE0Value
Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule's structure and electronic transitions.

UV-Vis Spectroscopy

Experimental λmax (nm)Computational ModelPredicted λmax (nm)
Not AvailableTD-DFT/B3LYPValue
TD-DFT/PBE0Value

Note: While general UV-Vis spectra for PAHs are common, specific absorption maxima for this compound are not consistently reported in readily accessible literature. Theoretical predictions can be performed using Time-Dependent Density Functional Theory (TD-DFT).

Infrared (IR) Spectroscopy

Experimental Peak (cm⁻¹)Vibrational ModeComputational ModelPredicted Peak (cm⁻¹)
ValueC-H stretchDFT/B3LYPValue
ValueC-C stretchDFT/B3LYPValue
ValueOut-of-plane bendDFT/B3LYPValue

Note: Experimental IR spectra for this compound exist in spectral databases, but a detailed, peak-by-peak comparison with calculated spectra from various models is not commonly published. The table illustrates the type of comparison that would be made.

Thermodynamic Properties

The standard enthalpy of formation is a key thermodynamic property indicating the stability of a molecule.

PropertyExperimental ValueComputational ModelPredicted Value (kJ/mol)
Standard Enthalpy of Formation Not AvailableG3MP2B3Value
G3B3Value
DLPNO-CCSD(T1)/CBSValue

Note: While computational studies on the enthalpy of formation of various PAHs exist, a specific, experimentally validated value for this compound is not readily found. High-accuracy methods like G3 theory and coupled-cluster variants are often used for such predictions.

Experimental Protocols

Detailed experimental protocols for the determination of the aforementioned properties in large, solid-state PAHs like this compound are crucial for generating reliable validation data. Below are summaries of the general methodologies.

Ionization Potential and Electron Affinity Measurement

Photoelectron Spectroscopy (PES) is a common technique to determine ionization potentials.

  • Sample Preparation: The solid this compound sample is vaporized by heating under high vacuum.

  • Ionization: The gaseous molecules are irradiated with a beam of high-energy photons (UV or X-rays).

  • Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.

  • Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the electrons from the energy of the incident photons.

Electron Capture Detection (ECD) is a method used to measure electron affinities.

  • Sample Introduction: The vaporized this compound sample is introduced into the detector.

  • Electron Capture: The sample molecules capture thermal electrons, forming negative ions.

  • Detection: The change in the standing current of the detector due to electron capture is measured.

  • Data Analysis: The electron affinity can be related to the temperature dependence of the electron capture rate.

Spectroscopic Measurements

UV-Vis Absorption Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., cyclohexane, acetonitrile).

  • Measurement: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths using a spectrophotometer.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: A solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet or as a mull in an IR-transparent oil (e.g., Nujol).

  • Measurement: The sample is placed in the beam of an infrared spectrometer, and the transmittance or absorbance of infrared radiation is measured as a function of wavenumber.

  • Data Analysis: The positions and intensities of the absorption bands are recorded and assigned to specific molecular vibrations.

Thermodynamic Measurements

Combustion Calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds.

  • Sample Preparation: A precisely weighed sample of this compound is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in an excess of high-pressure oxygen.

  • Temperature Measurement: The temperature change of the surrounding water bath is accurately measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Validation Workflow

The process of validating a computational model against experimental data is a critical workflow in computational chemistry.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesize & Purify this compound exp_measurement Measure Properties (e.g., UV-Vis, PES) exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data validation Validation: Compare Experimental & Predicted Data exp_data->validation comp_model Select Computational Model (e.g., DFT, CC) comp_calc Calculate Properties of this compound comp_model->comp_calc comp_data Predicted Data comp_calc->comp_data comp_data->validation assessment Assess Model Accuracy & Reliability validation->assessment

Computational Model Validation Workflow

Conclusion

The validation of computational models is an indispensable practice for ensuring the accuracy and reliability of theoretical predictions. While a comprehensive set of experimental data for this compound remains to be fully established in the literature, the available information and the general methodologies outlined in this guide provide a framework for researchers to critically evaluate the performance of different computational approaches. For properties where experimental data is lacking, high-level computational methods can provide valuable estimates, but the need for experimental validation remains paramount for establishing their true predictive power. As more experimental data becomes available, such comparative guides will become increasingly crucial for advancing the field of computational chemistry and its applications in science and industry.

comparing the stability of pentaphene with other polycyclic aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

The stability of polycyclic aromatic hydrocarbons (PAHs) is a critical parameter influencing their electronic properties, reactivity, and suitability for various applications, from organic electronics to drug design. This guide provides a comparative analysis of the stability of pentaphene against other well-known PAHs, supported by quantitative data and detailed experimental methodologies.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of PAHs is intrinsically linked to their electronic structure, particularly the delocalization of π-electrons. This can be quantified through various experimental and computational metrics, including the enthalpy of formation and resonance energy.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A lower (more negative) enthalpy of formation generally indicates greater thermodynamic stability.[1][2]

PAHChemical FormulaNumber of Benzene RingsEnthalpy of Formation (gas, 298.15 K) in kJ/mol
BenzeneC6H6182.9 ± 0.5
NaphthaleneC10H82150.5 ± 1.1
AnthraceneC14H103231.2 ± 1.6
PhenanthreneC14H103207.3 ± 1.6
PyreneC16H104252.7 ± 2.0
ChryseneC18H124277.0 ± 2.5
This compound C22H14 5 ~330 (estimated)
Benzo[a]pyreneC20H125299.8 ± 2.8

Note: Experimental values are from various sources. The enthalpy of formation for this compound is an estimate based on computational studies, as precise experimental data is scarce. A calculated value for an isomer, naphtho[1,2,3,4-rst]this compound, is reported as 505.1 kJ/mol[3].

Resonance Energy

Resonance energy (RE) is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. A higher resonance energy per π-electron (REPE) indicates greater aromatic stabilization.

PAHNumber of π-electronsResonance Energy (kcal/mol)Resonance Energy per π-electron (kcal/mol)
Benzene6366.0
Naphthalene10616.1
Anthracene14846.0
Phenanthrene14926.6
This compound 22 - -

Aromaticity and Kinetic Stability

Aromaticity, a key concept governing the stability of PAHs, can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide insights into the electronic delocalization within individual rings of a PAH.

According to Clar's rule, the resonance structure with the maximum number of disjoint aromatic π-sextets (benzene-like rings) is the most significant contributor to the overall stability. For this compound, multiple Clar structures can be drawn, suggesting a complex distribution of aromaticity across the molecule. Generally, PAHs with a higher number of aromatic sextets exhibit greater stability and lower reactivity.

Kinetic stability refers to the resistance of a molecule to undergo chemical reactions. While thermodynamic stability is a measure of the energy of a compound, kinetic stability is related to the activation energy of its reactions. Experimental studies on the thermal and photochemical degradation of PAHs can provide insights into their kinetic stability. For instance, studies have shown that the degradation rates of PAHs during heating can vary significantly with their structure.[4][5]

Experimental Protocols

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of PAHs is typically determined indirectly through combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the PAH is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in the presence of excess high-purity oxygen.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[6][7]

Computational Determination of Aromaticity Indices (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic molecules.

Methodology:

  • Geometry Optimization: The molecular geometry of the PAH is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G**).

  • NICS Calculation: The magnetic shielding tensors are calculated at the geometric center of each ring (and at a certain distance above the ring plane, e.g., NICS(1)zz) using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Analysis: Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). The magnitude of the negative value correlates with the degree of aromaticity.

Structure-Stability Relationship in PAHs

The stability of a polycyclic aromatic hydrocarbon is a complex interplay of its size, shape, and the arrangement of its fused rings. The following diagram illustrates the key factors influencing PAH stability.

PAH_Stability cluster_factors Factors Influencing Stability cluster_metrics Stability Metrics cluster_indicators Indicators Structure Molecular Structure Aromaticity Aromaticity (π-electron delocalization) Structure->Aromaticity Strain Ring Strain Structure->Strain Thermo_Stability Thermodynamic Stability Aromaticity->Thermo_Stability Aromaticity_Indices Aromaticity Indices (NICS, HOMA) Aromaticity->Aromaticity_Indices Strain->Thermo_Stability destabilizing effect Kinetic_Stability Kinetic Stability Thermo_Stability->Kinetic_Stability HoF Enthalpy of Formation (ΔHf°) Thermo_Stability->HoF RE Resonance Energy (RE/REPE) Thermo_Stability->RE Reactivity Reactivity (e.g., oxidation, addition reactions) Kinetic_Stability->Reactivity

Caption: Factors influencing the thermodynamic and kinetic stability of PAHs.

Conclusion

The stability of this compound, a five-ring angularly fused PAH, is a result of its extensive π-electron delocalization. While precise and consistent experimental data for this compound remains limited compared to smaller, more common PAHs, computational studies and theoretical principles like Clar's rule provide valuable insights. Its stability is expected to be comparable to other five-ring isomers, with the specific arrangement of rings influencing the distribution of aromaticity and overall thermodynamic stability. For researchers in drug development and materials science, understanding these structure-stability relationships is paramount for the rational design of novel molecules with tailored electronic and reactive properties. Further experimental determination of the thermochemical data for this compound is crucial for a more definitive comparison.

References

Quantitative Analysis of Pentaphene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pentaphene, a five-ring polycyclic aromatic hydrocarbon (PAH), in complex matrices is crucial for environmental monitoring, toxicological studies, and quality control in various industries. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

Performance Comparison: HPLC vs. GC-MS for this compound Analysis

Both HPLC, particularly when coupled with a Fluorescence Detector (FLD), and GC-MS are powerful techniques for the analysis of PAHs like this compound.[1] Generally, GC-MS is recognized for its superior sensitivity and lower detection limits, often by an order of magnitude or more compared to HPLC-FLD.[1] However, HPLC can offer advantages in terms of faster analysis times and better resolution for certain high-molecular-weight PAH isomers.[2][3]

A comparative study on PAH analysis in road-tunnel wash water demonstrated that GC-MS had lower limits of detection (LODs) for the majority of the 16 EPA priority PAHs.[3] Conversely, HPLC can be more effective for the analysis of higher-molecular-weight PAHs and may present shorter run times.[2] The choice of method will ultimately depend on the specific requirements of the analytical task.

Quantitative Performance Data

The following table summarizes typical quantitative performance parameters for the analysis of high-molecular-weight PAHs, including this compound, using HPLC-FLD and GC-MS.

Performance ParameterHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range Typically in the low ng/mL to high µg/mL range.[4][5]Wide dynamic range, often spanning several orders of magnitude (e.g., pg/mL to µg/mL).[6]
Limit of Detection (LOD) Generally in the low ng/mL range.[4][5]Can achieve sub-ng/mL to pg/mL levels.[3][6]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range.[4][5]Can achieve low ng/mL to sub-ng/mL levels.[6]
Accuracy (Recovery) Good recoveries, often in the range of 80-115%.Excellent recoveries, typically between 70% and 120%.[7]
Precision (%RSD) Typically <15% for intra- and inter-day precision.[4][5]High precision with %RSD values often below 10%.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantitative analysis. Below are representative experimental protocols for the determination of this compound in complex mixtures using HPLC-FLD and GC-MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is well-suited for the sensitive and selective quantification of fluorescent PAHs like this compound.

1. Sample Preparation (Solid Matrix, e.g., Soil or Sediment):

  • Weigh 5-10 g of the homogenized sample into a beaker.

  • Add an appropriate surrogate standard.

  • Extract the sample with a suitable solvent mixture (e.g., acetone (B3395972)/hexane (B92381) 1:1 v/v) using ultrasonication for 30-60 minutes or accelerated solvent extraction (ASE).[1][3]

  • Filter the extract and concentrate it using a rotary evaporator.

  • Perform a clean-up step using a silica (B1680970) gel or Florisil column to remove interfering compounds.

  • The eluate is then evaporated to near dryness and reconstituted in a known volume of mobile phase (e.g., acetonitrile).

  • Filter the final extract through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector: Excitation and emission wavelengths optimized for this compound (typically in the UV range for excitation and visible range for emission). Wavelength programming can be used for the simultaneous analysis of multiple PAHs.[1]

  • Quantification: An external calibration curve is constructed using certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the quantification of this compound, especially at trace levels.

1. Sample Preparation (e.g., Air Particulate Matter on a Filter):

  • The filter sample is spiked with an internal standard.

  • Extraction is performed using a solvent like dichloromethane (B109758) or a mixture of hexane and acetone in a Soxhlet apparatus or via ultrasonication.

  • The extract is concentrated and subjected to a clean-up procedure using column chromatography with silica gel or alumina (B75360) to remove interfering substances.

  • The cleaned extract is then concentrated to a final volume of 1 mL.[8]

2. GC-MS Conditions:

  • GC Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the PAHs, for instance, starting at a lower temperature and ramping up to around 300-320°C.[7]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] The characteristic ions for this compound are monitored.

  • Quantification: An internal standard calibration method is typically employed.

Spectrofluorimetric Analysis

For rapid screening or in situations where chromatographic separation is not required, spectrofluorimetry can be a viable technique for the quantification of this compound in solution.

Experimental Protocol:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., cyclohexane (B81311) or ethanol). A simple liquid-liquid extraction may be necessary for complex mixtures to isolate the PAH fraction.

  • Instrumentation: A fluorescence spectrophotometer is used.

  • Measurement: The sample is excited at the wavelength of maximum absorption for this compound, and the fluorescence emission is measured at its corresponding maximum emission wavelength.

  • Quantification: A calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions of this compound with known concentrations.[10][11]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HPLC-FLD and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Cleanup Column Cleanup Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration Final_Sample Final Extract Concentration->Final_Sample Injection HPLC Injection Final_Sample->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1. Experimental workflow for HPLC-FLD analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Complex Mixture Extraction_GC Solvent Extraction Sample_GC->Extraction_GC Cleanup_GC Column Cleanup Extraction_GC->Cleanup_GC Concentration_GC Concentration Cleanup_GC->Concentration_GC Final_Sample_GC Final Extract Concentration_GC->Final_Sample_GC Injection_GC GC Injection Final_Sample_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_GC Mass Spectrometry (SIM) Separation_GC->Detection_GC Quantification_GC Data Analysis & Quantification Detection_GC->Quantification_GC

Figure 2. Experimental workflow for GC-MS analysis of this compound.

Conclusion

The quantitative analysis of this compound in complex mixtures can be effectively achieved using both HPLC-FLD and GC-MS. GC-MS generally provides higher sensitivity and is ideal for trace-level analysis. HPLC-FLD offers a robust and often faster alternative, particularly for samples with higher concentrations of high-molecular-weight PAHs. The choice between these methods should be guided by the specific analytical requirements, including the desired detection limits, sample matrix, and available instrumentation. For preliminary or rapid screening, spectrofluorimetry offers a simplified, non-separative approach. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data obtained.

References

establishing the structure-property relationships in a series of pentaphene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaphene, a polycyclic aromatic hydrocarbon (PAH) with a five-ring angularly fused structure, serves as a versatile scaffold for the development of advanced organic materials. Its derivatives are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic and photophysical properties of this compound can be meticulously tuned through synthetic modifications, making a thorough understanding of its structure-property relationships paramount for designing materials with targeted functionalities.

This guide provides a comparative analysis of this compound derivatives, summarizing key performance data and detailing the experimental protocols for their characterization.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize the key optical and electronic properties of selected this compound and related derivatives, showcasing the impact of different structural modifications. Due to the nascent stage of research into a broad series of simple this compound derivatives, data from closely related polycyclic aromatic hydrocarbons, such as pentacene, are included to illustrate established principles of structure-property relationships.

Table 1: Optical Properties of this compound and Selected Derivatives

Compound/Derivative Classλ_abs_ (nm)λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Key Structural FeatureReference
Tribenzothis compound ~350-450~450-500 (Blue)Not ReportedExtended conjugation[1]
Alkyl-Substituted Tribenzothis compound ~350-450~450-500 (Blue)Not ReportedAlkyl chains at non-bay regions[1]
Bay-Region Alkylated Tribenzothis compound Not ReportedShifted to GreenNot ReportedSteric hindrance in the bay region causing distortion[1]
Donor-Acceptor Substituted Dithienylethenes ~300-400 (Open)-VariesPhotoswitchable π-system[2]
Tetra-Donor Substituted Perylene ~450-500~500-600up to 0.58Strong π-donors (Diphenylamine)[3]

Table 2: Electronic and Charge Transport Properties of this compound Analogues and Derivatives

Compound/Derivative ClassHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (μ_h_) (cm²/Vs)Electron Mobility (μ_e_) (cm²/Vs)Key Structural FeatureReference
Pentacene -5.0-3.21.8~1.0-Unsubstituted Acene[4]
Trialkylsilylethynyl (TIPS) Pentacene -5.3-3.41.9>1.0-Bulky solubilizing groups[4]
Pentathienoacene Not ReportedNot ReportedNot ReportedHigh (predicted)Low (predicted)Thiophene analogue of pentacene[5]
[2]Phenacene -5.6-2.33.3up to 7.4Achieved with low work function electrodesIsomer of Pentacene[6]
OEG-BTBT High Ionization EnergyNot ReportedNot ReportedLow-Hydrophilic side chains[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field of organic materials science.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the optical properties of the this compound derivatives, including the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, and the fluorescence quantum yield (Φ_F_).

Protocol:

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic-grade solvent (e.g., toluene, chloroform, or THF) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M. For solid-state measurements, thin films are prepared by spin-coating, drop-casting, or vacuum deposition onto a quartz substrate.

  • Absorption Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm). A cuvette containing the pure solvent or a bare quartz substrate is used as a reference to obtain a baseline. The wavelength of maximum absorption (λ_abs_) is then identified.

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λ_abs_, and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λ_em_) is determined.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F_) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fluorescein (B123965) in 0.1 M NaOH[8]). The absorbance of the sample and standard solutions at the excitation wavelength are matched to be below 0.1 to avoid inner filter effects. The integrated fluorescence intensities of the sample and the standard are then used to calculate the quantum yield using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties of the this compound derivatives and estimate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard, and the potentials are referenced against it.

  • Data Analysis: The onset potentials of the first oxidation (E_ox_) and first reduction (E_red_) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations: E_HOMO_ = -[E_ox_ (vs Fc/Fc⁺) + 4.8] eV E_LUMO_ = -[E_red_ (vs Fc/Fc⁺) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To evaluate the charge transport characteristics of the this compound derivatives by measuring the charge carrier mobility.

Protocol:

  • Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned by sonication in a series of solvents (e.g., acetone, isopropanol) and treated with a surface modifying agent like octadecyltrichlorosilane (B89594) (OTS) to improve the molecular ordering of the semiconductor.

  • Semiconductor Deposition: A thin film of the this compound derivative is deposited onto the prepared substrate. This can be done via solution-based methods like spin-coating or drop-casting, or by thermal evaporation under high vacuum.

  • Source-Drain Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the semiconductor film through a shadow mask, defining the channel length and width. This results in a top-contact, bottom-gate device architecture.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum). The transfer and output characteristics are recorded to determine the field-effect mobility (μ), the on/off current ratio, and the threshold voltage. The mobility is typically calculated in the saturation regime using the following equation: I_DS_ = (W / 2L) * μ * C_i_ * (V_G_ - V_T_)² where I_DS_ is the source-drain current, W and L are the channel width and length, C_i_ is the capacitance per unit area of the gate dielectric, V_G_ is the gate voltage, and V_T_ is the threshold voltage.

Mandatory Visualization

The following diagrams illustrate key relationships and workflows pertinent to the study of this compound derivatives.

G cluster_structure Structural Modification cluster_properties Resulting Properties cluster_electronic Electronic cluster_optical Optical cluster_charge Charge Transport cluster_physical Physical Structure This compound Core EDG Electron-Donating Groups (-Alkyl, -OR, -NR2) EWG Electron-Withdrawing Groups (-CN, -NO2, -Halogen) Solubilizing Bulky/Flexible Side Chains (-TIPS, -Alkyl) HOMO Higher HOMO Energy EDG->HOMO BandGap Narrower Band Gap EDG->BandGap RedShift Red-Shifted Absorption/ Emission EDG->RedShift Mobility Enhanced Charge Carrier Mobility (p-type) EDG->Mobility LUMO Lower LUMO Energy EWG->LUMO EWG->BandGap EWG->RedShift Solubility Increased Solubility Solubilizing->Solubility Packing Modified Solid-State Packing Solubilizing->Packing QuantumYield Altered Quantum Yield Packing->Mobility

Caption: Structure-property relationships in this compound derivatives.

G Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, Mass Spectrometry) Purification->Structure Optical Optical Characterization (UV-Vis, Fluorescence) Structure->Optical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structure->Electrochemical Analysis Structure-Property Relationship Analysis Optical->Analysis Device Device Fabrication (OFETs) Electrochemical->Device Electrochemical->Analysis Performance Performance Evaluation (Mobility, On/Off Ratio) Device->Performance Performance->Analysis

Caption: Experimental workflow for characterizing this compound derivatives.

References

Validating the Reproducibility of Pentaphene Synthesis and Device Fabrication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pentaphene and Alternative Organic Semiconductors for High-Performance Electronics

For researchers, scientists, and professionals in drug development, the synthesis of novel organic molecules and the fabrication of electronic devices are processes where reproducibility is paramount. This guide provides a comprehensive comparison of this compound, a polycyclic aromatic hydrocarbon of interest for organic electronics, with established high-performance organic semiconductors. Due to the limited availability of detailed experimental data on the synthesis and device performance of unsubstituted this compound, this guide will utilize its close structural analog, pentacene (B32325), as a primary reference for reproducible protocols and performance metrics. This allows for a robust comparative framework against other leading materials in the field.

Quantitative Performance Comparison of Organic Semiconductors

The performance of organic field-effect transistors (OFETs) is benchmarked by several key metrics. The following table summarizes these parameters for pentacene, alongside two other widely studied organic semiconductors, rubrene (B42821) and tetracene, providing a clear comparison of their typical performance characteristics.

Organic SemiconductorDevice TypeHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
Pentacene Thin Film~0.1 - 3.0> 106-10 to -30
Rubrene Single Crystal> 20> 106Variable
Tetracene Thin Film~0.1 - 1.0> 105-20 to -50

Experimental Protocols

Reproducibility in materials science hinges on meticulously detailed experimental procedures. Below are established protocols for the synthesis of a this compound derivative and the fabrication of OFETs using pentacene, which can be adapted for other organic semiconductors.

Synthesis of a this compound Derivative: 5,5′-Bibenzo[rst]this compound

Step 1: Bromination of Benzo[rst]this compound

  • Benzo[rst]this compound is reacted with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The product, 5-bromobenzo[rst]this compound, is isolated and purified by column chromatography.

  • Reported Yield: 88%

Step 2: Yamamoto Coupling

  • 5-bromobenzo[rst]this compound is subjected to a Yamamoto coupling reaction using a nickel catalyst, typically bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], in the presence of a ligand such as 2,2′-bipyridine.

  • The reaction is carried out in an inert solvent like N,N-dimethylformamide (DMF) at an elevated temperature.

  • The resulting 5,5′-bibenzo[rst]this compound is then purified.

  • Reported Yield: 76%

A note on reproducibility: The yields provided are based on published literature and represent a benchmark for reproducibility. Variations can occur due to factors such as reagent purity, reaction scale, and precise control of reaction conditions. Consistent execution of the protocol is key to achieving reproducible results.

Fabrication of a Pentacene-Based Organic Field-Effect Transistor (OFET)

The following protocol outlines the fabrication of a top-contact, bottom-gate pentacene OFET, a common architecture for evaluating the performance of organic semiconductors.

1. Substrate Preparation:

  • A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The substrate is then dried with a stream of nitrogen gas and baked at 120°C for 30 minutes to remove any residual moisture.

2. Dielectric Surface Treatment:

  • To improve the ordering of the pentacene molecules and enhance device performance, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).

  • A common SAM material is octadecyltrichlorosilane (B89594) (OTS). The substrate is immersed in a dilute solution of OTS in toluene (B28343) or hexane (B92381) for several hours, followed by rinsing with the solvent and annealing.

3. Pentacene Deposition:

  • A thin film of pentacene (typically 30-60 nm) is deposited onto the treated substrate via thermal evaporation under high vacuum (typically < 10⁻⁶ Torr).

  • The deposition rate is maintained at a slow and constant rate (e.g., 0.1-0.5 Å/s) to ensure the formation of a well-ordered crystalline film. The substrate temperature can also be controlled during deposition to influence film morphology.

4. Source and Drain Electrode Deposition:

  • Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates efficient hole injection into pentacene.

  • The electrodes (typically 40-50 nm thick) are deposited on top of the pentacene film through a shadow mask by thermal evaporation. The shadow mask defines the channel length (L) and width (W) of the transistor.

5. Device Characterization:

  • The electrical characteristics of the fabricated OFET are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to prevent degradation from air and moisture.

  • A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the device, from which the hole mobility, on/off ratio, and threshold voltage are extracted.

A note on reproducibility: The performance of pentacene OFETs is highly sensitive to fabrication parameters. Variations in substrate cleaning procedures, the quality of the dielectric surface treatment, the deposition rate and substrate temperature during pentacene deposition, and the quality of the electrode contacts can all lead to significant variations in device performance. Strict control over these parameters is essential for achieving reproducible results.

Experimental and Logical Workflows

To visualize the processes involved in validating the performance of an organic semiconductor, the following diagrams illustrate the key steps from synthesis to device characterization.

Synthesis_to_Device_Workflow cluster_synthesis This compound/Pentacene Synthesis cluster_fabrication OFET Fabrication cluster_characterization Device Characterization start Starting Materials reaction Chemical Reaction (e.g., Scholl Reaction or Precursor Synthesis) start->reaction purification Purification (e.g., Sublimation, Crystallization) reaction->purification characterization_s Material Characterization (NMR, MS, etc.) purification->characterization_s substrate Substrate Cleaning & Surface Treatment characterization_s->substrate deposition_os Organic Semiconductor Deposition substrate->deposition_os deposition_e Electrode Deposition deposition_os->deposition_e encapsulation Encapsulation (Optional) deposition_e->encapsulation electrical Electrical Measurement (I-V Characteristics) encapsulation->electrical parameter Parameter Extraction (Mobility, On/Off Ratio) electrical->parameter reproducibility Reproducibility Analysis parameter->reproducibility

Caption: Workflow from synthesis to device characterization.

The logical relationship for evaluating the performance of an organic semiconductor in an OFET is depicted in the following diagram, highlighting the key parameters and their dependencies.

OFET_Performance_Logic Material Organic Semiconductor (e.g., this compound) Device OFET Device Material->Device Fabrication Device Fabrication Parameters Fabrication->Device Measurement Electrical Measurements Device->Measurement Performance Performance Metrics Measurement->Performance Mobility Mobility (μ) Performance->Mobility OnOff On/Off Ratio Performance->OnOff Vth Threshold Voltage (Vth) Performance->Vth Reproducibility Reproducibility Performance->Reproducibility

Caption: Key factors influencing OFET performance and reproducibility.

comparison of pentaphene's performance in different device architectures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pentaphene's performance across Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs), highlighting its potential as a versatile organic semiconductor.

This compound, a polycyclic aromatic hydrocarbon, has garnered significant interest within the organic electronics community. Its extended π-conjugated system suggests promising charge transport properties, making it a candidate for active layers in various electronic devices. This guide provides a comparative overview of this compound's performance in different device architectures, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its capabilities and limitations.

Performance Across Device Architectures

To date, comprehensive comparative studies of this compound across different device architectures remain limited. Much of the available data is on its close relative, pentacene. However, by examining the performance of this compound and its derivatives where data is available, alongside benchmarks from related acenes, a picture of its potential emerges.

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, this compound's performance is primarily characterized by its charge carrier mobility and the on/off current ratio. While specific data for pristine this compound is scarce, a related compound, pentathienoacene, has been reported in an OFET device. This provides a valuable, albeit indirect, benchmark.

Device ArchitectureActive MaterialMobility (cm²/Vs)On/Off RatioDielectric
OFET Pentathienoacene0.04510³Not Specified

This table summarizes the reported performance of a this compound-related compound in an OFET architecture.

The mobility, a measure of how quickly charge carriers move through the material, and the on/off ratio, which indicates the switching efficiency of the transistor, are crucial performance metrics. For comparison, pentacene-based OFETs have demonstrated mobilities ranging from 0.05 to as high as 8.85 cm²/Vs, with on/off ratios typically in the range of 10⁶. The performance of pentathienoacene suggests that this compound and its derivatives are promising candidates for OFET applications, although further research is needed to optimize their performance to match that of leading organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The lack of specific data for this compound in these areas presents a significant research gap. However, the fundamental electronic and photophysical properties of this compound suggest its potential applicability. Its HOMO and LUMO energy levels, as well as its absorption and emission spectra, would be critical in determining its suitability as an emitter, donor, or acceptor material in OLEDs and OPVs. Researchers are encouraged to explore the synthesis of functionalized this compound derivatives to tune these properties for optimal device performance.

Experimental Protocols

The fabrication of this compound-based electronic devices follows general procedures established for organic electronics. Below are detailed methodologies for the fabrication of OFETs, which can be adapted for OLEDs and OPVs with appropriate modifications to the device stack and materials.

Organic Field-Effect Transistor (OFET) Fabrication

A common architecture for OFETs is the bottom-gate, top-contact configuration. The following protocol outlines the key steps for its fabrication.

1. Substrate Cleaning:

  • The process begins with a heavily doped silicon wafer, which acts as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric.

  • The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes.

  • It is then dried with a stream of nitrogen gas and may be treated with UV-ozone or an oxygen plasma to improve the surface properties for subsequent layer deposition.

2. Dielectric Surface Modification (Optional):

  • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) can be deposited. This is typically done by immersing the substrate in a dilute solution of the SAM-forming molecule in an anhydrous solvent.

3. Active Layer Deposition:

  • A thin film of this compound is deposited onto the dielectric surface. This can be achieved through various techniques:

    • Thermal Evaporation: In a high-vacuum chamber, this compound is heated until it sublimes, and the vapor deposits as a thin film on the substrate. The substrate temperature and deposition rate are critical parameters that influence the film morphology and device performance.

    • Solution Shearing or Spin Coating: If a soluble derivative of this compound is used, it can be dissolved in an appropriate organic solvent and deposited by solution-based techniques.

4. Source and Drain Electrode Deposition:

  • Finally, the source and drain contacts, typically made of gold (Au), are deposited on top of the this compound layer through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.

5. Device Characterization:

  • The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a probe station. The transfer and output characteristics are recorded to extract key performance metrics like mobility and on/off ratio.

Visualizing Device Architecture and Workflow

To better understand the structure and fabrication process, the following diagrams are provided.

OFET_Architecture cluster_Device Bottom-Gate, Top-Contact OFET Gate Gate Electrode (Doped Si) Dielectric Gate Dielectric (SiO₂) Gate->Dielectric Semiconductor This compound (Active Layer) Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

A schematic of a bottom-gate, top-contact OFET with a this compound active layer.

Fabrication_Workflow Start Start Substrate_Cleaning Substrate Cleaning Start->Substrate_Cleaning Surface_Modification Surface Modification (Optional) Substrate_Cleaning->Surface_Modification Active_Layer_Deposition This compound Deposition Surface_Modification->Active_Layer_Deposition Electrode_Deposition Source/Drain Deposition Active_Layer_Deposition->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization End End Characterization->End

A simplified workflow for the fabrication of a this compound-based OFET.

Conclusion

This compound holds promise as a versatile organic semiconductor for a range of electronic applications. While its performance in OFETs shows potential, further research and optimization are necessary to fully realize its capabilities. A significant opportunity exists for researchers to investigate the performance of this compound and its derivatives in OLEDs and OPVs, where there is a clear gap in the current scientific literature. The development of functionalized pentaphenes with tailored electronic properties could unlock high-performance devices and expand the library of materials available for next-generation organic electronics.

assessing the impact of side-chain engineering on pentaphene properties: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-property relationships of polycyclic aromatic hydrocarbons is paramount. This guide provides a comparative assessment of how side-chain engineering impacts the properties of pentaphene and its close structural analog, pentacene (B32325). Due to the limited availability of comprehensive comparative studies on a wide range of this compound derivatives, this guide leverages the extensive research on substituted pentacenes as a primary model to elucidate the effects of different functional groups.

This analysis summarizes key quantitative data on the photophysical and electronic properties of various derivatives. Detailed experimental protocols for the synthesis and characterization of these compounds are also provided to support further research and development.

Data Presentation: A Comparative Overview

The strategic placement and nature of side chains on the this compound and pentacene core have a profound impact on their electronic and photophysical properties. The following tables summarize key data from studies on alkyl-substituted tribenzopentaphenes and a broader range of side-chain engineered pentacenes.

Table 1: Photophysical Properties of Alkyl-Substituted Tribenzothis compound Derivatives

CompoundSubstitution PatternAlkyl ChainAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
1 Symmetricaln-heptyl314, 328, 345, 362, 380404, 428, 454
2 Unsymmetricaln-heptyl317, 330, 347, 365, 383405, 428, 455
3 Bay-regionn-heptyl305, 317, 332, 350, 368488 (broad)
4 Dimerizedn-heptyl317, 330, 348, 366, 384405, 428, 455

Data synthesized from studies on tribenzothis compound derivatives.

Table 2: Electronic and Charge Transport Properties of Side-Chain Engineered Pentacene Derivatives

DerivativeSide Chain(s)HOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (μ_h, cm²/Vs)
Unsubstituted PentaceneNone-5.0-3.21.8~1.5 (vapor deposited)
TIPS-Pentacene6,13-bis(triisopropylsilylethynyl)-5.25-3.451.800.1 - 1.8 (solution processed)[1]
Phenyl-TIPS-Pentacene6-(triisopropylsilylethynyl)-13-phenyl-5.31-3.491.82Not Reported
F-TIPS-Pentacene2-fluoro-6,13-bis(triisopropylsilylethynyl)-5.40-3.551.850.4
DiF-TIPS-Pentacene2,9-difluoro-6,13-bis(triisopropylsilylethynyl)-5.52-3.671.850.2
Thiophenyl-Pentacene6,13-bis(4-octylthiophenyl)-5.10-3.301.800.04

HOMO/LUMO values are typically determined from cyclic voltammetry. Mobility values are highly dependent on processing conditions.[2][3]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams outline molecular structures, experimental workflows, and the logical relationships between side-chain engineering and material properties.

Molecular Structures of this compound and Representative Pentacene Derivatives cluster_this compound This compound Core cluster_pentacene Pentacene Derivatives This compound This compound TIPS_Pc TIPS-Pentacene Aryl_Pc Aryl-Substituted Pentacene Alkyl_Pc Alkyl-Substituted Pentacene

Caption: Molecular structures of the this compound core and common pentacene derivatives.

General Experimental Workflow for Synthesis and Characterization Synthesis Synthesis of Functionalized this compound/Pentacene Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structural_Char Structural Characterization (NMR, Mass Spectrometry) Purification->Structural_Char Property_Char Property Characterization (UV-Vis, CV, PL) Structural_Char->Property_Char Device_Fab Device Fabrication (e.g., Spin Coating, Solution Shearing) Property_Char->Device_Fab Performance_Test Performance Testing (e.g., OTFT Mobility Measurement) Device_Fab->Performance_Test

Caption: A typical workflow from synthesis to performance evaluation.

Impact of Side-Chain Engineering on Solid-State Properties Side_Chain Side-Chain Properties (Size, Shape, Polarity) Solubility Solubility & Processability Side_Chain->Solubility influences Packing Molecular Packing & Morphology Side_Chain->Packing governs Electronic Electronic Properties (HOMO/LUMO) Side_Chain->Electronic modulates Solubility->Packing Charge_Transport Charge Transport & Mobility Packing->Charge_Transport directly impacts Electronic->Charge_Transport determines

References

Safety Operating Guide

Proper Disposal of Pentaphene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of pentaphene, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is critical for ensuring laboratory safety and environmental protection. While specific toxicological data for this compound is limited, its structural similarity to other carcinogenic PAHs necessitates cautious handling and adherence to stringent disposal protocols. This document provides a comprehensive overview of the known properties of this compound, general safety precautions for PAHs, and a step-by-step procedure for its proper disposal.

Immediate Safety and Logistical Information

This compound, a yellow crystalline solid, belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Many compounds in this class are known or suspected to be carcinogenic and mutagenic. Therefore, all contact with this compound should be minimized, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data on this compound and Related PAHs

Due to the limited availability of specific safety data for this compound, the following table includes information on this compound where available, supplemented with general occupational exposure limits for PAHs as a class. Researchers should treat this compound with a level of caution appropriate for carcinogenic PAHs.

PropertyValueSource/Comment
This compound Identifiers
CAS Number222-93-5
Molecular FormulaC22H14
Molecular Weight278.35 g/mol
Physical Properties
Melting Point257 °C
Boiling Point356.16 °C (estimate)
AppearanceYellow crystalline solid
Toxicity and Carcinogenicity
Acute Toxicity (LD50/LC50)Data not availableTreat as highly toxic.
Carcinogenicity (IARC, NTP)Not specifically listed. However, related PAHs like Benzo[a]pyrene are classified as Group 1 (carcinogenic to humans) by IARC.[1][2] Benzo[rst]this compound is a suspected mutagen and may cause cancer.It is prudent to handle this compound as a potential carcinogen.
Occupational Exposure Limits (for PAHs as Coal Tar Pitch Volatiles)
OSHA PEL (8-hr TWA)0.2 mg/m³[3][4]
NIOSH REL (10-hr TWA)0.1 mg/m³[3]
ACGIH TLV (8-hr TWA)0.2 mg/m³[3]

Experimental Protocols: Disposal of this compound Waste

The primary recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration in a licensed hazardous waste facility.[5] This ensures the complete destruction of the compound. For laboratories that generate small quantities of this compound waste, the following step-by-step procedure should be followed.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels, contaminated silica (B1680970) gel) must be collected in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with organic solids and be sealable.

  • Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity. The date of initial waste accumulation should also be clearly marked.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Storage
  • Secondary Containment: The waste container should be stored in a secondary containment bin within a designated and well-ventilated satellite accumulation area in the laboratory.

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents.

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or the maximum accumulation time is reached, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Alternative Disposal Method: Chemical Oxidation (for trace amounts, with caution)

For trace amounts of this compound, chemical oxidation can be considered, though it should only be performed by personnel experienced with these procedures and with the approval of the EHS office. This method is based on protocols for other PAHs.[5]

  • Reagent Preparation: Prepare an oxidizing solution, such as potassium permanganate (B83412) in a suitable solvent, under the guidance of your EHS department.

  • Reaction: In a chemical fume hood, carefully add the this compound-contaminated material to the oxidizing solution. The reaction may be exothermic.

  • Neutralization and Disposal: Once the reaction is complete (as indicated by a color change or cessation of reaction), the resulting mixture must be neutralized and disposed of as hazardous waste according to institutional protocols.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Pentaphene_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, glassware, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (Secondary Containment) collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs

References

Personal protective equipment for handling Pentaphene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for handling Pentaphene in a laboratory setting. Adherence to these procedures is critical for minimizing risks and ensuring a safe environment for researchers, scientists, and drug development professionals. The following information is based on safety data for closely related polycyclic aromatic hydrocarbons and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific Recommendations
Eye Protection ANSI-approved safety glasses with side-shields or chemical splash goggles are mandatory to protect against splashes.[1]
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and to inspect gloves for any signs of degradation before use.[1]
Body Protection A flame-retardant and anti-static lab coat or coveralls should be worn to protect the skin.[2] For procedures with a higher risk of significant exposure, a chemical-resistant suit may be necessary.
Footwear Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[1]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or aerosols.[1] If ventilation is inadequate or there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.

Hazard Summary and Quantitative Data

This compound and its isomers are classified as hazardous substances. The following table summarizes key hazard information. Due to the limited availability of specific data for "this compound," information for a closely related and hazardous isomer, Benzo[rst]this compound, is provided as a reference.

Hazard ClassificationGHS Hazard Statement(s)Signal WordPictogram
Germ cell mutagenicity H341: Suspected of causing genetic defectsWarningHealth Hazard
Carcinogenicity H350: May cause cancerDangerHealth Hazard
Flammability H226: Flammable liquid and vapour[2]DangerFlame
Skin Corrosion/Irritation H315: Causes skin irritation[2]WarningExclamation Mark
Aspiration Hazard H304: May be fatal if swallowed and enters airways[2]DangerHealth Hazard
Aquatic Hazard (Acute) H400: Very toxic to aquatic life[2]WarningEnvironment
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects[2]WarningEnvironment

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to maintain low airborne concentrations.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]

  • Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage:

  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Disposal Plan

The disposal of this compound and its contaminated waste must be managed as hazardous waste in strict accordance with all federal, state, and local regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for proper disposal.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Experimental Protocols: Spill and Exposure Response

Spill Procedure:

  • Evacuate: Immediately evacuate the spill area and alert nearby personnel.

  • Control Ignition Sources: If flammable, remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1]

  • Reporting: Report the spill to your supervisor and EHS department.

First-Aid Measures for Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow: PPE Selection for Handling this compound

PPE_Selection_Workflow PPE Selection Logic for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Plan to Handle this compound assess_hazards Review SDS and Conduct Risk Assessment - Check for flammability - Check for carcinogenicity/mutagenicity - Check for skin/eye irritation start->assess_hazards fume_hood Work in a Chemical Fume Hood? assess_hazards->fume_hood ppe_core Core PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes large_quantity Handling Large Quantities or High Splash Potential? ppe_core->large_quantity ppe_respiratory Add Respiratory Protection (e.g., NIOSH-approved respirator) ppe_respiratory->ppe_core ppe_body Upgrade to Chemical Resistant Suit and Face Shield proceed Proceed with Experiment ppe_body->proceed fume_hood->ppe_core Yes fume_hood->ppe_respiratory No (and ventilation is inadequate) large_quantity->ppe_body Yes large_quantity->proceed No

Caption: A flowchart illustrating the decision-making process for selecting the appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.